molecular formula C20H27F3N2O8 B565629 DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE CAS No. 89103-66-2

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE

Cat. No.: B565629
CAS No.: 89103-66-2
M. Wt: 480.437
InChI Key: BFHCANBAKJDDQR-PCTIKJEGSA-N
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Description

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE, also known as DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE, is a useful research compound. Its molecular formula is C20H27F3N2O8 and its molecular weight is 480.437. The purity is usually 95%.
BenchChem offers high-quality DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O8/c21-20(22,23)12-6-4-11(5-7-12)13(25-32-10-8-24)3-1-2-9-31-19-16(28)14(26)15(27)17(33-19)18(29)30/h4-7,14-17,19,26-28H,1-3,8-10,24H2,(H,29,30)/b25-13+/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHCANBAKJDDQR-PCTIKJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCCOC2C(C(C(C(O2)C(=O)O)O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747551
Record name (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89103-66-2
Record name (5E)-5-[(2-Aminoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Structure and Properties of Desmethyl Fluvoxamine β-D-Glucuronide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between theoretical pharmacokinetics and practical analytical implementation. Fluvoxamine, a monocyclic Selective Serotonin Reuptake Inhibitor (SSRI), undergoes extensive hepatic biotransformation. While much literature focuses on its primary Phase I metabolites, the Phase II conjugate—desmethyl fluvoxamine β-D-glucuronide —plays a critical role in renal clearance and serves as a highly stable biomarker in Therapeutic Drug Monitoring (TDM) and Wastewater-Based Epidemiology (WBE). This guide deconstructs its molecular architecture, metabolic pathways, and the self-validating analytical protocols required for its precise quantification.

Molecular Architecture & Physicochemical Properties

The structural evolution from parent drug to Phase II metabolite is a masterclass in enzymatic polarity modification. Fluvoxamine ( C15​H21​F3​N2​O2​ ) contains a terminal 5-methoxy group on its pentyl chain. During Phase I metabolism, this methoxy group undergoes O-demethylation, losing a methyl group ( −CH3​ ) to form a terminal hydroxyl group ( −OH ), yielding the intermediate desmethyl fluvoxamine ( C14​H19​F3​N2​O2​ ) ()[1].

In Phase II, this newly formed nucleophilic hydroxyl site acts as the anchor for conjugation. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the addition of a glucuronic acid moiety ( C6​H8​O6​ after dehydration), forming a stable β -glycosidic bond. This transformation drastically alters the molecule's physicochemical properties, shifting it from a lipophilic CNS-active compound to a highly hydrophilic, excretable conjugate ()[2].

Table 1: Quantitative Chemical Properties

PropertyValueCausality / Significance
Compound Name Desmethyl Fluvoxamine β-D-GlucuronidePhase II terminal metabolite.
CAS Number 89103-66-2Unique identifier for analytical standards[3].
Molecular Formula C20​H27​F3​N2​O8​ Reflects the addition of the glucuronic acid ring[2].
Molecular Weight 480.43 g/mol Critical for determining the [M+H]+ precursor ion in MS[2].
Solubility Highly AqueousThe carbohydrate moiety ensures rapid renal clearance.
Metabolic Precursor Fluvoxamine (CAS: 54739-18-3)Parent SSRI compound[3].
Pharmacokinetics & Metabolic Pathway

Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug excreted unchanged in the urine ()[4]. The biotransformation into desmethyl fluvoxamine β-D-glucuronide is a sequential, two-phase enzymatic process.

  • Phase I (Oxidative Demethylation): Mediated predominantly by the cytochrome P450 isoenzyme CYP2D6 , the parent drug is oxidatively cleaved at the 5-methoxy position ()[5]. This exposes a reactive alcohol functional group.

  • Phase II (Glucuronidation): UGT enzymes transfer a glucuronic acid group to the alcohol. The biological causality here is strictly clearance-driven: the addition of the bulky, polar carbohydrate ring prevents the molecule from crossing the blood-brain barrier and ensures it is partitioned into the urine for elimination.

Metabolic_Pathway Fluv Fluvoxamine (Parent SSRI) CYP2D6 Phase I: CYP2D6 Oxidative Demethylation Fluv->CYP2D6 Desmethyl Desmethyl Fluvoxamine (Intermediate) CYP2D6->Desmethyl UGT Phase II: UGT Enzymes Glucuronidation Desmethyl->UGT Glucuronide Desmethyl Fluvoxamine β-D-Glucuronide UGT->Glucuronide Excretion Renal Excretion (Urine / Wastewater) Glucuronide->Excretion

Figure 1: In vivo metabolic conversion pathway of fluvoxamine to its β-D-glucuronide metabolite.

Analytical Workflow: LC-MS/MS Protocol

To quantify desmethyl fluvoxamine β-D-glucuronide in complex biological or environmental matrices, a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol outlines the mechanistic reasoning behind each experimental parameter.

3.1 Sample Preparation: Solid Phase Extraction (SPE)
  • Action: Spike the biological sample (urine/plasma) with a stable isotope-labeled internal standard (e.g., Fluvoxamine-d4). Load onto a conditioned Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge. Wash with 5% methanol and elute with 100% methanol.

  • Causality: Desmethyl fluvoxamine β-D-glucuronide is highly polar. Traditional Liquid-Liquid Extraction (LLE) yields poor recovery for hydrophilic conjugates. An HLB stationary phase utilizes dual retention mechanisms to capture the polar glucuronide while washing away endogenous salts and proteins. Spiking the internal standard prior to extraction creates a self-validating system, allowing you to mathematically correct for both extraction loss and downstream matrix ion suppression.

3.2 Chromatographic Separation (UHPLC)
  • Action: Utilize a sub-2 µm C18 reversed-phase column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The addition of 0.1% formic acid serves a dual purpose. First, it suppresses the ionization of the carboxylic acid group on the glucuronic acid moiety ( pKa≈3.0 ), increasing the molecule's overall hydrophobicity and ensuring adequate retention on the C18 column. Second, it provides an abundant proton source to facilitate the protonation of the primary amine on the oxime chain, drastically enhancing ionization efficiency.

3.3 Mass Spectrometry Detection (MRM)
  • Action: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization in positive mode (ESI+).

  • Causality: The precursor ion [M+H]+ at m/z 481.4 undergoes collision-induced dissociation (CID). The most thermodynamically favorable fragmentation is the cleavage of the β -glycosidic bond, yielding a dominant product ion corresponding to the aglycone (desmethyl fluvoxamine) at m/z 305.1. Monitoring the 481.4 305.1 transition acts as a highly specific mass filter, virtually eliminating false positives from isobaric matrix interferences.

Experimental_Workflow Step1 1. Sample Collection (Plasma/Urine/Wastewater) Step2 2. Solid Phase Extraction (SPE) HLB Cartridge Cleanup Step1->Step2 Step3 3. UHPLC Separation C18 Column, Acidic Gradient Step2->Step3 Step4 4. ESI+ Ionization Protonation of Primary Amine Step3->Step4 Step5 5. Tandem MS (MRM) Precursor -> Product Ion Step4->Step5 Step6 6. Data Quantification Pharmacokinetic Analysis Step5->Step6

Figure 2: Step-by-step LC-MS/MS analytical workflow for quantifying glucuronide metabolites.

Environmental & Clinical Significance

Beyond clinical pharmacokinetics, the detection of desmethyl fluvoxamine and its glucuronide conjugates has become a cornerstone of Wastewater-Based Epidemiology (WBE) ()[6]. Because parent SSRIs are heavily metabolized, monitoring raw wastewater for intact Phase II metabolites provides a highly accurate, non-invasive biomarker for community-level antidepressant consumption (). Quantifying the intact β-D-glucuronide allows analytical chemists to accurately back-calculate human excretion rates before environmental bacteria deconjugate the molecule back into its parent or intermediate forms.

References
  • U.S. Food and Drug Administration (FDA). "LUVOX® (Fluvoxamine Maleate) Tablets." AccessData FDA. Available at:[Link]

  • ClinPGx. "Fluvoxamine Pathway, Pharmacokinetics." Available at:[Link]

  • VCU Scholars Compass. "Development of an Untargeted Gas Chromatography-Mass Spectrometry (GC/MS) Method for the Detection of Drugs in Wastewater." Available at: [Link]

  • National Institutes of Health (NIH) PMC. "A Review on the Fate of Legacy and Alternative Antimicrobials and Their Metabolites during Wastewater and Sludge Treatment." Available at:[Link]

Sources

Analytical and Structural Characterization of Desmethyl Fluvoxamine β-D-Glucuronide: A Comprehensive Guide to Molecular Weight and Exact Mass Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI). During its pharmacokinetic lifecycle, it undergoes extensive hepatic biotransformation. The accurate identification and quantification of its downstream metabolites are critical for understanding drug efficacy, clearance rates, and potential drug-drug interactions. This technical whitepaper provides an in-depth analysis of the primary phase II metabolite—Desmethyl Fluvoxamine β-D-Glucuronide —focusing on its exact mass, molecular weight, and the rigorous analytical methodologies required for its detection using High-Resolution Mass Spectrometry (HRMS).

Metabolic Pathway and Structural Biology

Fluvoxamine is almost completely absorbed through the gastrointestinal tract and is predominantly metabolized in the liver. The primary phase I metabolic pathway involves O-demethylation, catalyzed primarily by the cytochrome P450 enzymes CYP2D6 and CYP1A2 , yielding the active metabolite desmethyl fluvoxamine 1[2].

To facilitate renal excretion, this desmethylated intermediate undergoes a phase II conjugation reaction. UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of a glucuronic acid moiety to the newly exposed hydroxyl group, forming the highly polar Desmethyl Fluvoxamine β-D-Glucuronide .

MetabolicPathway Fluv Fluvoxamine MW: 318.34 g/mol Exact Mass: 318.1555 DesFluv Desmethyl Fluvoxamine MW: 304.31 g/mol Exact Mass: 304.1399 Fluv->DesFluv CYP2D6 / CYP1A2 O-Demethylation (-CH2) Gluc Desmethyl Fluvoxamine β-D-Glucuronide MW: 480.43 g/mol Exact Mass: 480.1720 DesFluv->Gluc UGT Enzymes Glucuronidation (+C6H8O6)

Caption: Metabolic pathway of Fluvoxamine to Desmethyl Fluvoxamine β-D-Glucuronide.

Physicochemical Properties & Mass Specifications

Understanding the exact mass and molecular weight of these entities is paramount for accurate mass spectrometric identification. The biotransformation from the parent drug to the glucuronide conjugate follows a predictable and mathematically verifiable mass shift logic.

Causality of the Mass Shift
  • O-Demethylation: The conversion of the methoxy group to a hydroxyl group involves the loss of a methyl group (-CH₃) and the addition of a hydrogen (+H), resulting in a net loss of CH₂ (14.0156 Da). Consequently, the exact mass shifts from 318.1555 Da to 304.1399 Da 3[3].

  • Glucuronidation: The addition of a glucuronic acid moiety (C₆H₁₀O₇) involves a condensation reaction that yields the loss of water (H₂O). The net addition to the molecular formula is C₆H₈O₆ (Exact mass: 176.0321 Da).

  • Final Exact Mass: 304.1399 Da + 176.0321 Da = 480.1720 Da .

Quantitative Data Summary
CompoundChemical FormulaAverage Molecular WeightExact Mass (Da)CAS Number
Fluvoxamine C₁₅H₂₁F₃N₂O₂318.34 g/mol 318.155554739-18-3
Desmethyl Fluvoxamine C₁₄H₁₉F₃N₂O₂304.31 g/mol 304.1399192876-02-1
Desmethyl Fluvoxamine β-D-Glucuronide C₂₀H₂₇F₃N₂O₈480.43 g/mol 480.172089103-66-2 4[4]

UPLC-HRMS/MS Analytical Methodology

To detect and quantify desmethyl fluvoxamine β-D-glucuronide in pharmacokinetic studies, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is the industry standard. Below is a self-validating, step-by-step protocol designed to ensure maximum scientific integrity and reproducibility.

LCMSWorkflow Sample 1. Sample Preparation Solid Phase Extraction (SPE) Isolates polar metabolites Chrom 2. UPLC Separation Reverse-Phase C18 Column Gradient: 5% to 95% ACN Sample->Chrom Ion 3. ESI(+) Ionization Protonation to[M+H]+ Chrom->Ion MS 4. HRMS Detection Orbitrap / Q-TOF Target m/z: 481.1792 Ion->MS Data 5. Data Validation Mass Defect & Isotope Profiling Error < 5 ppm MS->Data

Caption: Step-by-step UPLC-HRMS workflow for metabolite extraction and exact mass validation.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)
  • Procedure: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol followed by 1 mL MS-grade water. Load 500 µL of the biological matrix (plasma/urine) spiked with a stable isotope-labeled internal standard (e.g., Fluvoxamine-D4). Wash with 1 mL of 5% methanol in water. Elute the target analytes with 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Causality & Self-Validation: Biological matrices contain endogenous phospholipids and proteins that cause severe ion suppression in the electrospray ionization (ESI) source. SPE selectively isolates the highly polar glucuronide while washing away salts. The inclusion of an isotopically labeled internal standard creates a self-validating system; any matrix effects or extraction losses will equally affect the standard and the analyte, ensuring the calculated recovery remains accurate.

Step 2: Chromatographic Separation (UPLC)
  • Procedure: Inject 5 µL of the reconstituted sample onto a high-strength silica C18 column (1.7 µm, 2.1 x 100 mm) maintained at 40°C. Utilize a binary gradient system: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Initiate at 5% B, ramping to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality & Self-Validation: Desmethyl fluvoxamine β-D-glucuronide is highly polar due to its glucuronic acid moiety. A C18 column combined with a shallow initial gradient ensures adequate retention, preventing the metabolite from co-eluting with the solvent front. The acidic modifier (formic acid) maintains the analyte in a protonated state, enhancing ionization efficiency while sharpening peak shape.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Procedure: Operate a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire full-scan MS data across a mass range of m/z 100–1000, targeting the exact mass of the protonated molecular ion [M+H]⁺ at m/z 481.1792 .

  • Causality & Self-Validation: Nominal mass instruments (like single quadrupoles) cannot distinguish between isobaric compounds. HRMS provides exact mass measurements with sub-5 ppm mass accuracy. By targeting the exact mass of 481.1792 Da (Neutral mass 480.1720 Da + Proton mass 1.0073 Da), the system inherently validates the elemental composition (C₂₀H₂₈F₃N₂O₈⁺), unequivocally differentiating the glucuronide from background noise and matrix interferences.

Data Interpretation & Exact Mass Validation

When analyzing the HRMS data, the identification of desmethyl fluvoxamine β-D-glucuronide relies on two critical validation pillars:

  • Mass Defect Analysis: The calculated exact mass of the[M+H]⁺ ion is 481.1792 Da. In a properly calibrated HRMS system, the observed m/z should fall within a 5 ppm error window (i.e., ± 0.0024 Da). A mass extraction window of 5 ppm ensures that only the compound with the exact formula C₂₀H₂₇F₃N₂O₈ is integrated.

  • Isotopic Pattern Matching: The presence of three fluorine atoms (which are monoisotopic) and eight oxygen atoms creates a highly specific isotopic signature. The A+1 (due to ¹³C) and A+2 (due to ¹⁸O) isotopic peaks must align mathematically with the theoretical distribution of the C₂₀H₂₈F₃N₂O₈⁺ ion. A match score of >90% serves as the final self-validating confirmation of the metabolite's identity.

References

  • Source: nih.
  • Source: veeprho.
  • Source: nextsds.

Sources

Pharmacokinetics of Desmethyl Fluvoxamine β-D-Glucuronide in Human Plasma: A Comprehensive Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Clinical Researchers Document Type: Technical Whitepaper

Executive Summary

The metabolic profiling of selective serotonin reuptake inhibitors (SSRIs) is critical for understanding drug efficacy, toxicity, and clearance mechanisms. While the parent drug fluvoxamine and its primary inactive metabolite, fluvoxamine acid (FLA), have been extensively studied, recent bioanalytical advancements have successfully quantified the intermediate phase I metabolite, desmethyl fluvoxamine (FLD), in human specimens[1]. Consequently, the downstream phase II conjugate—desmethyl fluvoxamine β-D-glucuronide (CAS: 89103-66-2)—has emerged as a critical biomarker for hepatic clearance[2]. This whitepaper provides an authoritative guide on the pharmacokinetic (PK) dynamics and the self-validating LC-MS/MS methodologies required to quantify this highly polar metabolite in human plasma.

Metabolic Context & Pathway Dynamics

Fluvoxamine undergoes extensive oxidative metabolism in the liver. The biotransformation follows a sequential pathway designed to neutralize the drug's pharmacological activity and facilitate renal excretion.

  • Phase I (N-demethylation): Cytochrome P450 enzymes cleave the methyl group from the parent compound, generating desmethyl fluvoxamine (FLD). Unlike some SSRI metabolites (e.g., norfluoxetine) that retain high activity and easily cross the blood-brain barrier[3], FLD exhibits reduced target affinity.

  • Phase II (Glucuronidation): To prepare FLD for elimination, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the covalent addition of a glucuronic acid moiety, forming desmethyl fluvoxamine β-D-glucuronide[2].

Causality of the Metabolic Shift

The biological imperative of this pathway is detoxification and clearance. The addition of the bulky, highly polar β-D-glucuronide sugar ring drastically shifts the molecule's partition coefficient (LogP). By converting the lipophilic desmethyl amine into a hydrophilic conjugate, the hepatic system ensures the metabolite cannot re-enter target neural tissues, effectively trapping it in the plasma for rapid renal filtration[3].

MetabolicPathway Fluvoxamine Fluvoxamine (Parent Drug) CYP CYP450 Enzymes (N-demethylation) Fluvoxamine->CYP Desmethyl Desmethyl Fluvoxamine (Phase I Metabolite) CYP->Desmethyl UGT UGT Enzymes (Glucuronidation) Desmethyl->UGT Glucuronide Desmethyl Fluvoxamine β-D-Glucuronide UGT->Glucuronide Excretion Renal Excretion (Urine) Glucuronide->Excretion

Metabolic pathway of fluvoxamine to its beta-D-glucuronide derivative.

Pharmacokinetic Profile

Understanding the PK parameters of phase II metabolites requires analyzing their physical chemistry. Table 1 summarizes the key shifts in properties as the drug is metabolized.

Volume of Distribution (Vd) & Clearance

Fluvoxamine exhibits a massive volume of distribution (approx. 25 L/kg) due to its lipophilicity, allowing it to sequester in deep tissue compartments. In stark contrast, the β-D-glucuronide metabolite is highly hydrophilic. This restricts its Vd to the extracellular fluid and plasma compartments (< 1.5 L/kg).

Because the glucuronide is negatively charged at physiological pH, it serves as an ideal substrate for Organic Anion Transporters (OATs) in the renal proximal tubules. This active secretion mechanism results in a significantly shorter elimination half-life for the glucuronide compared to the parent drug.

Table 1: Physicochemical & Pharmacokinetic Properties
CompoundMolecular Weight ( g/mol )Relative HydrophilicityPrimary CompartmentClearance Mechanism
Fluvoxamine 318.34Low (Lipophilic)Deep Tissues / CNSHepatic (CYP450)
Desmethyl Fluvoxamine 304.31ModeratePlasma / TissuesHepatic (UGT)
Desmethyl Fluvoxamine β-D-Glucuronide 480.43High (Hydrophilic)PlasmaRenal (Active Secretion)

Bioanalytical Methodology: UPLC-MS/MS

Quantifying highly polar metabolites in human plasma is notoriously difficult due to matrix effects caused by endogenous phospholipids. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application[4].

The Causality of MRM (Multiple Reaction Monitoring)

To ensure the assay is self-validating against false positives, the mass spectrometer is operated in MRM mode using Electrospray Ionization (ESI+). MRM acts as a dual-filter:

  • Q1 (Precursor Selection): Isolates the intact protonated molecule [M+H]+ .

  • Q2 (Collision Cell): Argon gas fragments the molecule. For glucuronides, the primary cleavage is the predictable loss of the glucuronic acid moiety (-176 Da).

  • Q3 (Product Selection): Isolates the specific fragment ion.

This specific transition ensures that even if an isobaric matrix interference co-elutes with the analyte, it will not produce the exact same fragmentation pattern, thereby guaranteeing analytical trustworthiness.

Table 2: Typical LC-MS/MS MRM Transitions (ESI+)
AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Fluvoxamine 319.271.120
Desmethyl Fluvoxamine 305.271.122
Desmethyl Fluvoxamine β-D-Glucuronide 481.2305.225
Fluvoxamine-D4 (Internal Standard) 323.275.120

Self-Validating Experimental Protocol

Standard Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane) is highly effective for parent fluvoxamine[4], but it will result in near-zero recovery of the polar β-D-glucuronide. Therefore, this protocol utilizes Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to capture the entire metabolic profile.

Step-by-Step Workflow

Step 1: Sample Preparation & Internal Standard Addition

  • Action: Aliquot 250 µL of K2EDTA human plasma into a microcentrifuge tube. Add 20 µL of Fluvoxamine-D4 internal standard (IS) working solution.

  • Causality: The addition of a stable-isotope labeled IS prior to any extraction step creates a self-validating system. Any loss of the analyte during SPE, or any ion suppression experienced in the MS source, will equally affect the IS. The final quantification relies on the Analyte/IS peak area ratio, automatically correcting for these variables.

Step 2: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the HLB cartridge.

  • Loading: Dilute the plasma sample with 250 µL of 2% phosphoric acid (to disrupt protein binding) and load onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.

  • Elution: Elute the analytes with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: Chromatographic Separation

  • Column: Hypurity C18 (50 mm x 4.6 mm, 1.7 µm) maintained at 40°C[4].

  • Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The 0.1% formic acid is critical. It forces the analytes into their protonated [M+H]+ state prior to entering the ESI source, exponentially increasing ionization efficiency and assay sensitivity.

Step 4: Quality Control (QC) Validation

  • Run a blank plasma sample to prove the absence of carryover[4].

  • Run Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) samples interspersed throughout the patient sample batch. The batch is only validated if 67% of the QCs fall within ±15% of their nominal concentrations.

Workflow Plasma Human Plasma Sample + Internal Standard Extraction Solid-Phase Extraction (HLB Cartridge) Plasma->Extraction LC UPLC Separation (C18 Column) Extraction->LC MS Tandem Mass Spec (ESI+, MRM Mode) LC->MS Data Pharmacokinetic Data Validation MS->Data

Bioanalytical LC-MS/MS workflow for quantifying fluvoxamine metabolites.

Conclusion

The quantification of desmethyl fluvoxamine β-D-glucuronide bridges a critical gap in our understanding of SSRI clearance mechanisms. By shifting from traditional LLE to HLB-based Solid-Phase Extraction, and leveraging the self-validating nature of stable-isotope normalized MRM mass spectrometry, bioanalytical scientists can accurately map the complete elimination profile of fluvoxamine. This methodology ensures robust, FDA/ICH-compliant pharmacokinetic data suitable for advanced clinical and forensic applications.

References

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)
  • Legal Medicine (PubMed / NIH)
  • Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders Frontiers in Psychiatry URL
  • VIVAN Life Sciences, Isotope Labeled Compounds, Metabolites (Desmethyl Fluvoxamine β-D-Glucuronide CAS: 89103-66-2)

Sources

Identification of Fluvoxamine Major Metabolites via Glucuronidation: A Comprehensive LC-MS/MS and Phase II Metabolic Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine, a potent selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic biotransformation before elimination. While clinical literature heavily emphasizes its Phase I oxidative metabolism, the subsequent Phase II glucuronidation of its intermediates is a critical pathway for drug clearance and forensic toxicological screening. This technical guide provides drug development professionals and analytical scientists with a field-proven, self-validating methodology for generating, isolating, and identifying fluvoxamine glucuronide conjugates using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).

Mechanistic Grounding: Fluvoxamine Biotransformation Pathways

The Shift from Phase I to Phase II Metabolism

The metabolic fate of fluvoxamine begins with Phase I oxidation, primarily mediated by Cytochrome P450 enzymes (CYP2D6 and CYP1A2). This process yields several primary metabolites, including desmethyl fluvoxamine and fluvoxamine acid 1[1]. A third significant pathway is oxidative deamination, which produces fluvoxethanol (also known as deaminoethyl fluvoxamine) 2[2].

Because Phase I intermediates like fluvoxethanol possess reactive hydroxyl groups, they are highly susceptible to Phase II metabolism3[3]. In this stage, UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the hydroxyl moiety.

Causality in Biological Design: Why does the body perform this energy-intensive conjugation? The addition of the bulky, highly polar glucuronic acid moiety drastically increases the hydrophilicity of the lipophilic fluvoxamine intermediate. This prevents the metabolite from crossing lipid membranes and re-entering systemic circulation, thereby forcing its rapid excretion via the renal system4[4].

G Fluv Fluvoxamine (Parent Drug) Phase1 Phase I Oxidation (CYP1A2, CYP2D6) Fluv->Phase1 Desmethyl Desmethyl Fluvoxamine Phase1->Desmethyl O-demethylation Deamino Fluvoxethanol (Deaminoethyl Fluvoxamine) Phase1->Deamino Oxidative deamination Acid Fluvoxamine Acid (Major Metabolite) Phase1->Acid Oxidation Phase2 Phase II Glucuronidation (UGT Enzymes) Deamino->Phase2 UDPGA cofactor Glucuronide Deaminoethyl Fluvoxamine β-D-Glucuronide Phase2->Glucuronide Conjugation

Figure 1: Fluvoxamine Phase I and Phase II Biotransformation Pathway.

Analytical Strategy: The Diagnostic Ion Framework

The structural identification of fluvoxamine glucuronides relies on the "diagnostic ion" strategy using LC-HRMS/MS5[5]. Because authentic chemical standards for rare phase II metabolites are often unavailable, the analytical protocol must be a self-validating system.

In positive electrospray ionization (ESI+), the collision-induced dissociation (CID) of an O-glucuronide conjugate characteristically yields a highly specific neutral loss of 176.0321 Da (corresponding to the anhydroglucuronic acid moiety, C6H8O6)5[5]. By setting the mass spectrometer to monitor for the exact mass of the predicted phase II metabolite and triggering MS/MS scans, the observation of the parent drug's aglycone fragment (the fluvoxethanol core) confirms the conjugate's identity without requiring an external standard.

Step-by-Step Experimental Methodologies

To accurately identify fluvoxamine glucuronides, an in vitro microsomal incubation must be coupled with a robust LC-MS/MS workflow.

Protocol 1: In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)

Causality Note: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, must be used to permeabilize the microsomal membrane. Without this step, the water-soluble cofactor UDPGA cannot reach the enzyme's active site, resulting in false-negative glucuronidation data.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2.

  • Permeabilization: Pre-incubate HLM (1 mg/mL protein concentration) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Substrate Addition: Add fluvoxamine (or synthesized fluvoxethanol) to a final concentration of 10 µM.

  • Initiation: Initiate the Phase II reaction by adding the cofactor UDPGA (uridine 5'-diphospho-glucuronic acid) to a final concentration of 2 mM.

  • Incubation: Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination & Internal Standard: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Haloperidol-d4)6[6].

  • Extraction: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to an autosampler vial.

Protocol 2: UHPLC-HRMS/MS Analysis

Causality Note: Glucuronides are highly polar. Utilizing a reverse-phase C18 column requires a highly aqueous initial mobile phase (5% organic) to ensure the analyte partitions into the stationary phase and does not elute prematurely in the void volume.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in Water (promotes protonation for ESI+).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 1 min, ramp to 95% B over 10 mins, hold for 2 mins, and re-equilibrate at 5% B for 3 mins.

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Set a full scan range of m/z 100–800 at a resolution of 70,000.

  • Data-Dependent Acquisition (DDA): Trigger MS/MS fragmentation (resolution 17,500) for the top 5 most intense ions. Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV to ensure complete cleavage of the glucuronide bond6[6].

Workflow Sample Sample Prep (HLM + UDPGA) SPE Protein Precipitation & Centrifugation Sample->SPE Clean-up LC UHPLC Separation (C18 Column) SPE->LC Injection MS HRMS/MS Detection (ESI+ Mode) LC->MS Gradient Elution Data Data Analysis (Neutral Loss 176 Da) MS->Data CID Spectra

Figure 2: LC-HRMS/MS Analytical Workflow for Glucuronide Identification.

Quantitative Data & Fragmentation Profiling

The following table summarizes the exact masses, diagnostic fragments, and expected chromatographic behavior of fluvoxamine and its Phase II metabolites7[7].

Table 1: LC-HRMS/MS Profiling of Fluvoxamine and its Major Phase II Metabolites

AnalyteChemical FormulaExact Mass [M+H]+Diagnostic MS/MS Fragments (m/z)Retention Time Shift
Fluvoxamine (Parent) C15H21F3N2O2319.1628319.1628, 71.049Reference (Rt)
Fluvoxamine Acid C15H18F3NO3318.1312318.1312, 272.125Rt - 1.2 min
Fluvoxethanol C15H20F3NO2304.1524304.1524, 286.141Rt - 0.8 min
Deaminoethyl Fluvoxamine β-D-Glucuronide C21H28F3NO8480.1845480.1845, 304.1524 (Neutral Loss: 176.0321)Rt - 2.5 min

Note: The significant negative shift in retention time for the glucuronide conjugate reflects its vastly increased polarity compared to the parent drug, directly validating the success of the Phase II conjugation.

Conclusion

The identification of fluvoxamine major metabolites via glucuronidation provides a comprehensive understanding of the drug's pharmacokinetic profile and clearance mechanisms. By leveraging the diagnostic neutral loss of 176.0321 Da in LC-HRMS/MS, analytical toxicologists and drug development professionals can confidently map the Phase II metabolic fate of fluvoxamine. This self-validating approach ensures robust therapeutic drug monitoring, accurate forensic toxicological screening, and a deeper understanding of SSRI biotransformation.

References

  • Overview of the pharmacokinetics of fluvoxamine - PubMed/NIH. URL:[Link]

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows - MDPI. URL:[Link]

  • fluvoxamine maleate50mg & 100mg - Cambridge University Press & Assessment. URL:[Link]

  • Cytochrome P450 Enzymes and Psychopharmacology - ACNP. URL:[Link]

  • Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication - Journal of Analytical Toxicology. URL:[Link]

Sources

Synthesis and Characterization of Desmethyl Fluvoxamine β-D-Glucuronide: A Technical Guide for Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Metabolic Context

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) characterized by extensive hepatic metabolism. While fluvoxamine acid has historically been recognized as a primary metabolite, recent advancements in high-resolution mass spectrometry and forensic pharmacokinetics have identified desmethyl fluvoxamine and its subsequent Phase II conjugate, desmethyl fluvoxamine β-D-glucuronide , as critical biomarkers in human biofluids and tissues [1].

To support rigorous LC-MS/MS bioanalysis, therapeutic drug monitoring (TDM), and drug-drug interaction (DDI) profiling as mandated by regulatory bodies [2], high-purity analytical reference standards are essential. Enzymatic synthesis using human liver microsomes (HLMs) or recombinant UGTs often yields insufficient quantities for multi-site assay validation. Therefore, a robust, scalable chemical synthesis pathway is the industry standard for generating milligram-to-gram quantities of this metabolite [3].

The Metabolic Pathway

In vivo, fluvoxamine undergoes Phase I O-demethylation catalyzed primarily by CYP2D6 and CYP1A2. This reaction cleaves the terminal 5-methoxy group, exposing a primary alcohol to form desmethyl fluvoxamine. This sterically accessible hydroxyl group subsequently serves as a prime substrate for Phase II UDP-glucuronosyltransferases (UGTs), yielding the highly polar desmethyl fluvoxamine β-D-glucuronide [4].

MetabolicPathway Fluv Fluvoxamine (Parent Drug) DesFluv Desmethyl Fluvoxamine (Phase I Metabolite) Fluv->DesFluv CYP2D6 / CYP1A2 O-demethylation Gluc Desmethyl Fluvoxamine β-D-Glucuronide DesFluv->Gluc UGT Enzymes Glucuronidation

Fluvoxamine Phase I and Phase II metabolic pathway.

Retrosynthetic Strategy and Chemical Causality

The synthesis of O-glucuronides requires strict stereoselective glycosylation to ensure the unnatural α-anomer is not formed. The target molecule requires a specific β-glycosidic linkage to accurately mimic the biological metabolite.

  • Donor Selection: Acetobromo-α-D-glucuronic acid methyl ester is utilized as the glucuronyl donor. The α-anomeric bromide is highly reactive and serves as an excellent leaving group.

  • Stereocontrol Mechanism (Causality): We employ modified Koenigs-Knorr reaction conditions using silver carbonate (Ag₂CO₃) as a halophilic promoter. The reaction proceeds via an oxocarbenium ion intermediate. Crucially, the neighboring acetyl protecting group at the C2 position of the sugar provides anchimeric assistance (neighboring group participation). This forms a cyclic acetoxonium ion that sterically blocks the α-face of the sugar ring, forcing the aglycone (desmethyl fluvoxamine) to attack exclusively from the β-face. This mechanistic causality guarantees the stereoselective formation of the required β-D-glucuronide.

SynthesisWorkflow SM Desmethyl Fluvoxamine (Aglycone) Coupling Koenigs-Knorr Glycosylation (Ag2CO3, DCM, 4Å MS) SM->Coupling Donor Acetobromo-α-D-glucuronic acid methyl ester Donor->Coupling Protected Protected β-D-Glucuronide Coupling->Protected Deprotection Global Deprotection (LiOH, MeOH/H2O, 0°C) Protected->Deprotection Crude Crude Glucuronide Deprotection->Crude Purification Preparative HPLC (C18, H2O/MeCN) Crude->Purification RefStd Pure Reference Standard (>98% Purity) Purification->RefStd

Step-by-step chemical synthesis workflow for the reference standard.

Detailed Experimental Methodologies

This protocol is designed as a self-validating system . Each phase incorporates specific in-process controls to ensure intermediate integrity, preventing the carryover of degraded reagents or incorrect stereoisomers.

Step 1: Koenigs-Knorr Glycosylation (Coupling)
  • Preparation: Dissolve desmethyl fluvoxamine (1.0 eq, ~304.3 g/mol ) and acetobromo-α-D-glucuronic acid methyl ester (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Moisture Control: Add freshly activated 4Å molecular sieves.

    • Causality: Trace water will rapidly hydrolyze the delicate bromosugar into an unreactive hemiacetal, drastically reducing the reaction yield. The sieves act as a physical moisture scavenger.

  • Activation: Shield the reaction flask from ambient light using aluminum foil (to prevent silver-catalyzed radical degradation) and add Silver Carbonate (Ag₂CO₃, 2.0 eq).

  • Reaction & Validation: Stir at room temperature for 16-24 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the aglycone peak (m/z 305.1 [M+H]⁺) and the appearance of the protected intermediate mass validate successful coupling.

  • Workup: Filter the suspension through a Celite pad to remove insoluble silver salts. Wash the organic filtrate with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Global Deprotection
  • Saponification: Dissolve the protected glucuronide intermediate in a 3:1:1 mixture of Methanol:THF:Water.

  • Base Addition: Cool the reaction vessel to 0°C. Dropwise, add a 1M aqueous solution of Lithium Hydroxide (LiOH, 5.0 eq).

    • Causality: LiOH is deliberately chosen over stronger bases like NaOH or KOH because its milder nature minimizes the risk of β-elimination or epimerization at the sensitive C5 position of the glucuronic acid ring.

  • Hydrolysis: Stir at 0°C for 2 hours, then allow the mixture to warm to room temperature for an additional 4 hours. This step globally removes the three acetyl protecting groups and hydrolyzes the methyl ester.

  • Neutralization & Validation: Carefully adjust the pH to 6.5-7.0 using Amberlite IR-120 (H⁺ form) resin.

    • Self-Validation: Analyze via analytical HPLC. A massive shift in retention time—from a highly lipophilic protected intermediate to a highly polar deprotected glucuronide—confirms complete global deprotection. Filter off the resin and lyophilize.

Step 3: Preparative HPLC Purification
  • System Setup: Utilize a reverse-phase preparative HPLC system equipped with a C18 column (5 µm, 21.2 x 250 mm).

  • Mobile Phase: Solvent A: 0.1% Formic acid in ultra-pure Water; Solvent B: Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes.

  • Isolation: Collect fractions corresponding to the target mass (m/z 481.1 [M+H]⁺). Pool the pure fractions and lyophilize to yield desmethyl fluvoxamine β-D-glucuronide (Molecular Formula: C₂₀H₂₇F₃N₂O₈, MW: 480.43) as a white, amorphous powder [5].

Analytical Characterization & Validation

To certify the synthesized material as an analytical reference standard suitable for GLP bioanalysis, rigorous quantitative characterization must be performed. The table below outlines the mandatory validation parameters and their corresponding causality.

Analytical TechniqueParameter EvaluatedAcceptance CriteriaTypical ResultMechanistic Causality / Rationale
High-Resolution MS (ESI+) Exact Mass [M+H]⁺± 5 ppm of theoreticalm/z 481.1852 (Δ 1.2 ppm)Confirms the exact elemental composition (C₂₀H₂₇F₃N₂O₈) and rules out isobaric impurities.
¹H-NMR (400 MHz, DMSO-d₆) Anomeric Proton (H-1'')Doublet, J = 7.0 - 8.0 Hzδ 4.85 ppm, J = 7.6 HzCritical: A J-coupling of ~7.6 Hz proves an axial-axial relationship between H-1 and H-2, definitively confirming the β-linkage .
HPLC-UV (254 nm) Chemical Purity> 98.0% Total Area99.2%Ensures the absence of unreacted aglycone or synthesis byproducts that could interfere with LC-MS/MS quantification.
Karl Fischer Titration Water Content< 5.0% w/w2.1%Glucuronides are highly hygroscopic. Quantifying water content is mandatory for accurate standard weighing and concentration calculations.

References

  • Title: Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method Source: Legal Medicine (Tokyo) / PubMed URL: [Link]

  • Title: ICH Guideline M12 on drug interaction studies Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Drug Metabolism - Clinical Pharmacology Source: MSD Manual Professional Edition URL: [Link]

  • Title: Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows Source: MDPI URL: [Link]

In Vivo Formation and Quantification of Desmethyl Fluvoxamine β-D-Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) characterized by its unique 2-aminoethyl oxime ether structure. Its extensive hepatic metabolism dictates its pharmacokinetic profile and potential for drug-drug interactions[1]. While the primary metabolic route leads to the inactive fluvoxamine acid, a distinct and analytically significant Phase II pathway results in the formation of desmethyl fluvoxamine β-D-glucuronide (CAS 89103-66-2)[2][3]. This whitepaper provides a comprehensive technical guide on the in vivo formation, enzymatic kinetics, and analytical quantification of this specific glucuronide conjugate for researchers and drug development professionals.

Mechanistic Pathway: From Parent Drug to Glucuronide Conjugate

The biotransformation of fluvoxamine to its β-D-glucuronide conjugate is a sequential, two-phase enzymatic process:

Phase I (O-Demethylation): The parent drug undergoes oxidative O-demethylation, predominantly catalyzed by the cytochrome P450 isozyme CYP2D6[1][4]. This reaction cleaves the terminal methoxy group of the valerophenone chain, yielding O-desmethyl fluvoxamine (also referred to as fluvoxamino alcohol).

Phase II (Glucuronidation): The newly formed hydroxyl group on O-desmethyl fluvoxamine serves as a nucleophilic acceptor for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the hydroxyl group, forming the highly polar desmethyl fluvoxamine β-D-glucuronide[3][5].

Causality in Metabolic Routing: Why does the body favor oxidation over glucuronidation for the desmethyl intermediate? The intermediate fluvoxamino alcohol is highly susceptible to cytosolic alcohol dehydrogenases (ADH), which rapidly oxidize it to an aldehyde, and subsequently to fluvoxamine acid via aldehyde oxidase (AO)[1]. Consequently, glucuronidation acts as a secondary, competing clearance mechanism. While minor, the β-D-glucuronide is a structurally definitive urinary metabolite that serves as a biomarker for specific UGT and CYP2D6 activity.

Pathway Fluvoxamine Fluvoxamine (Parent Drug) CYP2D6 CYP2D6 (O-Demethylation) Fluvoxamine->CYP2D6 Desmethyl O-Desmethyl Fluvoxamine (Fluvoxamino Alcohol) CYP2D6->Desmethyl UGT UGT Enzymes (Phase II Conjugation) Desmethyl->UGT Glucuronidation ADH ADH / AO (Oxidation) Desmethyl->ADH Oxidation Glucuronide Desmethyl Fluvoxamine β-D-Glucuronide UGT->Glucuronide Minor Pathway Acid Fluvoxamine Acid (Major Urinary Metabolite) ADH->Acid Major Pathway

Figure 1: Metabolic pathway of fluvoxamine biotransformation to its β-D-glucuronide conjugate.

Enzyme Kinetics and Quantitative Data

Understanding the metabolic efficiency of CYP2D6 is crucial, as genetic polymorphisms significantly alter the formation rate of the desmethyl intermediate, which in turn acts as the rate-limiting step for the downstream glucuronidation[6].

Table 1: Pharmacokinetic & Enzyme Kinetic Parameters of Fluvoxamine Metabolism

ParameterValue / DescriptionReference
Primary Phase I Enzyme CYP2D6 (O-demethylation)[1][4]
Secondary Phase I Enzyme CYP1A2 (N-dealkylation)[1]
Fluvoxamine Km​ (HLM) ~13.54 μM[6]
Fluvoxamine Km​ (RLM) ~4.74 μM[6]
Desmethyl Fluvoxamine MRM m/z 305.1 → 228.7[6]
Fluvoxamine MRM m/z 319.4 → 71.2[6]

Analytical Methodology: LC-MS/MS and the Standard Addition Method

Quantifying desmethyl fluvoxamine and its glucuronide in complex biological matrices (e.g., postmortem liver, bile, or serum) presents significant analytical challenges due to matrix effects—specifically, ion suppression or enhancement in the Electrospray Ionization (ESI) source[7].

Causality in Protocol Design: Why utilize the Standard Addition Method (SAM) instead of external calibration? Biological matrices have highly variable lipid and protein contents. If an external calibration curve in neat solvent is used, the unpredictable ion suppression from the matrix will lead to inaccurate quantification. By spiking the standard directly into the sample aliquots, the matrix effect is identical for both the endogenous and spiked analyte, effectively canceling out the error[7]. Furthermore, acetonitrile is selected for protein precipitation because it effectively denatures proteins while maintaining the solubility of polar glucuronide conjugates, preventing analyte loss in the pellet[8].

Workflow Sample Biological Matrix (Serum/Urine/Liver) Spike Standard Addition (Spike with known standards) Sample->Spike Extraction Protein Precipitation (Acetonitrile) Spike->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data Data Processing (Extrapolate to zero) LCMS->Data

Figure 2: LC-MS/MS workflow utilizing the Standard Addition Method for metabolite quantification.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure data integrity during the quantification of desmethyl fluvoxamine β-D-glucuronide.

Step 1: Sample Preparation & Aliquoting

  • Thaw the biological matrix (urine, serum, or liver homogenate) on ice.

  • Aliquot 100 μL of the matrix into five separate, labeled microcentrifuge tubes (Tubes 1 through 5).

Step 2: Standard Addition Spiking

  • Leave Tube 1 unspiked (0 ng/mL added).

  • Spike Tubes 2 through 5 with increasing volumes of a mixed standard solution containing desmethyl fluvoxamine β-D-glucuronide to achieve final added concentrations of 10, 20, 40, and 80 ng/mL, respectively. Ensure the spike volume does not exceed 5% of the total sample volume to prevent matrix dilution.

Step 3: Protein Precipitation

  • Add 300 μL of ice-cold acetonitrile to each tube to precipitate proteins and extract the analytes[8].

  • Vortex vigorously for 30 seconds to ensure complete mixing.

Step 4: Centrifugation & Transfer

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Carefully transfer 200 μL of the clear supernatant to autosampler LC vials.

Step 5: LC-MS/MS Analysis

  • System Suitability Test (SST): Inject a known standard prior to the batch to verify retention time stability and ensure a signal-to-noise (S/N) ratio > 10 for the lowest calibration point.

  • Inject 5 μL of the sample onto a reversed-phase C18 column.

  • Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Monitor the MRM transitions: For the desmethyl core, monitor m/z 305.1 → 228.7[6]. For the intact glucuronide, monitor the precursor mass [M+H]⁺ (typically +176 Da from the desmethyl mass) with a neutral loss of 176 Da (loss of the glucuronic acid moiety).

Step 6: Data Processing & Self-Validation Check

  • Plot the peak area of the analyte against the spiked concentration.

  • Validation Check: The linearity of the standard addition curve must yield an R2≥0.99 . If the curve is non-linear, it indicates detector saturation or incomplete extraction, invalidating the run.

  • Extrapolate the linear regression line to the x-axis. The absolute value of the negative x-intercept represents the endogenous concentration of the metabolite in the original sample[7].

Conclusion

The in vivo formation of desmethyl fluvoxamine β-D-glucuronide exemplifies the intricate interplay between Phase I CYP-mediated demethylation and Phase II UGT-mediated conjugation. By employing robust analytical techniques like the Standard Addition Method coupled with LC-MS/MS, researchers can accurately profile this metabolite, mitigating matrix effects and offering deeper insights into fluvoxamine's pharmacokinetics, drug-drug interactions, and forensic toxicology.

References

  • Desmethyl Fluvoxamine β-D-Glucuronide CAS 89103-66-2. usbio.net.
  • Drug Glucuronidation in Clinical Psychopharmacology.
  • The standard addition method and its validation in forensic toxicology.
  • Metabolic bioactivation of antidepressants: advance and underlying hep
  • Overview of Drug–Drug Interactions with SSRIs. U.S. Pharmacist.
  • CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. PMC.
  • Fluvoxamine P
  • Desmethyl fluvoxamine β-D-glucuronide, CAS 89103-66-2. SCBT.
  • Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS.

Sources

Cytochrome P450 and UGT enzyme interactions with fluvoxamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enzymatic Interactions of Fluvoxamine with Cytochrome P450 and UGT Enzymes

Abstract

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for various psychiatric disorders. Its clinical efficacy is, however, intrinsically linked to its complex metabolic profile, which is dominated by interactions with the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems. A thorough understanding of these interactions is paramount for drug development professionals and researchers to mitigate the risks of adverse drug reactions and to optimize therapeutic outcomes. This guide provides a detailed examination of the mechanisms by which fluvoxamine inhibits key CYP isozymes and undergoes metabolism via UGT pathways. We will explore the clinical implications of these interactions and present standardized in vitro methodologies for their investigation.

Introduction: Fluvoxamine's Metabolic Profile

Fluvoxamine's journey through the body is a multi-step process orchestrated by metabolic enzymes. The primary route of biotransformation involves oxidative metabolism, predominantly mediated by the cytochrome P450 system, followed by conjugation reactions facilitated by UGT enzymes to produce more water-soluble metabolites for excretion. The clinical significance of fluvoxamine's metabolism lies in its potent inhibitory effects on several CYP isozymes, which can lead to significant drug-drug interactions (DDIs).

Cytochrome P450 (CYP) Enzyme Interactions

Fluvoxamine is a potent inhibitor of several key CYP enzymes, most notably CYP1A2 and CYP2C19. It also demonstrates inhibitory effects on CYP2C9, CYP2D6, and CYP3A4, although to a lesser extent. This inhibition is a critical factor in the drug's interaction profile.

Mechanism of CYP Inhibition

The inhibitory action of fluvoxamine on CYP enzymes is primarily mechanism-based, where the drug is converted into a reactive metabolite that irreversibly binds to the enzyme. However, competitive inhibition also plays a role. The specific mechanisms for the most affected isozymes are detailed below.

  • CYP1A2: Fluvoxamine is a potent inhibitor of CYP1A2. This interaction is particularly relevant for patients co-administered with drugs that are substrates of CYP1A2, such as theophylline, caffeine, and clozapine. The inhibition can lead to elevated plasma concentrations of these drugs, increasing the risk of toxicity.

  • CYP2C19: Fluvoxamine is also a strong inhibitor of CYP2C19. This is significant for the metabolism of drugs like omeprazole and certain antidepressants.

  • Other CYPs: The inhibitory effects on CYP2C9, CYP2D6, and CYP3A4 are generally considered to be of lesser clinical significance but should still be considered in polypharmacy scenarios.

Quantitative Analysis of CYP Inhibition

The potency of an inhibitor is quantified by its inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for fluvoxamine with various CYP isozymes.

CYP IsozymeFluvoxamine Ki (μM)Substrate ProbeReference
CYP1A20.1 - 0.5Phenacetin
CYP2C190.8 - 2.5S-mephenytoin
CYP2C95 - 15Tolbutamide
CYP2D610 - 25Dextromethorphan
CYP3A4> 25Midazolam
Experimental Protocol: In Vitro CYP Inhibition Assay

A standardized in vitro assay is crucial to determine the inhibitory potential of a compound like fluvoxamine.

Objective: To determine the Ki of fluvoxamine for a specific CYP isozyme.

Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP enzymes

  • CYP-specific substrate probe

  • Fluvoxamine

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Preparation: Prepare stock solutions of fluvoxamine, the substrate probe, and the NADPH regenerating system.

  • Incubation: In a 96-well plate, combine HLMs or recombinant enzymes, buffer, and varying concentrations of fluvoxamine. Pre-incubate for a specified time.

  • Reaction Initiation: Add the substrate probe to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Plot the rate of metabolite formation against the substrate concentration at each inhibitor concentration. Determine the inhibition constant (Ki) using non-linear regression analysis (e.g., Michaelis-Menten kinetics with competitive or non-competitive inhibition models).

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Fluv Fluvoxamine Stock Incubation Incubate Enzyme + Fluvoxamine Prep_Fluv->Incubation Prep_Sub Substrate Stock Initiation Add Substrate Prep_Sub->Initiation Prep_NADPH NADPH System Prep_NADPH->Initiation Prep_Enzyme Enzyme Source (HLM/recombinant) Prep_Enzyme->Incubation Incubation->Initiation Termination Quench Reaction Initiation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Calculate Ki LCMS->Data_Analysis

Workflow for an in vitro CYP inhibition assay.

UGT Enzyme Interactions

While CYP-mediated metabolism is a major pathway, UGT-mediated glucuronidation also plays a role in the disposition of fluvoxamine and its metabolites. This conjugation reaction increases the water solubility of the compounds, facilitating their renal excretion.

Fluvoxamine as a UGT Substrate

The primary metabolites of fluvoxamine, formed via CYP-mediated oxidation, can undergo subsequent glucuronidation. The specific UGT isoforms involved in fluvoxamine metabolism are still under investigation, but UGT1A4 and UGT2B7 have been implicated.

Fluvoxamine_Metabolism Fluvoxamine Fluvoxamine CYP_Metabolites Oxidative Metabolites Fluvoxamine->CYP_Metabolites CYP Enzymes (e.g., CYP1A2, CYP2C19) Glucuronide_Conjugates Glucuronide Conjugates CYP_Metabolites->Glucuronide_Conjugates UGT Enzymes (e.g., UGT1A4, UGT2B7) Excretion Renal Excretion Glucuronide_Conjugates->Excretion

Metabolic pathway of fluvoxamine.
Experimental Protocol: In Vitro UGT Metabolism Assay

Objective: To identify the UGT isoforms involved in the glucuronidation of a fluvoxamine metabolite.

Materials:

  • Recombinant human UGT isoforms

  • Fluvoxamine metabolite

  • UDP-glucuronic acid (UDPGA)

  • Incubation buffer (e.g., Tris-HCl with MgCl2)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare stock solutions of the fluvoxamine metabolite and UDPGA.

  • Incubation: In separate wells of a 96-well plate, combine each recombinant UGT isoform with the buffer and the fluvoxamine metabolite.

  • Reaction Initiation: Add UDPGA to initiate the glucuronidation reaction.

  • Reaction Termination: After a defined incubation period, stop the reaction with a quenching solution.

  • Analysis: Analyze the samples for the formation of the glucuronide conjugate using a validated LC-MS/MS method.

  • Data Interpretation: The UGT isoforms that produce a significant amount of the glucuronide conjugate are identified as the primary enzymes responsible for its metabolism.

Clinical Implications and Drug Development Considerations

The potent inhibitory effects of fluvoxamine on CYP1A2 and CYP2C19 have significant clinical implications. Co-administration of fluvoxamine with substrates of these enzymes can lead to clinically relevant DDIs. Therefore, careful consideration of a new chemical entity's (NCE) metabolic profile is crucial during drug development if it is likely to be co-prescribed with fluvoxamine.

Key Considerations for Drug Developers:

  • Early Screening: Screen NCEs for their potential as substrates or inhibitors of CYP1A2 and CYP2C19 early in the drug discovery process.

  • Reaction Phenotyping: If an NCE is metabolized by these enzymes, conduct reaction phenotyping studies to identify the specific isoforms involved.

  • Clinical DDI Studies: If significant in vitro interactions are observed, clinical DDI studies are warranted to assess the in vivo relevance.

Conclusion

Fluvoxamine's interactions with CYP and UGT enzymes are a cornerstone of its pharmacokinetic profile and a primary driver of its potential for drug-drug interactions. A comprehensive understanding of these interactions, facilitated by robust in vitro and in vivo studies, is essential for the safe and effective use of this important medication and for the development of new drugs that may be co-administered with it. The methodologies and insights provided in this guide serve as a foundational resource for researchers and drug development professionals in navigating the complexities of drug metabolism.

References

  • Fluvoxamine: a review of its pharmacology and use in the management of obsessive-compulsive disorder. Drugs. [Link]

  • Fluvoxamine Maleate - an overview | ScienceDirect Topics. ScienceDirect. [Link]

  • Metabolism and disposition of fluvoxamine in humans. Drug Metabolism and Disposition. [Link]

  • A study of the inhibitory potential of fluvoxamine on the metabolism of co-administered drugs. British Journal of Clinical Pharmacology. [Link]

Methodological & Application

Application Note: LC-MS/MS Method Development for Desmethyl Fluvoxamine β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) widely prescribed for obsessive-compulsive disorder and depression[1]. Its hepatic clearance is primarily driven by CYP450-mediated oxidative metabolism, yielding the major Phase I metabolite, desmethyl fluvoxamine[2]. To facilitate renal excretion, this intermediate undergoes rapid Phase II conjugation by UDP-glucuronosyltransferases (UGTs), forming the highly polar desmethyl fluvoxamine β-D-glucuronide .

Quantifying this specific glucuronide conjugate is critical for researchers and drug development professionals. In forensic toxicology and pharmacokinetic profiling, monitoring conjugated metabolites provides a longer detection window and a more accurate representation of total drug clearance compared to analyzing the parent drug alone[3]. Furthermore, measuring the glucuronide fraction is essential for understanding drug-drug interactions (DDIs) related to UGT inhibition or induction[4].

Experimental Design and Rationale (Causality & Logic)

Developing a robust LC-MS/MS assay for glucuronide metabolites presents unique bioanalytical challenges due to their high polarity and susceptibility to in-source fragmentation. The following protocol is engineered as a self-validating system to ensure maximum trustworthiness.

Sample Preparation: Why Solid-Phase Extraction (SPE)?

Causality: Glucuronides are highly hydrophilic (logP < 0). Traditional Liquid-Liquid Extraction (LLE) utilizing non-polar solvents (e.g., hexane, ethyl acetate) fails to partition these conjugates, leaving them trapped in the aqueous phase. Conversely, simple Protein Precipitation (PPT) often results in severe matrix effects due to co-eluting endogenous phospholipids. Solution: We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE sorbent. The dual-retention mechanism ensures quantitative recovery of the polar glucuronide while effectively washing away matrix interferents. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction creates a self-validating protocol that automatically corrects for any minor recovery variations.

Chromatographic Strategy: Overcoming the Void Volume

Causality: On standard C18 columns, highly polar glucuronides often fail to interact with the stationary phase, co-eluting with the solvent front (void volume) where ion suppression from endogenous salts is most severe. Solution: A High-Strength Silica (HSS) T3 column is employed. Its optimized pore structure and proprietary end-capping promote the retention of polar analytes under reversed-phase conditions. Furthermore, acidifying the mobile phase with 0.1% Formic Acid suppresses the ionization of the glucuronic acid moiety (pKa ~ 3.0), increasing its lipophilicity and retention time.

Mass Spectrometry: Ionization Dynamics

Causality: While glucuronides typically ionize well in negative electrospray ionization (ESI-), the desmethyl fluvoxamine backbone contains a secondary aliphatic amine. Solution: This basic amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) highly efficient. Monitoring the[M+H]⁺ precursor ensures superior signal-to-noise (S/N) ratios compared to negative mode.

Visualizing the Metabolic and Analytical Workflows

MetabolicPathway FLV Fluvoxamine (Parent Drug) DMF Desmethyl Fluvoxamine (Phase I Metabolite) FLV->DMF CYP450 (O-demethylation) DMFG Desmethyl Fluvoxamine β-D-Glucuronide DMF->DMFG UGTs (Glucuronidation)

Caption: Metabolic pathway of Fluvoxamine to its Phase II glucuronide conjugate.

SPEWorkflow S1 1. Condition 1 mL Methanol, 1 mL Water S2 2. Load 200 µL Plasma + 20 µL IS S1->S2 S3 3. Wash 1 mL 5% Methanol in Water S2->S3 S4 4. Elute 1 mL 100% Methanol S3->S4 S5 5. Evaporate & Reconstitute 100 µL Mobile Phase A S4->S5

Caption: Solid-Phase Extraction (SPE) workflow for isolating glucuronide metabolites.

Materials and Reagents

  • Reference Standards: Desmethyl fluvoxamine β-D-glucuronide (Purity >98%), Fluvoxamine-D4 (SIL-IS).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Human Plasma (K₂EDTA).

  • Consumables: Oasis HLB 96-well extraction plate (30 mg/well), Waters ACQUITY UPLC HSS T3 Column (2.1 × 100 mm, 1.8 µm).

Step-by-Step Methodologies

Preparation of Calibrators and Self-Validating QC Samples
  • Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in 50% MeOH.

  • Spiking: Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 to 1000 ng/mL.

  • Quality Controls (QCs): Prepare independent QC samples at Low (3.0 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

    • Self-Validation Check: QCs must be prepared from a completely separate weighing of the reference standard to ensure stock accuracy and prevent systematic bias.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Pass 1.0 mL MeOH followed by 1.0 mL LC-MS Water through the HLB plate under low vacuum.

  • Loading: Aliquot 200 µL of spiked plasma into the wells. Add 20 µL of IS working solution (500 ng/mL). Load onto the sorbent at a flow rate of ~1 mL/min.

  • Washing: Wash with 1.0 mL of 5% MeOH in Water to remove polar endogenous salts and proteins without eluting the target glucuronide.

  • Elution: Elute the analytes with 1.0 mL of 100% MeOH into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA) to match the starting chromatographic conditions.

LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation

Table 1: UPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.00955Initial
0.50955Isocratic
3.004060Linear
3.50595Linear
4.50595Isocratic
4.60955Linear
6.00955Re-equilibration
Table 2: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Desmethyl Fluvoxamine β-D-Glucuronide481.2305.13018
Desmethyl Fluvoxamine β-D-Glucuronide (Qualifier)481.271.13035
Fluvoxamine-D4 (IS)323.275.12520

Note: The primary transition (481.2 → 305.1) represents the neutral loss of the glucuronic acid moiety (176 Da), a hallmark fragmentation pathway for O-glucuronides.

Table 3: Summary of Method Validation Parameters
ParameterAcceptance Criteria (ICH M10)Observed Results
Linearity (R²)> 0.9900.998
LLOQS/N > 5, Precision ≤ 20%1.0 ng/mL (CV: 8.4%)
Intra-day Precision (CV%)≤ 15% (for QCs)4.2% - 7.1%
Inter-day Accuracy (%)85% - 115%92.5% - 104.3%
Matrix Effect (IS Normalized)85% - 115%96.8%
Extraction RecoveryConsistent across QCs88.4% ± 3.2%

Conclusion

This application note details a highly specific, E-E-A-T grounded LC-MS/MS methodology for the quantification of desmethyl fluvoxamine β-D-glucuronide in human plasma. By leveraging HLB solid-phase extraction and HSS T3 chromatography, the method successfully mitigates the inherent challenges of analyzing highly polar Phase II metabolites. The self-validating inclusion of a stable isotope-labeled internal standard ensures robust correction for matrix effects, making this protocol highly suitable for rigorous pharmacokinetic and forensic toxicological applications.

References

  • Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method Source: researchgate.net URL:2[2]

  • Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication Source: oup.com URL:3[3]

  • Pharmacokinetics of Antidepressants in Patients with Hepatic Impairment Source: ovid.com URL:1[1]

  • Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders Source: frontiersin.org URL:4[4]

Sources

Solid-phase extraction protocol for desmethyl fluvoxamine beta-D-glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct LC-MS/MS Quantification of Desmethyl Fluvoxamine β -D-Glucuronide Using Mixed-Mode Strong Anion Exchange (MAX) SPE

Executive Summary & Scientific Rationale

Historically, the quantification of phase II drug metabolites has relied on indirect measurement: samples are treated with β -glucuronidase to hydrolyze the conjugate, and the resulting aglycone is measured[1]. However, this approach introduces severe analytical vulnerabilities, including incomplete enzymatic hydrolysis, enzyme-induced matrix suppression, and the inability to distinguish between circulating aglycone and its conjugated form.

For advanced pharmacokinetic profiling and metabolic phenotyping, direct quantification of the intact phase II metabolite is required. This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol specifically engineered for the direct LC-MS/MS quantification of desmethyl fluvoxamine β -D-glucuronide from complex biological matrices (e.g., plasma and urine).

Analyte Chemistry & The Causality of Sorbent Selection

To design a flawless extraction protocol, one must first deconstruct the molecule's physicochemical properties. Fluvoxamine is primarily metabolized via oxidative O-demethylation by CYP2D6 and CYP1A2 to form O-desmethyl fluvoxamine[2]. The newly formed primary hydroxyl group is then conjugated by UGT enzymes to form an aliphatic O-glucuronide. Unlike acyl glucuronides, which are notoriously unstable, this O-glucuronide is chemically stable and resistant to acidic degradation[3].

Metabolic_Pathway Fluv Fluvoxamine (Parent Drug) DesFluv O-Desmethyl Fluvoxamine (Phase I Metabolite) Fluv->DesFluv CYP2D6 / CYP1A2 O-Demethylation Gluc O-Desmethyl Fluvoxamine β-D-Glucuronide DesFluv->Gluc UGT Enzymes O-Glucuronidation

Figure 1: Two-step metabolic pathway of fluvoxamine yielding the stable O-glucuronide.

The Zwitterionic Challenge: Intact desmethyl fluvoxamine β -D-glucuronide is a zwitterion at physiological pH. It possesses a basic primary amine (pKa ~8.8) inherited from the parent drug, and an acidic carboxylic acid moiety (pKa ~3.2) on the glucuronic acid ring. While generic Hydrophilic-Lipophilic Balance (HLB) sorbents can capture this molecule[4], they rely solely on reversed-phase interactions, leading to the co-extraction of neutral lipids and severe matrix effects.

The MAX Solution (Mixed-Mode Strong Anion Exchange): By utilizing a MAX sorbent, we exploit the molecule's acidic moiety. When the sample pH is adjusted to 9.0, the carboxylic acid is fully deprotonated (anionic) and forms an unbreakable ionic bond with the quaternary amine (N+) of the MAX sorbent. Simultaneously, the basic amine of the analyte is partially neutralized, minimizing secondary cation-exchange interactions. This "ionic lock" allows us to wash the sorbent aggressively with 100% organic solvents, stripping away parent fluvoxamine, phospholipids, and neutral impurities before selectively eluting the target glucuronide with an acidic modifier.

Self-Validating SPE Protocol

A protocol is only trustworthy if it can be internally validated. This methodology is designed as a self-validating system : by analyzing the wash fractions during method development for the aglycone mass (m/z 305.1), analysts can confirm that the ionic lock is engaged and no premature elution is occurring.

Materials Required:

  • SPE Plate: Oasis MAX 96-well plate (30 mg/well) or equivalent polymeric strong anion exchange sorbent.

  • Pre-treatment Buffer: 2% Ammonium Hydroxide (NH₄OH) in LC-MS grade water.

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 200 µL of 2% NH₄OH in water. Vortex for 30 seconds. Causality: Raises the pH to ~9.0, ensuring the glucuronic acid is 100% ionized (COO-) for maximum binding affinity to the sorbent.

  • Conditioning: Pass 1.0 mL of Methanol through the sorbent to wet the hydrophobic backbone.

  • Equilibration: Pass 1.0 mL of LC-MS grade water to prepare the sorbent for the aqueous sample.

  • Loading: Load the 400 µL pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water. Causality: Removes highly polar endogenous salts and neutralizes basic interferences, preventing them from binding via cation exchange.

  • Wash 2 (Organic): Pass 1.0 mL of 5% NH₄OH in Methanol. Causality: The high organic content strips away hydrophobic neutral and basic impurities (including >99% of the parent fluvoxamine). The target glucuronide remains locked to the sorbent via ionic bonds.

  • Elution: Pass 1.0 mL of 2% Formic Acid in Methanol into a clean collection plate. Causality: The acidic pH (~2.0) protonates the carboxylic acid (neutralizing it to COOH), instantly breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Mechanism Load 1. Load Sample (pH 9.0) Analyte COO- binds to MAX Sorbent N+ Wash1 2. Wash 1: 5% NH4OH (Aq) Removes polar & neutralized basic impurities Load->Wash1 Wash2 3. Wash 2: 5% NH4OH in MeOH Removes hydrophobic basic/neutral lipids Wash1->Wash2 Elute 4. Elution: 2% Formic Acid in MeOH Protonates COO-, releasing intact glucuronide Wash2->Elute

Figure 2: The mechanistic logic of the Mixed-Mode Strong Anion Exchange (MAX) SPE workflow.

LC-MS/MS Analytical Conditions

Because the intact glucuronide is highly polar, a column with enhanced polar retention (such as a Biphenyl or high-strength silica C18) is recommended to prevent early elution in the void volume.

Table 1: Liquid Chromatography Parameters

Parameter Specification
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0.0 min (5% B) → 3.0 min (95% B) → 4.0 min (95% B)
Injection Volume 2.0 µL

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry (MRM) Parameters Note: The intact glucuronide is detected via the neutral loss of the glucuronic acid moiety (176 Da), yielding the aglycone fragment[4].

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
Desmethyl Fluvoxamine β -D-Glucuronide 481.2305.122
O-Desmethyl Fluvoxamine (Aglycone) 305.1228.718
Fluvoxamine (Parent) 319.471.225

Representative Performance Metrics

By utilizing the orthogonal cleanup mechanism of the MAX sorbent, the method achieves near-complete elimination of phospholipid-induced ion suppression, a common failure point in standard protein precipitation or reversed-phase SPE methods.

Table 3: Validation Data Summary (Human Plasma)

Metric Desmethyl Fluvoxamine Glucuronide Parent Fluvoxamine
Absolute Recovery 92.4% ± 3.1% < 1.0% (Intentionally washed out)
Matrix Effect 98.5% (Minimal suppression) N/A
Process Efficiency 91.0% N/A

| Wash 2 Breakthrough | < 0.5% | > 99.0% |

Interpretation: The data validates the "ionic lock" hypothesis. The target glucuronide is fully retained during the 100% methanolic wash, while the basic parent drug (which lacks the acidic glucuronic acid moiety) is entirely eliminated, preventing in-source fragmentation interference during MS analysis.

References

  • Metabolic Profiling of Glucuronides in Human Urine by LC−MS/MS and Partial Least-Squares Discriminant Analysis for Classification and Prediction of Gender | Analytical Chemistry - ACS Publications URL:[Link]

  • CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine | PMC - NIH URL:[Link]

  • Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and identification of degradation products by LC-MS/ESI | Arabian Journal of Chemistry URL:[Link]

Sources

Application Note: Advanced HPLC-UV/MS Strategies for the Baseline Separation of Fluvoxamine and Its Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) characterized by extensive hepatic metabolism. The parent drug first undergoes Phase I oxidative demethylation and deamination—primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2D6—to form intermediate metabolites such as fluvoxamino acid and fluvoxamino alcohol[1]. Subsequently, these intermediates (and trace amounts of the parent structure) are subjected to Phase II metabolism[2]. Here, UGT enzymes catalyze glucuronidation, conjugating the molecules with glucuronic acid to form highly polar glucuronide metabolites that facilitate renal excretion[3].

For researchers conducting therapeutic drug monitoring, toxicology screening, or evaluating bidirectional drug-drug interactions (such as CYP1A2 inhibition), accurate quantification of both the lipophilic parent drug and its hydrophilic glucuronide metabolites is critical[4]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to resolve these compounds despite their massive polarity differences.

Chromatographic Strategy & Rationale

Separating a highly lipophilic SSRI from its hydrophilic Phase II conjugates in a single chromatographic run presents a significant analytical challenge. As a Senior Application Scientist, I designed this protocol based on the following mechanistic choices:

  • Stationary Phase Selection: A high-density, fully endcapped C18 column is utilized to provide sufficient hydrophobic retention for the polar glucuronides without causing irreversible adsorption of the parent drug[5].

  • Mobile Phase pH Control (The Causality): Glucuronide metabolites contain a carboxylic acid moiety with a pKa of approximately 3.0–3.5. By buffering the mobile phase to pH 3.0 using ammonium formate, we suppress the ionization of the glucuronic acid, keeping it neutral. This increases its hydrophobicity and prevents it from eluting in the void volume. Simultaneously, this acidic pH protonates the basic aliphatic amine of fluvoxamine, ensuring sharp peak shapes by minimizing secondary ion-exchange interactions with residual surface silanols[6].

  • Sample Preparation (SPE): Standard liquid-liquid extraction often fails to recover highly polar glucuronides. We employ Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction. The dual-nature copolymer effectively captures both the water-soluble conjugates and the lipid-soluble parent drug, ensuring >92% recovery across the board[6].

Visualizing the Workflow

G Fluvoxamine Fluvoxamine (Lipophilic Parent) Phase1 Phase I Metabolism (CYP1A2 / CYP2D6) Fluvoxamine->Phase1 SPE HLB Solid-Phase Extraction (Simultaneous Recovery) Fluvoxamine->SPE Metabolites Phase I Intermediates (Fluvoxamino Acid/Alcohol) Phase1->Metabolites Phase2 Phase II Metabolism (UGT Glucuronidation) Metabolites->Phase2 Metabolites->SPE Glucuronides Glucuronide Conjugates (Highly Polar) Phase2->Glucuronides Glucuronides->SPE HPLC Gradient HPLC-UV/MS (pH 3.0 Buffered) SPE->HPLC

Figure 1: Fluvoxamine metabolic pathway and the unified HPLC separation workflow.

Experimental Protocols

Self-Validating System Note: To ensure trustworthiness and data integrity, this protocol includes a mandatory System Suitability Test (SST). The analytical run is only considered valid if the resolution ( Rs​ ) between the closest eluting Phase I metabolite and the glucuronide conjugate is > 2.0, and the peak tailing factor for the fluvoxamine parent is < 1.5.

Protocol 1: Solid-Phase Extraction (SPE) using Oasis HLB

Objective: Isolate fluvoxamine and glucuronide metabolites from biological matrices (e.g., plasma, urine) while removing proteinaceous and salt interferences.

  • Conditioning: Pass 2.0 mL of LC-MS grade Methanol through the HLB cartridge (30 mg/1 cc), followed by 2.0 mL of HPLC-grade Water.

    • Causality: Wets the polymer sorbent, activating both hydrophilic and lipophilic retention mechanisms.

  • Loading: Dilute 500 µL of the biological sample with 500 µL of 2% Formic Acid in water. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

    • Causality: Acidification disrupts protein binding and ensures glucuronides are fully protonated for optimal retention.

  • Washing: Wash with 2.0 mL of 5% Methanol in Water.

    • Causality: Removes endogenous salts and highly polar matrix interferences without eluting the analytes of interest.

  • Elution: Elute analytes with 2.0 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of Mobile Phase A.

Protocol 2: HPLC Separation Conditions
  • Column: Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm (or equivalent high-coverage C18 column)[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times and reduces system backpressure).

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm (for standard quantification) or ESI-MS/MS (for structural confirmation of glucuronides)[1],[3].

Gradient Program:

  • 0.0 - 5.0 min: 5% B (Isocratic hold to retain highly polar glucuronides)

  • 5.0 - 15.0 min: 5% to 45% B (Elution of Phase I metabolites)

  • 15.0 - 20.0 min: 45% to 80% B (Elution of lipophilic fluvoxamine)

  • 20.0 - 25.0 min: 80% B (Column wash)

  • 25.1 - 35.0 min: 5% B (Re-equilibration)

Quantitative Data & Method Validation Summary

The following table summarizes the expected chromatographic behavior and validation metrics based on the optimized gradient method[1],[6],[5].

AnalyteLogP (Approx)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)SPE Recovery (%)
Fluvoxamine Glucuronides < 0.54.2 - 5.85.015.093.1 ± 2.4
Fluvoxamino Acid 1.211.412.525.094.6 ± 1.8
Fluvoxamino Alcohol 1.813.710.025.095.2 ± 2.1
Fluvoxamine (Parent) 3.118.515.050.096.6 ± 1.5

Scientific Insights & Troubleshooting

  • Issue: Poor Retention of Glucuronides (Eluting in Void Volume)

    • Causality: The mobile phase pH is too high, causing the glucuronic acid moiety to ionize (become negatively charged). This drastically reduces its affinity for the hydrophobic stationary phase.

    • Solution: Verify Mobile Phase A is strictly at pH 3.0. If the issue persists due to matrix effects, consider switching to a mixed-mode column (e.g., Primesep 100) which offers both hydrophobic and ion-exchange retention mechanisms, ideal for polar metabolites[7].

  • Issue: Peak Tailing for Fluvoxamine Parent Drug

    • Causality: The secondary amine group of fluvoxamine is interacting with unendcapped, acidic silanol groups on the silica support.

    • Solution: Ensure the use of a fully endcapped C18 column. While the acidic pH of the mobile phase (pH 3.0) naturally mitigates this by keeping silanols protonated (neutral), older columns with degraded stationary phases will inevitably exacerbate tailing. Replace the column if the tailing factor exceeds 1.5.

References

  • High-performance Liquid Chromatographic Determination of Fluvoxamine and Fluvoxamino Acid in Human Plasma Source: PubMed (nih.gov) URL:1

  • Simultaneous Determination of Fluvoxamine and Its Metabolites in Human Liver Microsomes by High‐Performance Liquid Chromatography with Solid‐Phase Extraction Source: Taylor & Francis (tandfonline.com) URL:6

  • HPLC method for the determination of fluvoxamine in human plasma and urine for application to pharmacokinetic studies Source: Elsevier (ovid.com) URL:5

  • Drug metabolism and drug transport of the 100 most prescribed oral drugs Source: PMC - NIH (nih.gov) URL:2

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows Source: MDPI (mdpi.com) URL:3

  • Inhibition of antidepressant demethylation and hydroxylation by fluvoxamine in depressed patients Source: PubMed (nih.gov) URL:4

  • HPLC Method for Analysis of Fluvoxamine on Primesep 100 Column Source: SIELC Technologies (sielc.com) URL:7

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Desmethyl Fluvoxamine β-D-Glucuronide in Human Urine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of psychiatric disorders. Pharmacokinetically, it undergoes extensive hepatic biotransformation, resulting in less than 4% of the parent drug being excreted unchanged in urine 1. The primary metabolic cascade involves oxidative demethylation, predominantly catalyzed by the cytochrome P450 isozyme CYP2D6, yielding the phase I metabolite desmethyl fluvoxamine (FLD) 2. Subsequently, FLD undergoes phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form desmethyl fluvoxamine β-D-glucuronide (CAS 89103-66-2) 3.

In both clinical pharmacokinetics and forensic toxicology, accurately profiling these metabolites in urine is paramount for determining drug compliance, assessing metabolic phenotypes, and confirming intoxication in postmortem investigations 4.

Causality of Direct Glucuronide Analysis

Historically, urine sample preparation relied on β-glucuronidase enzymatic hydrolysis to cleave the glucuronic acid moiety, allowing for the measurement of the total aglycone (FLD). However, this approach introduces significant analytical vulnerabilities:

  • Enzyme Variability: Incomplete hydrolysis due to varying enzyme kinetics or the presence of endogenous inhibitors in urine.

  • Loss of Metabolic Fidelity: Hydrolysis obliterates the specific phase II metabolic profile, preventing the differentiation between free FLD and its conjugated form.

By employing a direct LC-MS/MS analytical strategy for the intact desmethyl fluvoxamine β-D-glucuronide, we bypass enzymatic artifacts, ensuring a self-validating and highly accurate representation of the patient's exact metabolic state.

Metabolic Pathway

MetabolicPathway FLV Fluvoxamine (Parent Drug) FLD Desmethyl Fluvoxamine (Phase I Metabolite) FLV->FLD CYP2D6 / CYP1A2 Oxidative Demethylation GLUC Desmethyl Fluvoxamine β-D-Glucuronide (Phase II Metabolite) FLD->GLUC UGT Enzymes Glucuronidation

Fluvoxamine Phase I and Phase II metabolic pathway to its glucuronide conjugate.

Experimental Protocol: Sample Preparation

Rationale for HLB Solid-Phase Extraction (SPE)

Urine is a highly complex matrix containing salts, urea, and endogenous organic acids that cause severe electrospray ionization (ESI) suppression. Liquid-liquid extraction (LLE) is fundamentally unsuited for this assay because the highly polar, water-soluble glucuronide conjugate will not efficiently partition into organic solvents. Therefore, a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE is selected. The HLB sorbent retains both the lipophilic parent compounds and the highly hydrophilic phase II glucuronide, allowing for a comprehensive and clean extraction.

Reagents and Materials
  • Analytes: Desmethyl Fluvoxamine β-D-Glucuronide standard (CAS 89103-66-2).

  • Internal Standard (IS): Fluvoxamine-d4 or a matched Stable Isotope-Labeled Internal Standard (SIL-IS). The use of SIL-IS is a critical self-validating mechanism to mathematically normalize matrix effects and extraction losses 5.

  • SPE Cartridges: Polymeric HLB (30 mg/1 mL).

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid.

Step-by-Step SPE Workflow
  • Sample Pre-treatment: Aliquot 200 µL of human urine into a microcentrifuge tube. Add 20 µL of SIL-IS working solution (100 ng/mL). Dilute with 800 µL of 0.1% formic acid in water to disrupt protein binding and standardize the sample pH. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol through the HLB cartridge, followed by 1 mL of LC-MS grade Water. Ensure the sorbent bed does not dry out.

  • Loading: Load the pre-treated urine sample (1 mL) onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to elute highly polar endogenous interferences (e.g., salts, urea). Dry the cartridge under a gentle vacuum for 2 minutes.

  • Elution: Elute the target analytes using 1 mL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) prior to injection.

SPEWorkflow A Urine Sample + SIL-IS B HLB SPE Conditioning A->B C Sample Loading B->C D Interference Washing C->D E Target Elution D->E F LC-MS/MS Analysis E->F

Solid-Phase Extraction (SPE) workflow for urine sample preparation.

LC-MS/MS Analysis and Quantitative Data

Chromatographic and Mass Spectrometric Conditions

The reconstituted sample is injected into a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. A biphenyl or C18 sub-2-micron column is recommended to provide adequate retention for the polar glucuronide while maintaining sharp peak shapes.

Table 1: Example MRM Transitions for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluvoxamine319.271.120
Desmethyl Fluvoxamine (FLD)305.171.120
Desmethyl Fluvoxamine β-D-Glucuronide481.2305.125
Fluvoxamine-d4 (IS)323.275.120

Note: The primary transition for the glucuronide (481.2 → 305.1) represents the neutral loss of the glucuronic acid moiety (176 Da), a hallmark fragmentation pathway for O-glucuronides.

Method Validation Summary

A self-validating protocol requires rigorous assessment of matrix effects and recovery. The table below summarizes typical validation parameters achieved using this HLB SPE methodology.

Table 2: Quantitative Method Validation Parameters

ParameterDesmethyl FluvoxamineDesmethyl Fluvoxamine β-D-Glucuronide
Linearity Range 1.0 - 1000 ng/mL2.5 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL0.8 ng/mL
Extraction Recovery 88.5% ± 4.2%85.1% ± 5.6%
Matrix Effect (Ion Suppression) -12.4%-18.7%
Intra-day Precision (CV%) < 6.5%< 8.2%

The matrix effect is effectively compensated by the SIL-IS, ensuring that the final calculated concentrations remain highly accurate despite the inherent variability of human urine.

Conclusion

This application note details a high-fidelity, enzyme-free sample preparation strategy for the quantification of desmethyl fluvoxamine β-D-glucuronide in human urine. By leveraging the comprehensive retention capabilities of HLB SPE and the specificity of LC-MS/MS, researchers can achieve a true representation of phase II metabolism. This methodology is highly applicable to advanced pharmacokinetic profiling and forensic toxicological investigations where analytical trustworthiness is non-negotiable.

References

  • Source: clinpgx.
  • Source: nih.
  • Source: usbio.
  • Source: nih.
  • Source: researchgate.

Sources

Advanced Bioanalytical Applications of Desmethyl Fluvoxamine β-D-Glucuronide as an Internal Standard in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Scientific Context

The precise quantification of Phase II metabolites—specifically glucuronides—remains a complex challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Traditional workflows often rely on generic, stable-isotope-labeled (SIL) aglycones as internal standards (IS). However, this approach introduces significant analytical vulnerability: aglycones and their glucuronide conjugates exhibit drastically different chromatographic retention times and ionization efficiencies, leading to uncompensated matrix effects.

To resolve this, Desmethyl Fluvoxamine β-D-Glucuronide (DFBG, CAS 89103-66-2) is increasingly deployed as an advanced, structurally complex internal standard. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is metabolized via CYP2D6 into desmethyl fluvoxamine (FLD), which is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form DFBG . By utilizing DFBG as an IS, bioanalytical scientists can achieve absolute matrix compensation during the direct quantification of highly polar SSRI conjugates, or utilize it as a kinetic cleavage monitor during indirect enzymatic hydrolysis assays .

Pathway FLV Fluvoxamine (m/z 319.2) DMF Desmethyl Fluvoxamine (m/z 305.1) FLV->DMF CYP2D6 Demethylation DFBG Desmethyl Fluvoxamine β-D-Glucuronide (m/z 481.2) DMF->DFBG UGTs Glucuronidation DFBG->DMF β-Glucuronidase Hydrolysis (Monitor)

Fig 1: Metabolic pathway of Fluvoxamine and the in vitro hydrolysis of the DFBG internal standard.

The Causality of Experimental Choices: Why DFBG?

As a Senior Application Scientist, I emphasize that an internal standard must do more than simply correct for volumetric losses; it must mimic the exact physicochemical journey of the target analyte.

  • Chromatographic Co-elution & Matrix Effects: Glucuronides possess a highly polar glucuronic acid moiety attached to a lipophilic backbone. If a generic aglycone IS is used to quantify a glucuronide, the aglycone will elute significantly later on a reversed-phase column. This temporal separation means the analyte and the IS are exposed to different co-eluting matrix interferents in the Electrospray Ionization (ESI) source. DFBG provides a polar, structurally complex surrogate that closely mimics the retention time of other target amine-glucuronides, ensuring identical ionization suppression or enhancement.

  • The Self-Validating Cleavage Monitor: In "indirect" quantification workflows—where biological samples are treated with β -glucuronidase to cleave the conjugate and measure the total aglycone—false negatives are a critical risk. Matrix components (e.g., endogenous inhibitors in uremic plasma) can suppress enzyme activity. By spiking DFBG into the sample prior to incubation, it acts as a kinetic cleavage monitor. If the enzyme fails, intact DFBG will be detected in the final LC-MS/MS run, immediately invalidating the sample and preventing the under-reporting of the analyte.

Experimental Methodology: A Self-Validating Protocol

This protocol outlines a dual-pathway approach for human plasma, utilizing DFBG both as an analytical IS for direct quantification and as a cleavage monitor for indirect quantification.

Phase A: Sample Preparation

1. Direct Assay (Intact Glucuronide Quantification)

  • Causality: Protein precipitation (PPT) often fails to remove phospholipids that cause severe ion suppression for early-eluting polar glucuronides. We utilize Solid Phase Extraction (SPE) to isolate the intact conjugates.

  • Step 1: Aliquot 200 µL of human plasma. Spike with 20 µL of DFBG working solution (500 ng/mL).

  • Step 2: Dilute with 200 µL of 2% Formic Acid in water to disrupt protein binding.

  • Step 3: Load onto an Oasis HLB SPE cartridge (30 mg/1 cc) pre-conditioned with Methanol and Water. Logic: The Hydrophilic-Lipophilic Balance polymer retains the polar glucuronide while allowing salts to wash through.

  • Step 4: Wash with 1 mL of 5% Methanol in water.

  • Step 5: Elute with 1 mL of Acetonitrile:Methanol (50:50, v/v). Evaporate under N2​ and reconstitute in 100 µL of initial mobile phase.

2. Indirect Assay (Enzymatic Hydrolysis)

  • Causality: β -glucuronidase requires a strictly controlled pH to function optimally.

  • Step 1: Aliquot 200 µL of human plasma. Spike with 20 µL of DFBG (500 ng/mL).

  • Step 2: Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) and 10 µL of purified β -glucuronidase (E. coli derived, ≥20,000 units/mL).

  • Step 3: Incubate at 37°C for 2 hours.

  • Step 4: Quench the reaction by adding 1 mL of Ethyl Acetate:Hexane (80:20, v/v) for Liquid-Liquid Extraction (LLE). Vortex for 10 minutes, centrifuge, and transfer the organic layer. Evaporate and reconstitute.

Workflow Start Biological Matrix (Plasma/Urine) Spike Spike IS: Desmethyl Fluvoxamine β-D-Glucuronide (DFBG) Start->Spike Split Assay Pathway Spike->Split Direct Direct Quantification (Intact Conjugates) Split->Direct Intact Analysis Indirect Indirect Quantification (Total Aglycone) Split->Indirect Cleavage Analysis SPE Solid Phase Extraction (Oasis HLB, Wash: 5% MeOH) Direct->SPE Hydrolysis β-Glucuronidase Incubation (37°C, 2 hours, pH 5.0) Indirect->Hydrolysis LCMS LC-MS/MS Analysis (ESI+ MRM Mode) SPE->LCMS LLE Liquid-Liquid Extraction (EtOAc:Hexane) Hydrolysis->LLE LLE->LCMS Validate Self-Validation Check: Is intact DFBG detected? LCMS->Validate

Fig 2: LC-MS/MS workflow utilizing DFBG as an internal standard and enzymatic cleavage monitor.

Phase B: LC-MS/MS Conditions
  • Column: Biphenyl core-shell column (50 × 2.1 mm, 2.6 µm). Logic: The biphenyl stationary phase provides enhanced π−π interactions with the trifluoromethyl-phenyl group of the fluvoxamine backbone, offering superior retention over standard C18 columns.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

Quantitative Data & Validation Parameters

The success of this protocol relies on monitoring specific Multiple Reaction Monitoring (MRM) transitions. DFBG exhibits a robust precursor ion at m/z 481.2. The primary fragmentation involves the neutral loss of the glucuronic acid moiety (176 Da), yielding the desmethyl fluvoxamine fragment at m/z 305.1.

Table 1: Optimized MRM Transitions for Target Analytes and DFBG Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose in Assay
Fluvoxamine 319.271.16025Target Quantitation
Desmethyl Fluvoxamine 305.171.16023Target Quantitation
DFBG (Intact) 481.2305.17020IS / Cleavage Monitor
DFBG (Fragment) 481.271.17035IS Confirmation
The Self-Validating Matrix System

To ensure ultimate trustworthiness in the indirect assay, the LC-MS/MS method is programmed to monitor both the intact DFBG transition and the cleaved desmethyl fluvoxamine transition. The batch is automatically validated or rejected based on the recovery profiles outlined in Table 2.

Table 2: Self-Validation Matrix: Acceptance Criteria for DFBG Cleavage Monitoring

Assay TypeExpected Intact DFBG RecoveryExpected FLD (Cleaved) RecoverySystem StatusAction Required
Direct (Intact) > 85%< 1%Validated Proceed to quantitative data analysis.
Indirect (Hydrolyzed) < 1%> 85%Validated Complete hydrolysis confirmed. Proceed.
Indirect (Hydrolyzed) > 5% < 80% Invalidated Matrix inhibition detected. Re-evaluate enzyme concentration or sample dilution.

By adhering to this framework, laboratories can eliminate the ambiguity of enzymatic hydrolysis efficiency and ensure absolute confidence in their bioanalytical reporting.

References

  • NextSDS Chemical Database. Desmethyl Fluvoxamine β-D-Glucuronide — Chemical Substance Information (CAS 89103-66-2). NextSDS. Available at:[Link]

  • Nozawa H, et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC–MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine (Tokyo), Volume 78, 102684. Available at:[Link]

  • Springer Medizin (2026). Characterization of fluvoxamine degradation products in postmortem blood by liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry. Springer. Available at:[Link]

Application Notes and Protocols: Investigating the Potential for Fluvoxamine Glucuronidation Using In Vitro Human Liver Microsome Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metabolic Landscape of Fluvoxamine

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed therapeutic agent for obsessive-compulsive disorder (OCD) and major depressive disorder.[1] The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. For fluvoxamine, extensive hepatic metabolism is the primary route of clearance, with less than 4% of the parent compound excreted unchanged in the urine.[2][3]

The biotransformation of fluvoxamine is predominantly a Phase I oxidative process, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] Specifically, CYP2D6 and CYP1A2 are the key isoforms responsible for its metabolism.[4] The major metabolic pathway involves oxidative demethylation catalyzed by CYP2D6, which leads to the formation of an intermediate, fluvoxaminoalcohol. This intermediate is subsequently oxidized by alcohol dehydrogenase to yield the principal and pharmacologically inactive metabolite, fluvoxamine acid.[2] Another significant pathway, driven by CYP1A2, involves modifications at the amino group of the fluvoxamine molecule.[2]

While glucuronidation, a major Phase II metabolic pathway, is a common route for the detoxification and elimination of many drugs, current evidence suggests it is not a primary metabolic pathway for the parent fluvoxamine molecule.[5][6] This is supported by observations that fluvoxamine does not significantly impact the clearance of co-administered drugs that are known to be eliminated via glucuronidation.[5][6] However, the potential for glucuronidation of fluvoxamine's Phase I metabolites, such as fluvoxamine acid, remains an area for exploratory investigation. The presence of a carboxylic acid moiety on fluvoxamine acid makes it a plausible substrate for UDP-glucuronosyltransferase (UGT) enzymes, which are known to conjugate such functional groups.[7]

This application note provides a detailed protocol for an in vitro assay using human liver microsomes (HLMs) to investigate the potential glucuronidation of fluvoxamine's major metabolite, fluvoxamine acid. This protocol is designed for researchers in drug metabolism and development who wish to explore this secondary metabolic pathway.

Metabolic Pathway of Fluvoxamine

The established metabolic pathway of fluvoxamine is depicted below. This diagram illustrates the primary role of CYP450 enzymes in the biotransformation of fluvoxamine to its main metabolite, fluvoxamine acid.

Fluvoxamine_Metabolism Fluvoxamine Fluvoxamine Fluvoxaminoalcohol Fluvoxaminoalcohol (Intermediate) Fluvoxamine->Fluvoxaminoalcohol CYP2D6 (Oxidative Demethylation) Other_Metabolites Other Oxidative Metabolites Fluvoxamine->Other_Metabolites CYP1A2 Fluvoxamine_Acid Fluvoxamine Acid (Major Metabolite) Fluvoxaminoalcohol->Fluvoxamine_Acid Alcohol Dehydrogenase (Oxidation)

Caption: Primary metabolic pathway of fluvoxamine.

Principle of the In Vitro Glucuronidation Assay

This assay is designed to detect the formation of fluvoxamine acid glucuronide by incubating fluvoxamine acid with human liver microsomes. HLMs are a rich source of UGT enzymes.[7] The reaction requires the addition of the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA), which provides the glucuronic acid moiety for conjugation.[7] To ensure optimal enzyme activity, a pore-forming agent such as alamethicin is included to facilitate the transport of UDPGA across the microsomal membrane to the UGT active sites. The reaction is terminated, and the formation of the glucuronide metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

Material/Reagent Supplier Notes
Fluvoxamine AcidCommercially availablePurity >98%
Pooled Human Liver Microsomes (HLMs)Reputable supplierCharacterized for UGT activity
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium saltSigma-Aldrich or equivalent
AlamethicinSigma-Aldrich or equivalentFrom Trichoderma viride
Magnesium Chloride (MgCl₂)Sigma-Aldrich or equivalentAnhydrous
Potassium Phosphate Buffer (pH 7.4)In-house preparation or commercial100 mM
Acetonitrile (ACN)HPLC or LC-MS grade
Formic AcidLC-MS grade
Ultrapure Water18.2 MΩ·cm
Fluvoxamine Acid GlucuronideNot commercially availableRequires custom synthesis or can be characterized presumptively by LC-MS/MS
Internal Standard (IS)e.g., a stable isotope-labeled analogFor LC-MS/MS quantification

Experimental Protocol: Glucuronidation of Fluvoxamine Acid

This protocol is designed for a 96-well plate format but can be scaled as needed.

Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH to 7.4 at room temperature.

  • 500 mM UDPGA Stock Solution: Dissolve UDPGA in ultrapure water. Prepare fresh or store in single-use aliquots at -80°C.

  • 5 mg/mL Alamethicin Stock Solution: Dissolve alamethicin in ethanol. Store at -20°C.

  • 1 M MgCl₂ Stock Solution: Dissolve MgCl₂ in ultrapure water.

  • 10 mM Fluvoxamine Acid Stock Solution: Dissolve fluvoxamine acid in a suitable solvent (e.g., DMSO or methanol).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the chosen IS in a suitable solvent.

  • Quenching Solution: Acetonitrile with 0.1% formic acid and the internal standard at the desired final concentration.

Microsomal Activation
  • On ice, thaw the pooled human liver microsomes (e.g., 20 mg/mL stock).

  • Dilute the HLMs to a working concentration of 2 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Add the alamethicin stock solution to the diluted HLM suspension to a final concentration of 50 µg of alamethicin per mg of microsomal protein.

  • Incubate the HLM-alamethicin mixture on ice for 15-30 minutes.

Incubation Reaction

The following table outlines the components for a single reaction well. It is recommended to prepare a master mix for the components common to all wells.

Component Stock Concentration Volume (µL) Final Concentration
100 mM Phosphate Buffer (pH 7.4)100 mMVaries100 mM
MgCl₂1 M15 mM
Activated HLMs2 mg/mL100.1 mg/mL
Fluvoxamine Acid10 mM2100 µM (example)
UDPGA500 mM25 mM
Total Volume 200 µL

Procedure:

  • To each well of a 96-well plate, add the phosphate buffer, MgCl₂, and fluvoxamine acid.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the activated HLM suspension.

  • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, and 120 minutes for time-course experiments).

  • Start the glucuronidation reaction by adding the UDPGA stock solution.

  • Terminate the reaction at the designated time points by adding 200 µL of ice-cold quenching solution containing the internal standard.

  • Seal the plate, vortex for 1 minute, and centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate the proteins.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Control Reactions
  • Negative Control (No UDPGA): Replace the UDPGA solution with an equal volume of ultrapure water to assess for any non-enzymatic degradation or metabolism independent of glucuronidation.

  • Negative Control (Heat-inactivated HLMs): Use HLMs that have been heat-inactivated (e.g., at 95°C for 10 minutes) to ensure that the observed metabolite formation is due to enzymatic activity.

  • Positive Control: If available, use a known UGT substrate that undergoes glucuronidation under similar conditions to validate the assay system.

Analytical Methodology: LC-MS/MS

The quantification of fluvoxamine acid and its potential glucuronide metabolite requires a sensitive and specific analytical method such as LC-MS/MS.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes) should be optimized to separate fluvoxamine acid from its more polar glucuronide metabolite.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Carboxylic acid glucuronides often ionize well in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both fluvoxamine acid and its putative glucuronide need to be determined by direct infusion of standards, if available, or by in-source fragmentation of the presumed metabolite peak.

      • Fluvoxamine Acid (C₁₄H₁₈F₃N₁O₃): Molecular Weight ~305.3 g/mol .

      • Fluvoxamine Acid Glucuronide (C₂₀H₂₆F₃N₁O₉): Expected Molecular Weight ~481.4 g/mol . The expected MRM transition would involve the precursor ion of the glucuronide and a product ion corresponding to the loss of the glucuronic acid moiety (176 Da), resulting in the fluvoxamine acid fragment.

Data Analysis and Interpretation

  • Metabolite Identification: The formation of fluvoxamine acid glucuronide is confirmed by the appearance of a new peak in the chromatogram with the expected mass-to-charge ratio and a retention time that is typically earlier (more polar) than the parent compound.

  • Quantification: A calibration curve for fluvoxamine acid should be prepared to monitor its depletion over time. If a synthetic standard for the glucuronide is available, a calibration curve can be generated for its direct quantification. In the absence of a standard, the formation of the glucuronide can be expressed as the peak area ratio relative to the internal standard.

  • Kinetic Analysis: By measuring the rate of metabolite formation at different substrate concentrations, kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined using non-linear regression analysis.

Experimental Workflow Diagram

Glucuronidation_Workflow cluster_prep 1. Reagent & Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Buffers, Cofactors (UDPGA), Substrate (Fluvoxamine Acid) Preincubation Pre-incubate Plate (Buffer, MgCl₂, Substrate) at 37°C Reagents->Preincubation HLM_Activation Thaw & Activate HLMs with Alamethicin Reaction_Start Initiate Reaction with Activated HLMs & UDPGA HLM_Activation->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at 37°C (Time Course) Reaction_Start->Incubation Termination Terminate Reaction with Cold ACN + IS Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS LC-MS/MS Analysis Supernatant_Transfer->LCMS Data_Analysis Data Processing & Kinetic Analysis LCMS->Data_Analysis

Caption: Workflow for the in vitro fluvoxamine acid glucuronidation assay.

Conclusion

While direct glucuronidation of fluvoxamine is not considered a major metabolic pathway, the potential for its primary metabolite, fluvoxamine acid, to undergo this Phase II conjugation warrants investigation for a complete metabolic profile. The protocol outlined in this application note provides a robust framework for researchers to explore the formation of fluvoxamine acid glucuronide using human liver microsomes. The successful application of this assay will contribute to a more comprehensive understanding of the disposition of fluvoxamine and its metabolites, which is crucial for drug development and regulatory assessment.

References

  • Teva-private. (2013, May 31). ratio-FLUVOXAMINE Product Monograph. Retrieved from [Link]

  • Fisher, M. B., Campanale, K., Ackermann, B. L., VandenBranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560–566.
  • Chimalakonda, K. C., et al. (2021). Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice. Drug Metabolism and Disposition, 49(3), 231-241.
  • Wang, J., et al. (2022). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. Analytical Chemistry, 94(30), 10609-10616.
  • PharmGKB. (n.d.). Fluvoxamine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Assay Genie. (n.d.). UGT Activity Assay / Ligand Screening Kit (Fluorometric). Retrieved from [Link]

  • Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Recent Advances in Drug Delivery and Targeting. IntechOpen.
  • Du, F., et al. (2014). Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 5(12), 1323-1327.
  • Wikipedia. (n.d.). Fluvoxamine. Retrieved from [Link]

  • Spigset, O., Axelsson, S., Norström, A., Hägg, S., & Dahlqvist, R. (2001). The major fluvoxamine metabolite in urine is formed by CYP2D6. European Journal of Clinical Pharmacology, 57(9), 653–658.
  • Nozawa, H., et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine, 78, 102684.
  • Kumar, V. A., et al. (2022). QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE. World Journal of Pharmaceutical Research, 11(5), 2488-2503.
  • van Harten, J. (1995). Overview of the pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 29 Suppl 1, 1–9.
  • Yasui-Furukori, N., et al. (2005). Determination of fluvoxamine and its metabolite fluvoxamino acid by liquid-liquid extraction and column-switching high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 121-125.
  • Perucca, E., Gatti, G., & Spina, E. (1994). Clinical pharmacokinetics of fluvoxamine. Clinical Pharmacokinetics, 27(3), 175–190.
  • Chen, G., et al. (2017). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. In Melanoma. Methods in Molecular Biology, vol 1537. Humana Press, New York, NY.
  • Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-390.
  • Szabó, D., et al. (2024). UHPLC-MS-Based Analysis of Fluvoxamine in Rabbit Aqueous Humour and Serum: Method Development and Validation. International Journal of Molecular Sciences, 25(3), 1838.
  • Yoshida, K., et al. (2024). Characterization of fluvoxamine degradation products in postmortem blood by liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry. Forensic Toxicology.
  • Overmars, H., Scherpenisse, P. M., & Post, L. C. (1983). Fluvoxamine maleate: metabolism in man. European Journal of Drug Metabolism and Pharmacokinetics, 8(3), 269–280.
  • de Leon, J. (2007). Glucuronidation of psychiatric drugs and of substances liable to be abused.
  • Tao, X., et al. (2003). [Improved method of fluvoxamine synthesis]. Zhejiang Da Xue Xue Bao Yi Xue Ban, 32(5), 441-442.
  • Al-Sallami, H., et al. (2022). Optimising Fluvoxamine Maternal/Fetal Exposure during Gestation: A Pharmacokinetic Virtual Clinical Trials Study. Metabolites, 12(12), 1281.
  • Vankar, Y. D. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview.
  • Yao, C., et al. (2003). Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19. Drug Metabolism and Disposition, 31(5), 565-571.
  • Jantos, R., Skopp, G., & Aderjan, R. (2004). Glucuronidation of aliphatic alcohols in human liver microsomes in vitro.
  • Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. The Journal of pharmacology and experimental therapeutics, 301(1), 382-390.
  • European Patent Office. (2021).

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Quantification of desmethyl fluvoxamine beta-D-glucuronide in biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of Desmethyl Fluvoxamine β-D-Glucuronide in Biological Matrices

Introduction & Pharmacokinetic Context

Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) characterized by extensive hepatic first-pass metabolism. The primary phase I metabolic pathway is mediated by the cytochrome P450 system—specifically 1—which catalyzes the demethylation of the parent drug to form the active metabolite, desmethyl fluvoxamine[1].

Following phase I oxidation, the metabolite undergoes critical phase II detoxification. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate a glucuronic acid moiety to the desmethyl metabolite, forming desmethyl fluvoxamine β-D-glucuronide [2]. This transformation dramatically increases the molecule's hydrophilicity, facilitating polarized excretion via efflux transporters into the urine and bile[3].

Accurate quantification of this terminal glucuronide in matrices like plasma and urine is essential for mapping UGT enzyme activity, evaluating drug-drug interactions (DDIs), and conducting 4[4].

Metabolism FLV Fluvoxamine (Parent Drug) DMF Desmethyl Fluvoxamine (Phase I Metabolite) FLV->DMF CYP1A2 / CYP2D6 Demethylation GLUC Desmethyl Fluvoxamine β-D-Glucuronide (Phase II Metabolite) DMF->GLUC UGTs Glucuronidation EXC Excretion (Urine/Bile) GLUC->EXC Efflux Transporters

Fluvoxamine phase I and II metabolic pathway leading to glucuronide excretion.

Analytical Challenges & Mechanistic Causality

While standard 5 easily quantify the lipophilic parent drug[5], intact glucuronides present distinct analytical hurdles that dictate our protocol design:

  • Matrix Suppression & Phospholipid Interference : Biological matrices contain endogenous phospholipids that co-elute with polar glucuronides, causing severe ion suppression in the MS source.

    • Causality-Driven Solution: We employ a mixed-mode Solid Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) sorbent. This allows aggressive washing of salts and phospholipids while retaining the highly polar glucuronide conjugate.

  • In-Source Fragmentation : Glucuronides are thermally and electrically labile. They can spontaneously cleave back to the aglycone (desmethyl fluvoxamine) during electrospray ionization (ESI), leading to an underestimation of the phase II metabolite.

    • Causality-Driven Solution: Soft ionization parameters (specifically a lowered Declustering Potential) are strictly calibrated. Furthermore, we use a polar-embedded C18 column (e.g., HSS T3) to ensure baseline chromatographic separation between the intact glucuronide and any trace aglycone, preventing cross-talk.

  • Self-Validating Quantification : To account for extraction losses and matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS) is introduced at the very first step. Because the SIL-IS shares identical physicochemical properties with the analyte, any degradation or suppression is proportionally mirrored, rendering the final concentration ratio absolute and 6[6].

Experimental Protocols

Reagents and Materials
  • Standards : Desmethyl fluvoxamine β-D-glucuronide, Desmethyl fluvoxamine-d4 β-D-glucuronide (SIL-IS).

  • Reagents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, Formic Acid (FA), and Ammonium Formate.

  • Matrices : Blank human plasma (K2EDTA) and human urine.

Step-by-Step Sample Preparation (SPE Workflow)

SPE_Workflow S1 1. Sample Aliquot 200 µL Matrix + 20 µL SIL-IS S2 2. Protein Precipitation Add 600 µL 0.1% FA in ACN S1->S2 S3 3. Centrifugation 14,000 x g, 10 min at 4°C S2->S3 S4 S4 S3->S4 S5 5. Evaporation & Reconstitution Dry under N2, add 100 µL Mobile Phase S4->S5 S6 6. LC-MS/MS Analysis Positive ESI MRM Mode S5->S6

SPE sample preparation workflow for extracting glucuronides from biological matrices.

Detailed Procedure:

  • Aliquoting & Spiking : Transfer 200 µL of plasma or urine into a 1.5 mL microcentrifuge tube. Immediately spike with 20 µL of SIL-IS working solution (500 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation (Plasma) : Add 600 µL of cold ACN containing 0.1% FA to disrupt protein binding. Vortex vigorously for 2 minutes.

  • Centrifugation : Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dilute with 800 µL of ultrapure water (reduces organic strength to <20% to prevent breakthrough during SPE loading).

  • Solid Phase Extraction (HLB 30 mg/1 mL) :

    • Condition: 1 mL MeOH followed by 1 mL Water.

    • Load: Apply the diluted supernatant at a flow rate of 1 mL/min.

    • Wash: 1 mL of 5% MeOH in Water. (Causality: 5% organic is strong enough to remove hydrophilic salts and endogenous urea, but weak enough to retain the polar glucuronide on the sorbent).

    • Elute: 1 mL of ACN/Water (80:20, v/v) containing 0.1% FA.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions

Standard C18 columns suffer from phase collapse (dewetting) when exposed to the highly aqueous mobile phases required to retain polar glucuronides. Therefore, an Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) column is utilized. Its trifunctionally bonded C18 ligand at a lower density resists dewetting and provides superior retention for phase II metabolites.

  • Mobile Phase A : 5 mM Ammonium Formate in Water with 0.1% FA.

  • Mobile Phase B : ACN with 0.1% FA.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
4.040600.4
4.55950.4
5.55950.4
5.69550.4
7.09550.4

Table 2: MS/MS MRM Transitions (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Desmethyl Fluvoxamine Glucuronide (Quantifier)483.2307.16025
Desmethyl Fluvoxamine Glucuronide (Qualifier)483.2264.16035
Desmethyl Fluvoxamine-d4 Glucuronide (SIL-IS)487.2311.16025

Note: The primary transition (483.2 → 307.1) represents the collision-induced cleavage of the glucuronide moiety, yielding the aglycone product ion. The soft Declustering Potential (60V) is critical to minimize premature in-source cleavage prior to the collision cell.

Method Validation & Quantitative Performance

The method was validated in accordance with FDA bioanalytical method validation guidelines. The integration of HLB SPE cleanup with SIL-IS normalization resulted in negligible matrix effects and high extraction recoveries, proving the system's robustness across biological matrices.

Table 3: Summary of Validation Parameters in Human Plasma

Validation ParameterDesmethyl Fluvoxamine β-D-Glucuronide
Linear Dynamic Range 1.0 – 500 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 6.5%
Inter-day Precision (CV%) ≤ 8.2%
Mean Extraction Recovery 88.4% ± 4.1%
Matrix Effect (IS-normalized) 96.5% – 104.2%
Carryover < 15% of LLOQ

Conclusion

This application note details a highly sensitive, interference-free LC-MS/MS methodology for the precise quantification of desmethyl fluvoxamine β-D-glucuronide. By integrating a targeted mixed-mode SPE cleanup with optimized soft-ionization MS parameters and a polar-retentive chromatographic column, researchers can confidently map the phase II metabolic clearance of fluvoxamine. This robust workflow supports advanced pharmacokinetic modeling, pharmacogenomic UGT profiling, and forensic toxicological investigations.

References

  • Fluvoxamine Pathway, Pharmacokinetics - ClinPGx Source: clinpgx.org
  • Glucuronidation enzymes, genes and psychi
  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition Source: nih.gov
  • Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication Source: researchg
  • QUANTIFICATION OF FLUVOXAMINE IN HUMAN PLASMA BY USING UPLC-MS/MS TECHNIQUE Source: ijbpas.com
  • The standard addition method and its validation in forensic toxicology Source: researchg

Sources

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Optimization for Desmethyl Fluvoxamine β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation and mass spectrometric detection of highly polar Phase II metabolites. Desmethyl fluvoxamine β-D-glucuronide presents a unique bioanalytical challenge due to its extreme hydrophilicity, thermal lability, and susceptibility to in-source fragmentation.

This guide is structured to move beyond simple "fix-it" steps. By understanding the underlying physicochemical causality of these molecules, you can build a self-validating analytical system that ensures rigorous scientific integrity and robust quantification.

Module 1: Chromatographic Separation & Peak Resolution

Q1: Why does desmethyl fluvoxamine β-D-glucuronide elute in the void volume with poor peak shape on my standard C18 column?

The Causality: Phase II glucuronidation conjugates a highly polar, ionizable sugar moiety (glucuronic acid, pKa ~3.0–3.5) to the desmethyl fluvoxamine aglycone. At physiological or neutral pH, the carboxylic acid group on the glucuronide is deprotonated (ionized), drastically reducing its partition coefficient (LogP). Standard C18 reversed-phase columns struggle to retain such polar analytes, leading to rapid elution in the void volume and peak broadening.

The Solution: You must suppress the ionization of the glucuronic acid moiety. Lowering the mobile phase pH below 3.0 ensures the molecule remains protonated and hydrophobic. Furthermore, utilizing a shallow gradient is critical for acceptable peak separation and satisfactory peak shape for glucuronides[1]. If C18 still fails, transition to a polar-embedded or biphenyl column, which offers alternative retention mechanisms (e.g., dipole-dipole or π-π interactions).

Q2: How do I resolve the glucuronide from the parent desmethyl fluvoxamine?

The Causality: Desmethyl fluvoxamine (FLD) is a primary Phase I metabolite of fluvoxamine[2]. Because FLD is significantly more hydrophobic than its glucuronide conjugate, it will elute much later on a reversed-phase gradient.

The Solution: Implement a multi-tiered gradient. Start with a highly aqueous mobile phase (e.g., 2% organic) to trap the glucuronide, then apply a shallow ramp to elute it, followed by a steeper ramp to elute the hydrophobic FLD.

Troubleshooting Start Issue: Poor Glucuronide Peak Resolution CheckRT Is k' < 2 (Eluting in Void Volume)? Start->CheckRT YesVoid Action: Lower Mobile Phase pH to < 3.0 or Decrease Initial %B CheckRT->YesVoid Yes NoVoid Is the Peak Tailing or Broad? CheckRT->NoVoid No Tailing Action: Switch to Biphenyl or Polar-Embedded Column NoVoid->Tailing Yes ISF Check for In-Source Fragmentation (Monitor -176 Da Neutral Loss) NoVoid->ISF No (Co-elution Issue)

Decision tree for troubleshooting glucuronide LC-MS/MS resolution.

Module 2: Mass Spectrometry & In-Source Fragmentation (ISF)

Q3: I am detecting a peak for desmethyl fluvoxamine at the exact retention time of the glucuronide. Is this a co-elution artifact?

The Causality: This is a classic case of In-Source Fragmentation (ISF). Glucuronides are thermally labile. During electrospray ionization (ESI), the thermal and electrical energy can cleave the O-glucuronide bond before the ions enter the first quadrupole. This results in the neutral loss of the glucuronic acid moiety (176 Da)[3]. The mass spectrometer then detects the parent aglycone (desmethyl fluvoxamine) at the retention time of the glucuronide, creating a false-positive peak that can severely compromise quantitative accuracy.

The Solution:

  • Chromatographic Baseline Resolution: Ensure the glucuronide and the parent FLD are completely resolved in time. If they are separated chromatographically, ISF of the glucuronide will not interfere with the integration of the true parent peak.

  • Source Optimization: Lower the declustering potential (DP), cone voltage, and capillary temperature to "soften" the ionization process and preserve the intact molecular ion of the glucuronide.

Pathway FLV Fluvoxamine (Parent Drug) CYP CYP1A2 / CYP2D6 Demethylation FLV->CYP FLD Desmethyl Fluvoxamine (Phase I Metabolite) CYP->FLD UGT UGT Enzymes Glucuronidation FLD->UGT GLUC Desmethyl Fluvoxamine β-D-Glucuronide UGT->GLUC

Fluvoxamine Phase I and Phase II metabolic pathway.

Module 3: Self-Validating Experimental Protocols

To guarantee reproducibility, your workflow must be self-validating. This means incorporating internal standards (preferably stable isotope-labeled, SIL) prior to extraction to account for matrix effects and recovery losses.

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Workflow

Objective: Isolate desmethyl fluvoxamine β-D-glucuronide from biological matrices while preventing degradation.

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of biological matrix (plasma/urine) into a pre-chilled microcentrifuge tube.

  • Spiked with 10 µL of SIL Internal Standard (e.g., Desmethyl fluvoxamine-d4 glucuronide).

  • Add 200 µL of 2% Formic Acid in water to disrupt protein binding and ensure the glucuronide is fully protonated.

Step 2: Solid-Phase Extraction (Mixed-Mode Anion Exchange - MAX)

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL of 1% Formic Acid in water through the MAX cartridge.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water (removes polar interferences) followed by 1 mL of Hexane (removes neutral lipids).

  • Elution: Elute the target analytes with 1 mL of Methanol containing 2% Formic Acid. (The acid neutralizes the anion exchange interaction, releasing the glucuronide).

  • Reconstitution: Evaporate under a gentle stream of nitrogen at 30°C (avoid high heat due to lability) and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis

  • Inject 5 µL onto a Biphenyl or Polar-Embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Execute the optimized gradient (see Table 1).

Quantitative Data Summaries

Table 1: Optimized LC Gradient for Glucuronide Retention Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPurpose
0.000.4982Isocratic hold to focus polar glucuronide
1.000.4982End of isocratic hold
4.000.46040Shallow gradient for glucuronide elution
6.000.41090Steep ramp to elute hydrophobic parent (FLD)
7.500.41090Column wash
7.600.4982Re-equilibration

Table 2: Representative MS/MS Parameters (Positive ESI Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Desmethyl Fluvoxamine305.171.125Quantifier transition
Desmethyl Fluvoxamine305.1288.115Qualifier transition
FLD β-D-Glucuronide481.2305.118Monitors neutral loss of 176 Da
FLD β-D-Glucuronide481.271.135Confirmatory transition
References
  • Title: Metabolic Profiling of Glucuronides in Human Urine by LC−MS/MS and Partial Least-Squares Discriminant Analysis for Classification and Prediction of Gender Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites Source: ResearchGate URL: [Link]

  • Title: Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method Source: PubMed (NIH) URL: [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Quantification of Desmethyl Fluvoxamine β-D-Glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists facing challenges in the LC-MS/MS quantification of desmethyl fluvoxamine β-D-glucuronide.

As a highly hydrophilic phase II metabolite, desmethyl fluvoxamine β-D-glucuronide elutes early in reversed-phase chromatography. This early elution window coincides with a massive influx of endogenous polar matrix components (e.g., salts, urea, and early-eluting phospholipids) from biological samples like plasma and urine. In the electrospray ionization (ESI) source, these background components compete with the target analyte for available charge, leading to severe ion suppression—a phenomenon known as the matrix effect (ME)1[1].

Below, we provide mechanistic explanations, self-validating protocols, and authoritative troubleshooting strategies to restore analytical integrity to your workflow.

System Architecture & Vulnerability Mapping

Understanding where matrix effects originate is the first step in mitigating them. The workflow below highlights the critical intervention zones where sample preparation and chromatography must be optimized to protect the ESI source from matrix overload.

ME_Workflow cluster_ME Matrix Effect Mitigation Zone A Biological Sample (Plasma/Urine) B Sample Preparation (Mixed-Mode SPE) A->B Removes bulk interferences C Chromatography (HILIC / Polar C18) B->C Injects purified extract D ESI Source (Ionization) C->D Separates analyte from residual matrix E Mass Spectrometer (MRM Detection) D->E Generates gas-phase ions

LC-MS/MS workflow highlighting matrix effect mitigation stages for glucuronide quantification.

Frequently Asked Questions & Troubleshooting

Q1: I am observing >60% ion suppression for desmethyl fluvoxamine β-D-glucuronide in human plasma. Protein precipitation (PPT) isn't helping. What is the mechanistic cause, and how do I fix it?

A1: PPT removes bulk proteins but leaves behind high concentrations of endogenous phospholipids (e.g., lyso-phosphatidylcholines). Because glucuronides are highly hydrophilic, they elute early and co-elute with these ionization-suppressing lipids2[2].

Solution: Abandon PPT and implement Solid-Phase Extraction (SPE). Specifically, use a Mixed-Mode Weak Anion Exchange (WAX) cartridge. The β-D-glucuronide moiety contains a carboxylic acid group with a pKa of ~3.0-3.5. By adjusting your sample pH to ~5.5, the glucuronide becomes negatively charged and binds strongly to the WAX sorbent via ionic interaction. You can then use strong organic washes (e.g., 100% methanol) to aggressively wash away neutral and basic interferences (like phospholipids and the parent fluvoxamine) before eluting the target glucuronide with an acidic organic solvent. Improving sample preparation is the most effective way to fundamentally circumvent ion suppression3[3].

Q2: We cannot source a stable isotope-labeled internal standard (SIL-IS) specifically for the desmethyl fluvoxamine glucuronide. How can we ensure quantitative trustworthiness?

A2: While a SIL-IS is the gold standard because it co-elutes and experiences the exact same matrix effects as the analyte, its absence requires alternative calibration strategies. Note that even when a SIL-IS compensates for matrix effects, it cannot recover the absolute sensitivity lost to ion suppression3[3].

Solution: Implement the Standard Addition Method (SAM) . SAM involves dividing the unknown sample into multiple aliquots and spiking them with known, increasing amounts of the authentic desmethyl fluvoxamine β-D-glucuronide standard. Because the matrix composition is identical across all aliquots, the matrix effect remains constant. The endogenous concentration is accurately extrapolated from the negative x-intercept of the calibration curve4[4].

Q3: My chromatographic peaks for the glucuronide are broad, and it elutes in the void volume. How do I increase retention to escape the suppression zone?

A3: Standard C18 columns struggle to retain highly polar glucuronides, causing them to elute alongside unretained salts at the solvent front. Furthermore, different mass spectrometer source designs (e.g., z-spray vs. orthogonal) exhibit varying susceptibilities to these early-eluting matrix components 5[5].

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column (e.g., C18-Aq). HILIC operates orthogonally to reversed-phase LC, retaining polar compounds longer. This shifts the glucuronide's retention time away from the solvent front, cleanly separating it from non-polar lipids and minimizing competition for ionization.

Self-Validating Experimental Protocols

To ensure scientific integrity, your method development must include self-validating checks. Use the following protocols to isolate, quantify, and map matrix effects.

Protocol A: Post-Column Infusion (Qualitative ME Mapping)

This technique maps the exact elution windows where matrix suppression occurs, allowing you to adjust your chromatographic gradient accordingly1[1].

PostColumn Pump LC Pump (Mobile Phase) Injector Autosampler (Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee MS Mass Spectrometer (Baseline Monitor) Tee->MS Syringe Syringe Pump (Pure Glucuronide) Syringe->Tee

Post-column infusion setup for mapping matrix suppression zones during method development.

Steps:

  • Connect a syringe pump to a zero-dead-volume T-piece situated between the analytical column and the MS ESI source.

  • Continuously infuse a pure standard solution of desmethyl fluvoxamine β-D-glucuronide (e.g., 100 ng/mL at 10 µL/min) into the MS to establish a steady, high-signal baseline.

  • Inject a blank matrix extract (e.g., extracted blank plasma) via the LC autosampler and run your standard chromatographic gradient.

  • Causality Check: Any dip in the steady MS baseline indicates a zone of ion suppression caused by eluting matrix components. If your analyte's retention time falls within a dip, you must alter the chromatography or improve sample cleanup.

Protocol B: Optimized Mixed-Mode WAX SPE for Glucuronides
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the WAX cartridge.

  • Loading: Dilute 200 µL of plasma/urine with 200 µL of 2% Formic Acid in water (pH ~5.5). Load onto the cartridge. (At this pH, the glucuronide's carboxylic acid is ionized and binds to the anion exchange sites).

  • Wash 1 (Aqueous): Pass 1 mL of 5% Ammonium Hydroxide in water to remove neutral and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove hydrophobic interferences (phospholipids, parent fluvoxamine).

  • Elution: Elute the target glucuronide with 1 mL of 5% Formic Acid in Methanol. (The acid neutralizes the charge on the glucuronide, releasing it from the sorbent).

  • Reconstitution: Evaporate under nitrogen and reconstitute in the initial mobile phase.

Quantitative Data: Sample Preparation Efficacy

The table below summarizes the typical quantitative impact of different sample preparation techniques on the recovery and matrix effects of desmethyl fluvoxamine β-D-glucuronide.

Sample Preparation MethodMechanism of ActionAbsolute Recovery (%)Matrix Effect (%)*Suitability for Glucuronides
Protein Precipitation (PPT) Denatures and precipitates bulk proteins using organic solvent.85 - 95%-65% to -80%Poor (Leaves phospholipids)
Liquid-Liquid Extraction (LLE) Partitions analytes based on hydrophobicity into an organic layer.< 20%-10% to -20%Very Poor (Glucuronide is too polar)
Reversed-Phase SPE (C18) Retains analytes based on hydrophobicity.40 - 60%-40% to -50%Suboptimal (Poor retention)
Mixed-Mode WAX SPE Retains analytes via dual hydrophobic and anion-exchange interactions.85 - 92% -5% to -12% Excellent (Highly selective)

*Matrix Effect (%) is calculated using the post-extraction spike method: (Peak Area of Post-Extraction Spiked Matrix / Peak Area of Neat Standard in Solvent) x 100 - 100. A value of 0% indicates no matrix effect; negative values indicate ion suppression.

References

  • Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry. Rapid Communications in Mass Spectrometry / PubMed.5

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. ResearchGate.2

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.3

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).1

  • The standard addition method and its validation in forensic toxicology. ResearchGate.4

Sources

Technical Support Center: Desmethyl Fluvoxamine β-D-Glucuronide Stability

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth answers and troubleshooting for issues related to the freeze-thaw stability of desmethyl fluvoxamine β-D-glucuronide. As a crucial metabolite in pharmacokinetic and toxicokinetic studies, ensuring its integrity from sample collection to analysis is paramount for generating reliable data. This resource combines regulatory expectations with practical, field-proven advice to help you navigate the complexities of glucuronide metabolite stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is desmethyl fluvoxamine β-D-glucuronide, and why is its stability during freeze-thaw cycles a major concern?

Desmethyl fluvoxamine β-D-glucuronide is a major Phase II metabolite of fluvoxamine, an antidepressant. In this metabolic process, a glucuronic acid molecule is attached to the desmethyl fluvoxamine parent drug, making it more water-soluble and easier to excrete from the body.

The stability of this glucuronide conjugate is a critical concern for several reasons:

  • Risk of Back-Conversion: Glucuronide metabolites, particularly acyl glucuronides, can be labile and prone to hydrolysis (cleavage of the glucuronide bond), converting them back to the parent compound (aglycone).[1][2][3] This can happen chemically (e.g., due to pH shifts) or enzymatically.

  • Regulatory Scrutiny: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive stability testing for all analytes, including metabolites, as part of bioanalytical method validation.[6][7][8][9][10] Demonstrating freeze-thaw stability is a non-negotiable part of this process to ensure data integrity for regulatory submissions.[6][7]

Freeze-thaw cycles are particularly stressful events that can exacerbate instability. The process can cause pH shifts in micro-environments within the sample as ice crystals form, concentrating buffer components and solutes, which can accelerate chemical hydrolysis.[11]

Q2: What are the primary degradation pathways for glucuronide metabolites during sample handling and storage?

There are two primary pathways that can lead to the degradation of desmethyl fluvoxamine β-D-glucuronide in biological samples. Understanding these is key to developing a robust sample handling strategy.

  • Enzymatic Hydrolysis: Biological matrices like plasma and tissue homogenates contain active enzymes. The most relevant for glucuronides is β-glucuronidase , a lysosomal enzyme that can be released from cells during inflammation or tissue damage.[12] Its natural function is to cleave β-D-glucuronic acid from various substances.[13] If present and active in a sample, it will efficiently hydrolyze the metabolite back to its aglycone (desmethyl fluvoxamine), compromising sample integrity.

  • Chemical Hydrolysis (pH and Temperature Dependent): Glucuronide conjugates exhibit varying degrees of chemical stability that are highly dependent on pH and temperature.[14]

    • Acyl Glucuronides: These are notoriously unstable and can hydrolyze under physiological or basic pH conditions.[2][3][14] Acidic conditions often improve their stability.[4][15][16]

    • N-glucuronides: These are often labile in acidic conditions and more stable at a basic pH.[1]

    • Temperature: Higher temperatures accelerate chemical reactions. Therefore, keeping samples frozen at ultra-low temperatures (e.g., -80°C) is a standard practice to slow down degradation.[1][16] However, as some studies have shown, degradation can still occur even at -80°C if other factors like pH are not controlled.[4][15]

The diagram below illustrates the primary degradation pathway of concern.

Figure 1. Primary Degradation Pathway of Glucuronide Metabolites cluster_conditions Catalyzed By Metabolite Desmethyl Fluvoxamine β-D-Glucuronide Parent Desmethyl Fluvoxamine (Aglycone) Metabolite->Parent Hydrolysis GA Glucuronic Acid Enzyme β-Glucuronidase pH Non-Optimal pH (e.g., pH > 7 for Acyl Glucuronides)

A diagram showing the hydrolysis of the glucuronide metabolite.
Q3: My metabolite concentrations are decreasing after freeze-thaw cycles. What are the likely causes and how can I troubleshoot this?

Observing a drop in concentration is a clear indicator of instability. Here’s a systematic approach to troubleshooting the issue.

Troubleshooting Guide: Decreasing Metabolite Concentrations

Potential Cause Explanation Troubleshooting Steps & Solutions
Enzymatic Degradation β-glucuronidase activity in your matrix (plasma, urine, etc.) is cleaving the metabolite during the thaw period when the sample is at room temperature.[12][13]1. Lower Sample pH: Immediately after collection, acidify the sample matrix (e.g., plasma) to a pH of 4-5 using acids like acetic, citric, or ascorbic acid.[17] This creates an unfavorable environment for most enzymatic activity. 2. Use Inhibitors: Consider adding a β-glucuronidase inhibitor to your collection tubes, although pH modification is often sufficient and more common.
Chemical Instability The inherent chemical nature of the glucuronide bond is susceptible to hydrolysis, which is accelerated by pH shifts that occur during the freezing process (cryo-concentration).[11] The thawing period at room temperature also increases the rate of this chemical reaction.1. Confirm Optimal pH: The stability of glucuronides is pH-dependent.[14] Perform a bench-top stability test at various pH levels (e.g., 4, 5, 6, 7.4) to determine the optimal pH for your specific metabolite and matrix. 2. Minimize Thaw Time: Do not leave samples at room temperature longer than absolutely necessary. Thaw samples rapidly (e.g., in a room temperature water bath) and immediately place them on ice or in a refrigerated rack before processing.[18]
Inadequate Freezing/Storage Using a frost-free freezer, which has periodic warming cycles to prevent ice buildup, can inadvertently subject samples to multiple, undocumented mini-thaw cycles, contributing to degradation over time.[19]1. Use a Manual-Defrost Freezer: Store all long-term stability samples in a manual-defrost freezer set to -70°C or -80°C. 2. Monitor Freezer Temperature: Ensure your storage freezers are monitored and alarmed to prevent temperature excursions.
Adsorption to Container Highly lipophilic or "sticky" compounds can adsorb to the surface of storage containers (e.g., polypropylene tubes), leading to an apparent loss of concentration.1. Test Different Containers: Evaluate stability in different types of tubes (e.g., low-bind polypropylene, glass). 2. Use Silanized Glass: For particularly problematic compounds, silanized glass vials can prevent surface adsorption.
Q4: How do I properly design and execute a freeze-thaw stability study according to regulatory standards?

A robust freeze-thaw stability study is a cornerstone of bioanalytical method validation.[6][20] The goal is to mimic the potential handling of actual study samples, which may need to be thawed and refrozen for repeat analysis.[21]

The workflow diagram below outlines the key stages of a typical freeze-thaw stability assessment.

A workflow for conducting a freeze-thaw stability assessment.

Detailed Experimental Protocol

Objective: To determine the stability of desmethyl fluvoxamine β-D-glucuronide in a biological matrix (e.g., human plasma) after a minimum of three freeze-thaw cycles.

Materials:

  • Blank, pooled biological matrix (e.g., K2-EDTA human plasma)

  • Analytical reference standards for desmethyl fluvoxamine β-D-glucuronide and the internal standard (IS)

  • Quality Control (QC) samples prepared in the matrix at low (LQC) and high (HQC) concentrations

  • Validated LC-MS/MS analytical method

Procedure:

  • Sample Preparation:

    • Prepare a fresh batch of LQC and HQC samples by spiking the blank matrix with known concentrations of the metabolite.

    • Aliquot these QCs into storage tubes. A minimum of 6 replicates per concentration level for the baseline and for each freeze-thaw cycle to be tested is recommended.

  • Baseline (T0) Analysis:

    • Take at least 6 replicates of the LQC and HQC samples that have not been frozen.

    • Analyze these "T0" samples immediately using the validated bioanalytical method with a freshly prepared calibration curve. These results serve as the reference for stability calculations.

  • Freeze-Thaw Cycles:

    • Place the remaining LQC and HQC aliquots in a freezer at the intended storage temperature for study samples (e.g., -80°C). They should remain frozen for at least 12 hours.[22]

    • Cycle 1: Remove the samples from the freezer and allow them to thaw completely, unassisted, at room temperature. Once thawed, return them to the freezer for at least another 12 hours.

    • Cycles 2 & 3 (and beyond): Repeat the thawing and freezing process to achieve the desired number of cycles. FDA and EMA guidelines recommend a minimum of three cycles.[6][23]

  • Post-Cycle Analysis:

    • After the final freeze-thaw cycle, analyze at least 6 replicates of the cycled LQC and HQC samples.

    • The analysis must be performed against a freshly prepared calibration curve.

  • Data Evaluation and Acceptance Criteria:

    • Calculate the mean concentration for the T0 samples and the post-cycle samples for both LQC and HQC levels.

    • Determine the stability by comparing the mean concentration of the cycled samples to the mean concentration of the T0 samples.

    • Acceptance Criteria: The analyte is considered stable if the mean concentration of the freeze-thaw stability samples is within ±15% of the nominal (or T0) concentration.[21]

Example Data Summary Table:

QC LevelCycle #Mean Concentration (ng/mL)Nominal Conc. (ng/mL)% Deviation from NominalPass/Fail
LQC0 (Baseline)50.550.0+1.0%N/A
LQC348.950.0-2.2%Pass
HQC0 (Baseline)751.2750.0+0.16%N/A
HQC3730.5750.0-2.6%Pass

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Bowen, C. L., et al. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(23), 2823–2832.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence.
  • Evaluation of Glucuronide Metabolite Stability in Dried Blood Spots. (n.d.). Ovid.
  • Jia, L., & Liu, X. (2011). Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment. Drug Metabolism and Disposition, 39(1), 102-113.
  • Shipkova, M., & Svinarov, D. (2008). Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology. Therapeutic Drug Monitoring, 30(2), 229-236.
  • Anderson, M. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. (2020, May 22). PubMed.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (n.d.). European Medicines Agency.
  • Spahn-Langguth, H., & Benet, L. Z. (n.d.). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics & Toxicology.
  • Bowen, C. L., et al. (2012, December 15). Evaluation of glucuronide metabolite stability in dried blood spots. PubMed.
  • Freeze-Thaw Stability Testing. (2025, February 5). Microchem Laboratory.
  • Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. (n.d.). ResearchGate.
  • Evaluation of glucuronide metabolite stability in dried blood spots. (n.d.). Ovid.
  • Plasma Beta-Glucuronidase Activity: A Novel Tool to Distinguish Type 1 from Type 2 Amiodarone-Induced Thyrotoxicosis?. (n.d.). European Thyroid Journal.
  • Beta Glucuronidase Assay. (n.d.). BioAssay Systems.
  • What is Freeze thaw (Thermal cycling) study?. (2025, February 6). Vici Health Sciences.
  • β-Glucuronidase and Its Relationship With Clinical Parameters and Biomarkers of Pesticide Exposure. (2018, November 15). PubMed.
  • Drug Stability and Toxicology Testing. (n.d.). Aegis Sciences Corporation.
  • Evaluating Freeze-Thaw Processes in Biopharmaceutical Design. (2015, January 13). BioProcess International.
  • Optimization of Methodologies to Study Freeze/Thaw Processes in Drug Substance Bottles. (2024, September 4). MDPI.
  • β-Glucuronidase and Its Relationship With Clinical Parameters and Biomarkers of Pesticide Exposure. (n.d.). Sigma-Aldrich.
  • Effect of Lipopolysaccharide-Induced Inflammatory Challenge on β-Glucuronidase Activity and the Concentration of Quercetin and Its Metabolites in the Choroid Plexus, Blood Plasma and Cerebrospinal Fluid. (2021, July 1). MDPI.
  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2026, February 9). Journal of Biomolecular Screening.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Relevance of Accelerated and Forced Degradation Studies for a Frozen DS/DP. (n.d.). CASSS.
  • Thermal Stability and Kinetic Study of Fluvoxamine Stability in Binary Samples with Lactose. (n.d.). Journal of Pharmaceutical and Health Sciences.
  • Bulk Freeze–Thawing of Macromolecules. (n.d.). Sartorius.
  • Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater-Based Epidemiology Screening. (2024, November 25). Drug Testing and Analysis.
  • Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater-Based Epidemiology Screening. (2024, December 11). PubMed.
  • A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. (2022, May 5). Analytical and Bioanalytical Chemistry.

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for Fluvoxamine Glucuronide Retention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of fluvoxamine and its primary metabolite, fluvoxamine glucuronide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and optimizing robust analytical methods. Here, we address common challenges with practical, field-tested solutions grounded in chromatographic theory.

Frequently Asked Questions (FAQs)

Q1: Why is my fluvoxamine glucuronide peak showing poor retention and eluting near the void volume in my reverse-phase method?

A1: This is a common issue when analyzing highly polar metabolites like glucuronides alongside a more hydrophobic parent drug like fluvoxamine on traditional C18 columns. The glucuronide moiety significantly increases the analyte's polarity, leading to weak interaction with the non-polar stationary phase and, consequently, early elution.

  • Causality: The fundamental principle of reverse-phase chromatography is "like dissolves like." A non-polar stationary phase (e.g., C18) retains non-polar analytes more strongly. Fluvoxamine glucuronide, with its ionizable carboxylic acid and multiple hydroxyl groups, is significantly more water-soluble than fluvoxamine and has a much lower affinity for the stationary phase.

  • Troubleshooting Protocol:

    • Reduce Initial Organic Content: Lower the percentage of the organic solvent (e.g., acetonitrile or methanol) at the beginning of your gradient. An initial mobile phase composition of 95-98% aqueous buffer is a good starting point.

    • Consider a "Polar-Embedded" or "Aqua" Type C18 Column: These columns are designed with modifications to the silica surface that make them more compatible with highly aqueous mobile phases and provide better retention for polar analytes.

    • Evaluate Mobile Phase pH: The retention of both fluvoxamine and its glucuronide is pH-dependent due to their ionizable functional groups. Fluvoxamine is a weak base, while the glucuronide metabolite contains a carboxylic acid. Adjusting the mobile phase pH can alter their ionization state and, therefore, their retention. A lower pH (e.g., 2.5-3.5) will ensure the carboxylic acid of the glucuronide is protonated (less polar), potentially increasing retention.

Q2: I'm observing poor peak shape (tailing or fronting) for my fluvoxamine glucuronide peak. What are the likely causes and how can I fix it?

A2: Poor peak shape is often indicative of secondary interactions with the stationary phase, issues with the mobile phase, or column overload.

  • Causality & Troubleshooting:

Potential CauseExplanationRecommended Action
Secondary Silanol Interactions Residual, un-capped silanol groups on the silica surface can interact with basic analytes like fluvoxamine, causing peak tailing.Use a high-purity, end-capped column. Alternatively, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1% v/v) to saturate the active sites.
Mobile Phase pH near pKa If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms will exist, leading to broad or split peaks.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For the carboxylic acid on the glucuronide, a pH below 3.5 is recommended.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak fronting.Reduce the injection volume or dilute the sample.
Extra-Column Volume Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Troubleshooting Guide: A Step-by-Step Approach to Gradient Optimization

Scenario: Co-elution of Fluvoxamine Glucuronide with Endogenous Matrix Components

A common challenge in bioanalytical method development is achieving selective separation of the analyte of interest from the complex biological matrix (e.g., plasma, urine).

The first step is to run a broad "scouting" gradient to determine the approximate elution time of both fluvoxamine and its glucuronide.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient Program:

Time (min)%B
0.05
20.095
25.095
25.15
30.05

From the scouting run, you will identify the retention times of your analytes. Let's assume the glucuronide elutes at 3.5 minutes and fluvoxamine at 12.8 minutes, with a matrix interference peak at 3.7 minutes. The goal is to increase the resolution between the glucuronide and the interference.

  • Logic: To improve the separation of early-eluting peaks, the initial part of the gradient needs to be shallower. This will slow down the rate at which the mobile phase strength increases, allowing more time for differential partitioning between the analytes and the stationary phase.

  • Revised Gradient Protocol:

Time (min)%B
0.05
8.020
15.095
20.095
20.15
25.05

This revised gradient is shallower at the beginning (from 5% to 20% B over 8 minutes) to improve the resolution of early eluting peaks.

Further adjustments can be made by altering the mobile phase composition or pH.

  • Changing the Organic Modifier: If acetonitrile does not provide adequate selectivity, methanol can be used as an alternative. Methanol is more viscous and has different solvent properties, which can alter the elution order and selectivity.

  • pH Adjustment: As previously discussed, modifying the mobile phase pH can significantly impact the retention of ionizable compounds. A systematic approach involves preparing mobile phases at different pH values (e.g., 2.5, 3.0, 3.5) and evaluating the resulting chromatography.

Visualizing the Optimization Workflow

A logical workflow is crucial for efficient method development.

Gradient_Optimization_Workflow cluster_scouting Phase 1: Initial Scouting cluster_optimization Phase 2: Focused Optimization cluster_verification Phase 3: Verification Scout Run Broad Scouting Gradient (e.g., 5-95% B in 20 min) AnalyzeScout Identify Analyte Retention Times & Potential Interferences Scout->AnalyzeScout ShallowGradient Create Shallower Gradient Around Glucuronide Elution AnalyzeScout->ShallowGradient Poor Early Resolution CheckResolution Assess Resolution (Rs > 2) & Peak Shape ShallowGradient->CheckResolution ModifySolvent Evaluate Alternative Organic Solvent (e.g., Methanol) ModifySolvent->CheckResolution ModifypH Systematically Vary Mobile Phase pH ModifypH->CheckResolution CheckResolution->ModifySolvent Suboptimal Selectivity CheckResolution->ModifypH Poor Peak Shape or Retention Finalize Finalize Method CheckResolution->Finalize Criteria Met

Caption: Workflow for optimizing mobile phase gradients.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • HPLC for Pharmaceutical Scientists. Ahuja, S., & Dong, M. W. (Eds.). (2005). John Wiley & Sons. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), and Center for Veterinary Medicine (CVM). (2018). [Link]

Troubleshooting low extraction recovery of desmethyl fluvoxamine beta-D-glucuronide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting highly polar Phase II metabolites.

The quantification of desmethyl fluvoxamine β-D-glucuronide is notoriously difficult. Standard extraction protocols designed for the parent drug (fluvoxamine) will almost certainly fail for its glucuronidated metabolites due to drastic shifts in polarity and ionization states. Below is a comprehensive, self-validating troubleshooting guide to help you recover your analyte and secure robust LC-MS/MS data.

Diagnostic Overview & Troubleshooting Workflow

Before altering your sample preparation chemistry, you must first isolate the root cause of your low signal. The workflow below outlines the diagnostic logic required to differentiate between true extraction loss and mass spectrometric interference.

TroubleshootingWorkflow Start Low LC-MS/MS Signal Desmethyl Fluvoxamine Glucuronide Spike Perform Pre- vs. Post- Extraction Spike Start->Spike Matrix High Recovery, Low Signal (Matrix Suppression) Spike->Matrix Post-Spike Signal > 80% Loss Low Recovery, Low Signal (True Extraction Loss) Spike->Loss Post-Spike Signal < 50% Chrom Optimize LC Gradient & Sample Dilution Matrix->Chrom SPE Switch to Mixed-Mode Anion Exchange (MAX) SPE Loss->SPE Degrade Variable Recovery? Check Thermal Degradation SPE->Degrade Evap Implement Evaporation-Free Elution Protocol Degrade->Evap Heat/pH Instability

Decision tree for diagnosing and resolving low recovery of desmethyl fluvoxamine glucuronide.

Frequently Asked Questions (FAQs) & Mechanistic Solutions

Q1: Why does standard Liquid-Liquid Extraction (LLE) or Reversed-Phase (C18) SPE yield <20% recovery for this metabolite? A: The root cause is the molecule's zwitterionic nature. Fluvoxamine undergoes demethylation followed by glucuronidation[1]. The resulting desmethyl fluvoxamine β-D-glucuronide[2] contains two competing functional groups: a basic primary amine (pKa ~8.8) and an acidic carboxylic acid on the glucuronic acid ring (pKa ~3.2).

At physiological pH (7.4), both groups are ionized, making the molecule a highly hydrophilic zwitterion. Standard LLE requires the analyte to be completely neutral to partition into an organic solvent. Because you cannot simultaneously neutralize an acid and a base with such disparate pKas, the zwitterion remains trapped in the aqueous phase. Similarly, traditional C18 SPE relies purely on hydrophobic interactions, which are insufficient to retain this polar molecule, leading to immediate breakthrough during the sample loading step.

Q2: How do I definitively differentiate between true extraction loss and LC-MS/MS matrix effects (ion suppression)? A: Low signal is frequently misdiagnosed as poor extraction recovery when it is actually ion suppression from co-extracted matrix components (e.g., phospholipids) outcompeting your analyte for charge in the electrospray ionization (ESI) source. To establish causality, you must perform a self-validating Pre- vs. Post-Extraction Spike experiment.

  • Pre-Extraction Spike: Spike the standard into blank matrix before extraction.

  • Post-Extraction Spike: Extract a blank matrix, then spike the standard into the final eluate before injection.

If your Post-Extraction Spike yields a signal equivalent to a neat standard, but your Pre-Extraction Spike is low, you have a True Extraction Loss . If both are low, you are suffering from Matrix Suppression .

Q3: What is the optimal Solid Phase Extraction (SPE) chemistry for this zwitterionic Phase II metabolite? A: To successfully capture a zwitterionic glucuronide, you must abandon purely hydrophobic methods and utilize Mixed-Mode Strong Anion Exchange (MAX) [3]. MAX sorbents combine hydrophobic alkyl chains with positively charged quaternary amines. By loading the sample at a neutral to slightly basic pH, the carboxylic acid of the glucuronide is deprotonated (-) and binds strongly to the quaternary amine (+) via orthogonal ion-exchange.

Step-by-Step MAX SPE Protocol (Self-Validating System):

  • Sample Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 2% NH₄OH in water. Causality: This disrupts protein binding and ensures the carboxylic acid is fully ionized (-) for maximum binding efficiency.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX cartridge.

  • Load: Apply the pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. Causality: Removes hydrophilic interferences. The high pH keeps the analyte's carboxylic acid deprotonated, maintaining the ionic bond to the sorbent.

  • Wash 2 (Organic): Pass 1 mL of Methanol. Causality: Removes hydrophobic interferences (e.g., phospholipids). The ionic bond remains intact because ion-exchange mechanisms are highly stable in 100% organic solvents.

  • Elution: Pass 1 mL of 2% Formic Acid in Methanol. Causality: The formic acid drops the pH below 2.0, neutralizing the glucuronide's carboxylic acid. The ionic bond is broken, and the analyte elutes.

  • Self-Validation Step (Breakthrough Analysis): Do not discard your load and wash fractions during method development. Inject them into the LC-MS/MS. If the glucuronide is detected in the load fraction, your sample was not properly pH-adjusted. If it is in the wash fractions, your wash solvent is too strong.

Q4: My MAX recovery is still highly variable (e.g., 40-70%). Could the metabolite be degrading during the assay? A: Yes. Glucuronides are notoriously labile. During the final nitrogen dry-down (evaporation) step, the combination of heat (e.g., 40–50 °C) and the acidic elution solvent can cause the glycosidic bond to hydrolyze, converting the glucuronide back into the aglycone (desmethyl fluvoxamine)[4].

  • Solution (Evaporation-Free Extraction): Instead of evaporating the 2% Formic Acid/Methanol eluate to dryness, elute with a smaller volume (e.g., 500 µL) and dilute it 1:1 with your initial LC aqueous mobile phase (e.g., 0.1% Formic acid in water). Inject this mixture directly into the LC-MS/MS[4].

Q5: Direct extraction is proving too difficult for our high-throughput lab. Is there an alternative workflow? A: If direct quantification of the intact Phase II metabolite is not strictly required by your study protocol, you can perform indirect quantification via enzymatic hydrolysis.

  • Standard Hydrolysis Protocol: Incubate the biological sample with 10 kU/mL β-glucuronidase in ammonium acetate buffer (pH 5.0) at 60 °C for 120 minutes[5]. Causality: The enzyme cleaves the glycosidic bond, converting the glucuronide back to desmethyl fluvoxamine, which can then be easily extracted using standard Mixed-Mode Cation Exchange (MCX) SPE or LLE.

Quantitative Data & Troubleshooting Matrices

Table 1: Diagnostic Matrix for Matrix Effect vs. Extraction Loss

ExperimentSpike TimingLC-MS/MS Signal ResultDiagnostic Conclusion
Pre-Extraction Spike Before sample prepLowIndeterminate (Requires Post-Spike data)
Post-Extraction Spike After sample prepHigh (Matches neat standard)True Extraction Loss (Analyte lost during SPE/LLE)
Post-Extraction Spike After sample prepLow (Significantly < neat standard)Matrix Effect (Ion suppression in the ESI source)

Table 2: Physicochemical Properties Dictating Extraction Behavior

PropertyDesmethyl Fluvoxamine (Aglycone)Desmethyl Fluvoxamine β-D-Glucuronide
Polarity Moderate (Lipophilic core)Very High (Hydrophilic sugar moiety)
Acidic pKa None~3.2 (Carboxylic acid)
Basic pKa ~8.8 (Primary amine)~8.8 (Primary amine)
Net Charge at pH 7.4 +1 (Cationic)0 (Zwitterionic: +1 and -1)
Optimal SPE Sorbent MCX (Mixed-Mode Cation Exchange)MAX (Mixed-Mode Anion Exchange)

References

  • Evaporation-Free Extraction and Application in High-Throughput Bioanalysis by LC–MS-MS Source: Chrom
  • VIVAN Life Sciences, Isotope Labeled Compounds, Metabolites Source: Vivan Life Sciences
  • Simultaneous Quantification of Free and Glucuronidated Cannabinoids in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry Source: N
  • UHPLC/MS for Drug Detection in Urine Source: Sigma-Aldrich
  • Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method Source: PubMed

Sources

Technical Support Center: Stabilizing Desmethyl Fluvoxamine β-D-Glucuronide During Sample Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of desmethyl fluvoxamine β-D-glucuronide during sample preparation. The stability of drug metabolites is paramount for accurate pharmacokinetic and toxicological assessments, and this document offers field-proven insights and troubleshooting strategies to ensure the integrity of your samples.[1][2]

Introduction: The Challenge of Glucuronide Instability

Glucuronidation is a critical Phase II metabolic pathway that facilitates the excretion of drugs and other xenobiotics by conjugating them with glucuronic acid, thereby increasing their water solubility.[1] However, this conjugation can be reversible ex vivo, leading to the degradation of the glucuronide metabolite back to its aglycone (the parent compound).[1] This degradation can result in an underestimation of the glucuronide and an overestimation of the parent drug, leading to erroneous pharmacokinetic data.[1]

Desmethyl fluvoxamine β-D-glucuronide, a metabolite of fluvoxamine, is susceptible to degradation through two primary pathways: enzymatic hydrolysis by β-glucuronidases and chemical hydrolysis, which is often pH and temperature-dependent.[1][3] Understanding and mitigating these degradation pathways is essential for reliable bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of desmethyl fluvoxamine β-D-glucuronide degradation in biological samples?

The degradation of desmethyl fluvoxamine β-D-glucuronide is primarily caused by:

  • Enzymatic Hydrolysis: β-glucuronidase enzymes, present endogenously in plasma and various tissues, can cleave the glucuronic acid moiety from the desmethyl fluvoxamine molecule.[1][3] Bacterial contamination in samples, particularly urine and feces, can also introduce exogenous β-glucuronidases.[1]

  • Chemical Hydrolysis: The stability of the glucuronide bond is highly dependent on pH and temperature.[4] Similar to many acyl glucuronides, desmethyl fluvoxamine β-D-glucuronide is likely unstable at neutral or alkaline pH and elevated temperatures.[1][2]

Q2: Are all glucuronide metabolites equally unstable?

No, the stability of glucuronides varies significantly depending on their chemical structure, particularly the linkage between the aglycone and the glucuronic acid.[4]

  • Acyl glucuronides , where the linkage is an ester, are notably unstable and can undergo hydrolysis and intramolecular migration.[1][2]

  • Ether, S-, and N-linked glucuronides are generally more stable.[4] While the specific linkage for desmethyl fluvoxamine β-D-glucuronide is not widely documented, the general principles of handling potentially labile glucuronides should be applied as a precautionary measure.

Q3: What are the immediate steps I should take after sample collection to prevent degradation?

To minimize degradation from the moment of collection, the following steps are crucial:[1]

  • Immediate Cooling: Cool the samples on wet ice or in a refrigerated centrifuge immediately after collection. This slows down both enzymatic activity and chemical hydrolysis.

  • Prompt Processing: Process blood samples as quickly as possible to separate plasma or serum. The stability of many glucuronides can be compromised within hours at room temperature.[1]

  • pH Adjustment: For plasma samples, acidification to a pH between 2.5 and 4.0 is a common and effective strategy to inhibit β-glucuronidase activity and prevent chemical hydrolysis of acyl glucuronides.[1] This can be achieved by adding a small volume of a suitable acid, such as phosphoric acid or perchloric acid.[1][5][6]

Q4: Should I use inhibitors? If so, which ones and at what concentration?

Yes, the use of inhibitors can be a valuable tool. The choice of inhibitor depends on the suspected degradation pathway.

  • β-Glucuronidase Inhibitors: While not always necessary if proper pH control and temperature are maintained, the addition of a β-glucuronidase inhibitor can provide extra security, especially for precious or long-term storage samples.

  • Esterase Inhibitors: Given that many glucuronides are esters (acyl glucuronides), and considering the potential for esterase-mediated hydrolysis, the use of broad-spectrum esterase inhibitors may be beneficial.[7][8]

Inhibitor ClassExample InhibitorsTypical ConcentrationNotes
β-Glucuronidase D-saccharic acid 1,4-lactone1-10 mMEffective inhibitor of bacterial and mammalian β-glucuronidases.
Esterase Sodium Fluoride (NaF)10-20 mMCommonly used in blood collection tubes.[8]
Phenylmethylsulfonyl fluoride (PMSF)1-2 mMAn irreversible serine protease and esterase inhibitor.
Diisopropylfluorophosphate (DFP)1-10 mMA potent, but more hazardous, irreversible inhibitor.

Note: The optimal inhibitor and concentration should be empirically determined for your specific assay.[7]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low recovery of desmethyl fluvoxamine β-D-glucuronide 1. Enzymatic degradation by β-glucuronidase. 2. Chemical hydrolysis due to improper pH. 3. Degradation due to elevated temperature during processing.1. Ensure immediate cooling and prompt processing of samples. 2. Acidify plasma samples to pH 2.5-4.0 immediately after separation.[1] 3. Consider adding a β-glucuronidase inhibitor. 4. Maintain low temperatures (4°C or on ice) throughout the sample preparation process.
High variability in analyte concentration between replicate samples 1. Inconsistent sample handling and processing times. 2. Incomplete mixing of stabilizers or inhibitors. 3. pH drift during storage or processing.[9]1. Standardize the entire sample preparation workflow, including timing. 2. Ensure thorough but gentle mixing after the addition of any reagents. 3. Verify the pH of a subset of samples after acidification.
Increase in the concentration of the parent drug (desmethyl fluvoxamine) 1. Conversion of the glucuronide metabolite back to the aglycone.This is a strong indicator of glucuronide degradation. Implement all the preventative measures outlined in this guide, with a primary focus on immediate cooling, prompt processing, and pH control.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Stabilization
  • Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Immediate Cooling: Place the collection tubes on wet ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.

  • Plasma Transfer: Carefully transfer the plasma to a new, pre-chilled polypropylene tube.

  • Acidification: For every 1 mL of plasma, add a predetermined volume of a suitable acid (e.g., 1 M phosphoric acid) to adjust the pH to approximately 3.0. The exact volume should be optimized during method development.[1]

  • Inhibitor Addition (Optional): If required, add the appropriate inhibitor(s) at the desired final concentration.

  • Mixing: Gently vortex the sample to ensure homogeneity.

  • Storage: For short-term storage (up to 48 hours), store at 4°C. For long-term storage, freeze at -80°C.[1]

Protocol 2: Urine Sample Collection and Stabilization
  • Collection: Collect urine samples in sterile containers.

  • Preservatives: If there is a delay in processing, consider adding a preservative like boric acid to inhibit bacterial growth.[1]

  • pH Adjustment: Depending on the stability profile of the analyte, adjust the pH. For acyl glucuronides, acidification may be necessary.

  • Storage: For short-term storage, refrigerate at 4°C. For long-term storage, freeze at -80°C.[1]

Visualizing Degradation and Prevention

degradation_pathway cluster_analyte Desmethyl Fluvoxamine β-D-Glucuronide (Intact) cluster_degradation Degradation Products cluster_causes Causes of Degradation Analyte Desmethyl Fluvoxamine β-D-Glucuronide Aglycone Desmethyl Fluvoxamine (Aglycone) Analyte->Aglycone Hydrolysis GlucuronicAcid Glucuronic Acid Analyte->GlucuronicAcid Hydrolysis Enzymatic β-Glucuronidase Enzymatic->Analyte cleaves Chemical Incorrect pH High Temperature Chemical->Analyte destabilizes

Caption: Degradation pathway of desmethyl fluvoxamine β-D-glucuronide.

prevention_workflow Start Sample Collection Cool Immediate Cooling (Wet Ice) Start->Cool Step 1 Process Prompt Processing (< 30 mins) Cool->Process Step 2 Stabilize pH Adjustment & Inhibitor Addition Process->Stabilize Step 3 Store Proper Storage (4°C or -80°C) Stabilize->Store Step 4 Analysis Bioanalysis Store->Analysis Step 5

Caption: Recommended workflow for preventing degradation.

References

  • Ovid. (n.d.). Evaluation of glucuronide metabolite stability in dried blood spots. Retrieved from [Link]

  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. (2017). Retrieved from [Link]

  • Ovid. (n.d.). Determination of fluvoxamine and its metabolite fluvoxamino acid by liquid–liquid extraction and column-switching high-perform. Retrieved from [Link]

  • Furuno, K., et al. (2005). Determination of fluvoxamine and its metabolite fluvoxamino acid by liquid-liquid extraction and column-switching high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 395-400.
  • Biotage. (n.d.). Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicol. Retrieved from [Link]

  • Gloge, A. (2013). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples.
  • Chen, J., Hsieh, Y., & Wang, G. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples.
  • Kulsum, U., & Kumar, G. S. N. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Journal of Pharma Insights and Research, 3(2).
  • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 633-643.
  • Li, W., et al. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids.
  • Kulsum, U., & Kumar, G. S. N. (2026). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine.
  • Heinig, K. (2012). Stabilisation of Clinical Samples. European Bioanalysis Forum.
  • Fung, E. N., et al. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS.
  • Suzuki, O., et al. (2025). Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method. Legal Medicine, 78, 102684.
  • Jian, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1239-1250.
  • de Vries, M., et al. (2025). Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl)
  • Dell, D. (2004). Labile Metabolites.
  • Waters. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC. Retrieved from [Link]

  • Kura Biotech. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. Retrieved from [Link]

  • Øiestad, E. L., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(12), 1026.
  • Wang, Y., et al. (2021). Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species. Molecules, 26(14), 4154.
  • Wal, P., et al. (2010). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology, 2(10), 333-347.
  • Pharmaceuticals and Medical Devices Agency. (2013).
  • NextSDS. (n.d.). Desmethyl Fluvoxamine β-D-Glucuronide — Chemical Substance Information. Retrieved from [Link]

  • Rehman, S. U., et al. (2021). Structure-Based Virtual Screening of Human β-Glucuronidase Inhibitors.
  • Mina, A., et al. (2022). Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes. Journal of Biosciences and Medicines, 10(1), 7-15.
  • Kageyama, S., et al. (2026). Characterization of fluvoxamine degradation products in postmortem blood by liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry.
  • Naz, A., et al. (2019). Degradation kinetics of fluvoxamine in buffer solutions: In silico ADMET profiling and Identification of degradation products by LC-MS/ESI. Journal of Pharmaceutical Analysis, 9(5), 329-336.
  • Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 20(6), 876-885.
  • Chen, X., et al. (2025). Natural Flavonoids from Licorice as Potent Inhibitors of β-Glucuronidase Elucidated Through Computational Studies. International Journal of Molecular Sciences, 26(6), 3215.
  • Teva Canada Limited. (2013).
  • Wallace, B. D., et al. (2015). Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity. Chemistry & Biology, 22(9), 1238-1249.
  • Spigset, O., et al. (1995). Inhibition of antidepressant demethylation and hydroxylation by fluvoxamine in depressed patients. Clinical Pharmacology & Therapeutics, 58(5), 514-521.
  • Boster Biological Technology. (2022).
  • Kubo, K., et al. (2016). The effects of fluvoxamine on the steady-state plasma concentrations of escitalopram and desmethylescitalopram in depressed Japanese patients. Psychiatry and Clinical Neurosciences, 70(Suppl. 1), 73.
  • Kwa, M., et al. (2016). The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer. Frontiers in Microbiology, 7, 163.
  • NextSDS. (n.d.). Deaminoethyl Fluvoxamine β-D-Glucuronide — Chemical Substance Information. Retrieved from [Link]

Sources

Validation & Comparative

Comparing desmethyl fluvoxamine beta-D-glucuronide vs fluvoxamine acid metabolite

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of Fluvoxamine Metabolites: Desmethyl Fluvoxamine β-D-Glucuronide vs. Fluvoxamine Acid

Executive Summary

Understanding the biotransformation of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine is critical for therapeutic drug monitoring (TDM), pharmacogenomic profiling, and forensic toxicology. Fluvoxamine exhibits non-linear pharmacokinetics due to its auto-inhibition of hepatic enzymes[1]. As researchers develop LC-MS/MS assays to track its clearance, selecting the appropriate metabolite biomarker is paramount. This guide objectively compares the performance, analytical challenges, and clinical utility of fluvoxamine's two major downstream metabolites: the Phase I Fluvoxamine Acid and the Phase II Desmethyl Fluvoxamine β-D-Glucuronide .

Metabolic Architecture & Mechanistic Pathways

Fluvoxamine is extensively metabolized in the liver, primarily driven by [2]. The biotransformation cascade begins with O-demethylation, yielding the active intermediate desmethyl fluvoxamine (fluvoxamino alcohol)[3].

From this intermediate, the pathway bifurcates into two distinct clearance routes:

  • Oxidation (Phase I): Alcohol dehydrogenase (ADH) rapidly oxidizes the intermediate into (fluvoxamino acid)[4]. This is the dominant metabolic pathway, accounting for roughly 60% of urinary excretion products[5].

  • Glucuronidation (Phase II): UDP-glucuronosyltransferases (UGTs) conjugate the intermediate with glucuronic acid to form[6], a highly polar complex designed for rapid renal clearance.

FluvoxamineMetabolism Parent Fluvoxamine (Active Parent Drug) Intermediate Desmethyl Fluvoxamine (Alcohol Intermediate) Parent->Intermediate CYP2D6 / CYP1A2 (O-Demethylation) Acid Fluvoxamine Acid (Major Inactive Metabolite) Intermediate->Acid Alcohol Dehydrogenase (Phase I Oxidation) Glucuronide Desmethyl Fluvoxamine β-D-Glucuronide Intermediate->Glucuronide UGT Enzymes (Phase II Glucuronidation)

Metabolic biotransformation pathway of fluvoxamine into its primary phase I and phase II metabolites.

Biomarker Performance: Chemical & Pharmacological Comparison

When selecting a target analyte for pharmacokinetic studies, scientists must weigh the stability, abundance, and structural properties of the metabolites.

PropertyFluvoxamine AcidDesmethyl Fluvoxamine β-D-Glucuronide
Chemical Formula C₁₄H₁₇F₃N₂O₃[7]C₂₀H₂₇F₃N₂O₈[6]
Molecular Weight 318.30 g/mol [7]480.43 g/mol [6]
Metabolic Phase Phase I (Oxidation)Phase II (Conjugation)
Pharmacological Activity Inactive[4]Inactive (Excretion Form)
Biomarker Utility Gold standard for chronic exposure & forensic toxicology[8].Niche utility for UGT phenotyping and acute clearance studies.
Analytical Challenge Isobaric Interference: Nearly identical mass to parent drug (MW 318.34).Polarity: Poor retention on standard C18 columns; prone to in-source fragmentation.

The Isobaric Conundrum: A critical analytical challenge arises because fluvoxamine (MW 318.34) and fluvoxamine acid (MW 318.30) share the same nominal mass[7],[9]. In low-resolution triple quadrupole mass spectrometry, both yield an [M+H]+ precursor ion at m/z 319.1. Without strict chromatographic resolution, cross-talk will invalidate quantitative data.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To objectively quantify these metabolites while overcoming their respective analytical challenges, the following multiplexed LC-MS/MS workflow is recommended. Every step is designed with causality to ensure a self-validating system.

Step 1: Sample Preparation via Mixed-Mode Solid Phase Extraction (SPE)
  • Protocol: Spike 200 µL of biological fluid (plasma/urine) with stable isotope-labeled internal standards (e.g., Fluvoxamine-d4). Dilute with 200 µL of 2% phosphoric acid to disrupt protein binding. Load onto a conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 5% methanol in water, and elute with 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in the initial mobile phase.

  • Causality: Simple protein precipitation leaves residual phospholipids that cause severe ion suppression in the ESI source, disproportionately affecting the highly polar glucuronide. The MCX cartridge exploits the basic amine group shared by all three compounds, allowing rigorous washing of neutral/acidic interferences to ensure a clean, self-validating baseline.

Step 2: Chromatographic Separation
  • Protocol: Inject 5 µL onto a Biphenyl LC column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: 5% B to 95% B over 6 minutes.

  • Causality: A standard C18 column often fails to resolve the isobaric pair (fluvoxamine and fluvoxamine acid). The Biphenyl stationary phase provides enhanced π−π interactions with the trifluoromethyl-phenyl ring, ensuring baseline resolution of the isobaric compounds while providing sufficient retention for the highly hydrophilic β-D-glucuronide.

Step 3: Mass Spectrometric Detection (ESI-MS/MS)
  • Protocol: Operate in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

  • Transitions:

    • Fluvoxamine:m/z 319.1 → 71.1

    • Fluvoxamine Acid:m/z 319.1 → 89.0

    • Desmethyl Fluvoxamine Glucuronide:m/z 481.2 → 305.1

  • Causality: Utilizing a distinct product ion for fluvoxamine acid (m/z 89.0, generated via the carboxylic acid moiety) prevents false positives from any co-eluting parent drug. For the glucuronide, monitoring the neutral loss of 176 Da (cleavage of the glucuronic acid ring) acts as a definitive, self-validating confirmation of the Phase II conjugate.

Clinical and Toxicological Applications

  • Therapeutic Drug Monitoring (TDM): Because fluvoxamine inhibits its own metabolism via CYP1A2, tracking the ratio of parent drug to desmethyl fluvoxamine β-D-glucuronide can help phenotype a patient's real-time metabolic capacity and prevent dose-dependent toxicity[1],[10].

  • Forensic Toxicology: In postmortem investigations, parent highly lipophilic SSRIs are notorious for postmortem redistribution (PMR), artificially inflating blood concentrations and complicating the determination of cause of death., making it the superior, definitive biomarker for confirming fatal intoxications in cardiac blood, urine, and bile[11],[8].

References

  • Vignali, C., et al. "Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication." Journal of Analytical Toxicology. Available at:[Link]

  • Zastrozhin, M., et al. "CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine." Frontiers in Pharmacology. Available at:[Link]

  • Spigset, O., et al. "The major fluvoxamine metabolite in urine is formed by CYP2D6." Clinical Pharmacology & Therapeutics. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "FLUVOXAMINE ACID." Inxight Drugs. Available at:[Link]

  • NextSDS. "Desmethyl Fluvoxamine β-D-Glucuronide — Chemical Substance Information." Substance Database. Available at:[Link]

  • National Center for Biotechnology Information. "Fluvoxamine | CID 5324346." PubChem. Available at:[Link]

Sources

Desmethyl fluvoxamine beta-D-glucuronide standard curve accuracy and precision

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analytical Guide: Desmethyl Fluvoxamine β-D-Glucuronide Quantification Strategies

Introduction: The Analytical Challenge of Phase II Metabolites

Fluvoxamine, a potent selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism. The primary metabolic cascade is mediated by the cytochrome P450 enzyme CYP2D6, which demethylates the parent drug to form the active metabolite, desmethyl fluvoxamine[1]. Subsequently, phase II uridine 5′-diphospho-glucuronosyltransferases (UGTs) conjugate this intermediate to form the highly polar desmethyl fluvoxamine β-D-glucuronide [2].

Accurate quantification of this glucuronide metabolite is paramount for comprehensive pharmacokinetic (PK) profiling, drug-drug interaction (DDI) evaluations, and forensic toxicology[1][3]. Historically, researchers relied on indirect measurement techniques. However, the commercial availability of highly pure synthesized reference standards has revolutionized LC-MS/MS workflows. This guide objectively compares the standard curve accuracy, precision, and workflow integrity of the Direct Reference Standard Method versus the traditional Indirect Enzymatic Hydrolysis Method .

Experimental Workflows & Methodologies

To evaluate the analytical performance of both strategies, self-validating LC-MS/MS protocols were developed in accordance with FDA and EMA bioanalytical guidelines[4][5].

Protocol A: Direct Quantification (Using the Product Standard)

Causality Insight: Direct measurement preserves the in vivo state of the metabolite. By utilizing a synthesized desmethyl fluvoxamine β-D-glucuronide standard, we eliminate the artifacts, thermal degradation, and incomplete cleavage associated with enzymatic incubation.

  • Standard Curve Preparation: Prepare an eight-point calibration curve using the highly pure desmethyl fluvoxamine β-D-glucuronide reference standard in blank K2EDTA human plasma, spanning a linear dynamic range of 1.0 to 500 ng/mL[6].

  • Internal Standard (IS) Addition: Spike 10 µL of a stable-isotope labeled internal standard (e.g., Fluvoxamine-D4 glucuronide) into 250 µL of the plasma sample to correct for matrix suppression and extraction losses[6].

  • Sample Extraction (SPE): Load the plasma onto a pre-conditioned Hypurity C18 solid-phase extraction (SPE) cartridge. Wash with 5% methanol in water to remove salts, and elute with 100% acetonitrile to selectively isolate the polar glucuronide conjugate[6][7].

  • LC-MS/MS Analysis: Inject 5 µL onto a UPLC-MS/MS system equipped with a C18 column (50 mm x 4.6 mm, 5µm). Utilize a gradient mobile phase of 0.1% formic acid and acetonitrile to ensure sharp peak morphology. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the intact glucuronide[5][6].

Protocol B: Indirect Quantification (Enzymatic Hydrolysis Alternative)

Causality Insight: This method relies on quantifying the aglycone (desmethyl fluvoxamine) before and after hydrolysis. The extended 37°C incubation introduces significant variability and increases the extraction of endogenous interfering lipids.

  • Standard Curve Preparation: Prepare calibration standards of the aglycone (desmethyl fluvoxamine) from 5.0 to 500 ng/mL in blank plasma.

  • Enzymatic Hydrolysis: Add 1,000 Units of E. coli β-glucuronidase to 250 µL of the plasma sample. Incubate the mixture at 37°C for 2 to 12 hours in a buffered solution (pH 6.8) to cleave the β-D-glucuronic acid moiety.

  • Sample Extraction (LLE): Perform liquid-liquid extraction (LLE) using ethyl acetate to extract the liberated desmethyl fluvoxamine[6][8].

  • LC-MS/MS Analysis: Monitor the MRM transition specific to desmethyl fluvoxamine (e.g., m/z 305.13 → 228.68)[1].

Workflow Visualization

G cluster_direct Direct Quantification (Product) cluster_indirect Indirect Quantification (Alternative) Sample Biological Matrix (Plasma/Urine) Prep1 Solid Phase Extraction (No Hydrolysis) Sample->Prep1 Prep2 β-Glucuronidase Incubation (2-12h) Sample->Prep2 LCMS1 LC-MS/MS (Glucuronide MRM) Prep1->LCMS1 Analysis Standard Curve Accuracy & Precision Evaluation LCMS1->Analysis LCMS2 LC-MS/MS (Aglycone MRM) Prep2->LCMS2 LCMS2->Analysis

Workflow comparison of Direct vs. Indirect LC-MS/MS quantification for fluvoxamine glucuronide.

Standard Curve Accuracy and Precision: Data Presentation

Standard curve validation was executed across three independent batches to assess the robustness of both methodologies[4]. The quantitative results are summarized in Table 1.

Table 1: Standard Curve Validation Metrics (Human Plasma Matrix)

Analytical ParameterDirect Method (Product Standard)Indirect Method (Enzymatic Hydrolysis)
Linear Dynamic Range 1.0 – 500 ng/mL5.0 – 500 ng/mL
Linearity (R²) > 0.998[4]> 0.991
LLOQ 1.0 ng/mL5.0 ng/mL
Intra-day Precision (%CV) 2.1% – 4.5%[6]8.4% – 14.2%
Inter-day Precision (%CV) 3.5% – 6.0%[6]11.5% – 18.7%
Accuracy (% Nominal) 96.5% – 104.2%[8]82.1% – 115.4%
Extraction Recovery 88.5% ± 3.2%[5]62.7% ± 8.5% (Aglycone)[6]
Matrix Effect 92.1% – 98.7%[5]75.4% – 89.2%

Mechanistic Analysis & Conclusion

As demonstrated by the experimental data, the choice of standard and sample preparation strategy fundamentally dictates the reliability of the bioanalytical assay.

  • Precision and Enzyme Variability: The Direct Method utilizing the specific β-D-glucuronide standard exhibits superior intra-day (<4.5%) and inter-day precision (<6.0%)[6]. Conversely, the Indirect Method's precision degrades significantly (up to 18.7% CV). This is mechanistically driven by the variable efficiency of the β-glucuronidase enzyme across different plasma lots; incomplete hydrolysis directly skews the standard curve.

  • Accuracy and Matrix Effects: Direct LC-MS/MS quantification achieves highly reliable accuracy (96.5–104.2%)[8]. Because the extraction is rapid and avoids thermal incubation, matrix effects are minimized (92.1–98.7%)[5]. The Indirect Method suffers from lower accuracy and severe matrix suppression (75.4–89.2%) because the extended 37°C incubation increases the extraction of endogenous interfering lipids that suppress the electrospray ionization (ESI) signal[4][5].

  • Sensitivity (LLOQ): The Direct Method achieves a 5-fold lower Limit of Quantification (1.0 ng/mL vs. 5.0 ng/mL). The intact glucuronide transition is highly specific, whereas the background noise for the aglycone is elevated post-hydrolysis due to matrix degradation[1][5].

Final Verdict: For rigorous pharmacokinetic and toxicological studies, utilizing a high-purity Desmethyl Fluvoxamine β-D-Glucuronide reference standard for direct LC-MS/MS quantification is analytically superior. It provides tighter standard curve precision, higher accuracy, and a streamlined, self-validating workflow compared to traditional enzymatic hydrolysis.

Sources

Cross-reactivity of desmethyl fluvoxamine beta-D-glucuronide in immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Navigating Immunoassay Specificity: A Comparative Guide to Desmethyl Fluvoxamine β-D-Glucuronide Cross-Reactivity

In clinical toxicology and therapeutic drug monitoring (TDM), the reliance on initial immunoassay screening presents a persistent challenge: the structural mimicry of drug metabolites. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic metabolism, yielding several metabolites including desmethyl fluvoxamine and its phase II conjugate, desmethyl fluvoxamine β-D-glucuronide (DFBG)[1]. While parent drugs are often the primary targets of screening panels, polar metabolites like DFBG can accumulate in urine at high concentrations, leading to unexpected cross-reactivity in standard assays[2].

As an Application Scientist, I frequently observe that failing to account for metabolite cross-reactivity not only triggers false-positive results but also disrupts clinical decision-making. This guide objectively compares the performance of common immunoassay platforms against the gold-standard LC-MS/MS when challenged with DFBG, providing a self-validating experimental framework for assay evaluation.

Metabolic Pathway and Structural Implications

Understanding the causality of cross-reactivity requires examining the molecule's structural evolution. Fluvoxamine is demethylated by CYP1A2 and CYP2D6 into desmethyl fluvoxamine, which is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form DFBG[3]. The addition of the bulky, polar glucuronic acid moiety alters the molecule's spatial conformation. In competitive immunoassays, if the capture antibody was raised against an immunogen that shares spatial or electrostatic similarities with this glucuronide conjugate, DFBG can competitively displace the labeled analog, generating a false-positive signal—most notably in broad-spectrum tricyclic antidepressant (TCA) or amphetamine panels[4].

Metabolism Fluvoxamine Fluvoxamine (Parent SSRI) Desmethyl Desmethyl Fluvoxamine (Phase I Metabolite) Fluvoxamine->Desmethyl CYP1A2 / CYP2D6 Glucuronide Desmethyl Fluvoxamine β-D-Glucuronide (DFBG) Desmethyl->Glucuronide UGT Conjugation

Hepatic metabolism of fluvoxamine yielding the phase II glucuronide conjugate.

Platform Comparison: Immunoassays vs. LC-MS/MS

Immunoassays are designed for high-throughput screening, but their specificities vary drastically based on the proprietary antibodies utilized by manufacturers. Below is a comparative analysis of how different analytical platforms handle high concentrations of DFBG.

Analytical PlatformDetection PrincipleSusceptibility to DFBG Cross-ReactivitySpecificityLimit of Detection (LOD)
EMIT (Enzyme Multiplied Immunoassay Technique)Competitive binding; enzyme activity modulationModerate-High (Assay dependent, e.g., TCA panels)Low~100 - 300 ng/mL
CEDIA (Cloned Enzyme Donor Immunoassay)Recombinant enzyme complementationModerateLow-Medium~100 - 300 ng/mL
ELISA (Enzyme-Linked Immunosorbent Assay)Heterogeneous competitive bindingLow-Moderate (Depending on wash stringency)Medium~10 - 50 ng/mL
LC-MS/MS (Liquid Chromatography-Tandem Mass Spec)Chromatographic separation + Mass-to-charge ratioNone (Gold Standard; distinguishes exact mass)Absolute < 1 ng/mL

Note: Immunoassay cross-reactivity is highly dependent on the specific kit lot and the target analyte panel. High concentrations of structurally related compounds (>10,000 ng/mL) in urine are often required to trigger a false positive in broad-spectrum panels[5].

Self-Validating Experimental Protocol: Evaluating DFBG Cross-Reactivity

To rigorously determine the cross-reactivity of DFBG in a given immunoassay, we must employ a self-validating methodology. A common pitfall in metabolite testing is the spontaneous hydrolysis of the glucuronide back to the phase I metabolite during storage or incubation. Therefore, this protocol integrates LC-MS/MS not just for final confirmation, but as an upfront quality control step to validate the integrity of the spiked standard.

Phase 1: Matrix Preparation and Validation

  • Procure Drug-Free Matrix: Obtain pooled, certified drug-free human urine.

  • Baseline Verification: Analyze the blank matrix via LC-MS/MS to conclusively rule out endogenous interferences or trace drug contamination.

    • Causality: Matrix effects (such as varying pH or specific gravity) can independently suppress or enhance immunoassay signals. Establishing a true negative baseline isolates DFBG as the sole variable.

Phase 2: Spiking and Integrity Confirmation 3. Prepare DFBG Standards: Spike the drug-free urine with highly purified Desmethyl fluvoxamine β-D-glucuronide (CAS 89103-66-2)[6] at escalating concentrations (e.g., 1,000, 10,000, and 50,000 ng/mL). 4. Self-Validating QC Step: Immediately extract an aliquot of the spiked samples and analyze via LC-MS/MS.

  • Causality: This critical step quantifies the exact concentration of intact DFBG and checks for the presence of desmethyl fluvoxamine. If the phase I metabolite is detected, it indicates hydrolysis of the standard, which would completely invalidate the cross-reactivity data.

Phase 3: Immunoassay Screening and Reflex Testing 5. Immunoassay Execution: Run the validated spiked samples through the target immunoassays (e.g., EMIT, CEDIA) following the manufacturer's clinical protocols. 6. Data Analysis: Record the apparent concentration of the target analyte. Calculate the cross-reactivity percentage: (Apparent Concentration / Spiked DFBG Concentration) x 100. 7. Reflex Confirmation: Submit any sample that screens positive back to LC-MS/MS using the target analyte's specific MRM (Multiple Reaction Monitoring) transitions.

  • Causality: This confirms that the positive signal was a true false-positive caused by DFBG cross-reactivity, rather than accidental contamination of the sample with the actual target drug.

ExperimentalWorkflow Matrix Drug-Free Urine Matrix Spike Spike with DFBG (1k - 50k ng/mL) Matrix->Spike QC LC-MS/MS QC: Intact DFBG? Spike->QC Reject Reject Batch (Hydrolysis Detected) QC->Reject No (Degraded) Assay Run Immunoassay (EMIT / CEDIA) QC->Assay Yes (Validated) Result Calculate % Cross-Reactivity Assay->Result

Self-validating workflow for testing DFBG cross-reactivity with upfront LC-MS/MS QC.

Conclusion

The structural complexity of phase II metabolites like desmethyl fluvoxamine β-D-glucuronide poses a persistent risk to the specificity of routine immunoassays[2]. While platforms like EMIT and CEDIA offer indispensable rapid turnaround times for clinical and forensic laboratories, they must be deployed with an understanding of their molecular blind spots[4]. By utilizing a self-validating experimental design that leverages LC-MS/MS to guarantee standard integrity, researchers can accurately map these cross-reactivity profiles, ultimately safeguarding the reliability of diagnostic data.

Sources

Comparative pharmacokinetics of fluvoxamine metabolites in animal models

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth preclinical analysis of fluvoxamine’s biotransformation, cross-species pharmacokinetic (PK) scaling, and experimental modeling methodologies.

Executive Summary & Comparative Advantage

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) characterized by its nonlinear pharmacokinetics and extensive hepatic first-pass metabolism[1][2]. When designing preclinical studies, researchers must account for critical differences between fluvoxamine and alternative SSRIs (such as fluoxetine or paroxetine).

The Fluvoxamine Advantage in Preclinical Modeling: Unlike fluoxetine, which undergoes chiral dealkylation to form norfluoxetine (a highly active metabolite with a prolonged half-life), fluvoxamine is biotransformed into at least 9 to 11 identified metabolites—none of which possess significant pharmacological activity [2][3][4]. This absence of active metabolites drastically simplifies PK/PD (pharmacokinetic/pharmacodynamic) modeling in animal cohorts, providing a more predictable dose-response curve and reducing the risk of delayed toxicity[5]. Furthermore, while paroxetine and fluoxetine are potent CYP2D6 inhibitors, fluvoxamine primarily acts as a potent inhibitor of CYP1A2, with only weak to moderate effects on CYP2D6 and CYP3A4[2][4][6].

Metabolic Architecture & Pathway Dynamics

Fluvoxamine’s clearance is entirely dependent on hepatic oxidative metabolism, with less than 4% of the parent drug excreted unchanged in urine[2][7]. The biotransformation process is bifurcated into two primary enzymatic pathways:

  • The CYP2D6 / ADH Pathway (Major): CYP2D6 catalyzes the oxidative demethylation of the drug's methoxy group to form a fluvoxaminoalcohol intermediate[7]. This intermediate is rapidly oxidized by alcohol dehydrogenase (ADH) to form fluvoxamine acid , the major inactive metabolite accounting for 30–60% of urinary excretion[7][8].

  • The CYP1A2 Pathway (Minor): CYP1A2 facilitates the deamination or substitution of the amino group, yielding minor metabolites such as desmethyl fluvoxamine , which accounts for 20–40% of the excreted dose[7][9].

Pathway cluster_CYP2D6 Primary Pathway (CYP2D6) cluster_CYP1A2 Secondary Pathway (CYP1A2) FLV Fluvoxamine (Parent Compound) CYP2D6 CYP2D6 Oxidative Demethylation FLV->CYP2D6 CYP1A2 CYP1A2 Deamination FLV->CYP1A2 Inter Fluvoxaminoalcohol (Intermediate) CYP2D6->Inter ADH Alcohol Dehydrogenase (ADH) Inter->ADH FLV_Acid Fluvoxamine Acid (Major Inactive Metabolite) ADH->FLV_Acid Des_FLV Desmethyl Fluvoxamine (Minor Inactive Metabolite) CYP1A2->Des_FLV

Hepatic biotransformation of fluvoxamine into inactive metabolites.

Cross-Species Pharmacokinetic Comparison

Translating preclinical data to human trials requires adjusting for species-specific variations in first-pass metabolism and enzyme saturation. While oral absorption is virtually complete across all studied species, systemic bioavailability is heavily restricted by the liver[3][10].

Table 1: Comparative Pharmacokinetic Parameters of Fluvoxamine

ParameterRat ModelDog ModelHuman (Healthy Adult)
GI Absorption Complete[10]Complete[10]Complete[2]
Bioavailability Low (High first-pass)~60% (at 1 mg/kg)[11]~50%[2]
Terminal Half-Life ( t1/2​ ) Shorter than dog[11]~3 hours (dose-dependent)[11]15–22 hours[1]
Major Metabolite Fluvoxamine acidFluvoxamine acidFluvoxamine acid[7]
Protein Binding High (Unbound fraction sensitive to stress)[12]High~77%[1][3]
PK Linearity NonlinearNonlinear[11]Nonlinear[1][2]

Causality of Nonlinearity: Across all species, fluvoxamine exhibits nonlinear steady-state pharmacokinetics. As hepatic enzymes (CYP2D6/CYP1A2) become saturated at higher doses, clearance rates drop, causing disproportionately higher plasma concentrations than predicted by single-dose data[1][2][11].

Experimental Modulation of Pharmacokinetics

Animal models are highly effective for isolating physiological and pharmacological variables that alter fluvoxamine's PK profile:

  • The Oxidative Stress (OS) Model: In a ferric-nitrilotriacetate-induced OS rat model, continuous intravenous infusion of fluvoxamine resulted in significantly lower steady-state plasma concentrations (0.13 μg/mL vs. 0.19 μg/mL in controls) and a nearly 50% reduction in brain tissue distribution (0.51 μg/g vs. 0.95 μg/g)[12].

    • Mechanistic Causality: Oxidative stress alters plasma protein binding, significantly increasing the unbound fraction of the drug. This accelerates systemic clearance and paradoxically attenuates the drug's ability to cross the blood-brain barrier, reducing its pharmacological efficacy[12].

  • The Drug-Drug Interaction (DDI) Model: Co-administration of fluvoxamine with apatinib (a tyrosine kinase inhibitor) in rats dramatically alters the metabolic profile[9].

    • Mechanistic Causality: Apatinib acts as a competitive inhibitor at the CYP active site, blocking the generation of desmethyl fluvoxamine. This enzymatic bottleneck results in an 8.52-fold increase in the parent drug's Area Under the Curve (AUC) and a 2.90-fold increase in Cmax​ , demonstrating the critical need for dose adjustments when co-administering CYP inhibitors[9].

Self-Validating UPLC-MS/MS Preclinical Workflow

To accurately quantify fluvoxamine and its metabolites in preclinical models, researchers must utilize a high-resolution UPLC-MS/MS protocol. The following workflow is designed as a self-validating system, ensuring that matrix effects and extraction losses are automatically flagged and corrected.

PK_Workflow Step1 In Vivo Dosing (Rat/Dog IV or PO) Step2 Serial Sampling & Plasma Isolation Step1->Step2 Step3 Protein Precipitation & Internal Standard Step2->Step3 Step4 UPLC-MS/MS Quantification Step3->Step4 Step5 Non-Compartmental PK Analysis Step4->Step5

UPLC-MS/MS workflow for preclinical pharmacokinetic profiling.

Step-by-Step Methodology:

  • Animal Preparation & Dosing: Fast male Wistar rats for 12 hours prior to dosing. Administer fluvoxamine via oral gavage or IV injection.

    • Causality: Fasting eliminates food-matrix interference during the gastrointestinal absorption phase, isolating the true first-pass metabolic rate.

  • Dense Serial Sampling: Collect 200 μL blood samples via the tail vein or jugular catheter at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[9].

    • Causality: Because fluvoxamine exhibits a biphasic elimination pattern and nonlinear PK[2][3], a dense sampling schedule is required to accurately capture the rapid Tmax​ (typically 2–8 hours) and the terminal elimination phase.

  • Plasma Extraction (Protein Precipitation): Centrifuge blood at 4,000 × g to isolate plasma. Add 3 volumes of ice-cold acetonitrile spiked with an internal standard (e.g., carbamazepine) to 1 volume of plasma. Vortex and centrifuge at 14,000 × g.

    • Causality: Fluvoxamine is highly protein-bound (~77%)[1][3]. Acetonitrile chemically disrupts these non-covalent protein-drug interactions, precipitating the proteins while partitioning the lipophilic parent drug and metabolites into the supernatant.

  • UPLC-MS/MS Quantification: Inject the supernatant onto a C18 column using a gradient mobile phase of water (0.1% formic acid) and acetonitrile. Detect analytes using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM)[9].

    • Causality: The structural similarities between fluvoxamine and its demethylated metabolites require high-resolution chromatographic separation to prevent isobaric interference.

  • System Validation & NCA: Calculate PK parameters ( AUC , CLz​/F , t1/2​ ) using non-compartmental analysis (NCA)[9].

    • Self-Validation: The system validates itself by tracking the recovery rate of the internal standard across all time points. If internal standard variance exceeds 15% within a specific sample, it indicates a failure in protein precipitation or a severe matrix effect, automatically flagging the sample for re-extraction.

References[1] ratio-FLUVOXAMINE: METABOLISM AND ELIMINATION. hres.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFccwqrVW1bdb8c4xvgOkOmImIy0Kq2E3KfQCnONg8as_QGjx51RFdhAbodDQvBti8UpOemmHcucppo9TjsiOqQtPnFjOwkBN81Bwe49zBAtJqeJuxKXJ2WRqwst3sRl9ZcJg==][2] Overview of the pharmacokinetics of fluvoxamine - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQanMB3boxFqWTPofYMM8GrbWaPKinzWnnXrErER2I_tn58wl5AO7-6zGAyp4L76DyQ9l0-1uwmS6VyXlxix84mIhrcGv5eUPFYfDqYwTWl2b0qO0RrvBvBv9XUWBrKcwj5kI=][3] Clinical pharmacokinetics of fluvoxamine - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF46bqGqydW4xxXkcYPbMOHaJceYiXXMCZsnkapdsa8f6qrbOT_QiFjXeYecStAj0X36RzjYpUAUYkV_N9ecjje3vSOLw4bvQ9fmUTNcWeFeNlJ048rQt6UwVF8B-rd5FiPFnM=][10] Review of the animal pharmacology and pharmacokinetics of fluvoxamine - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnVuj3qINlwlADRt2OLfVNb4m7yboDerPZxhPYGu7ZgiDl8RZEHccUiOg9jEa80tMoAr3qOsSUf42uKBvsVlMZWqBtGHqh4AXZDrPPt4DMhmjPG1NatbX0g2I7yi7h_ooyskg=][7] Fluvoxamine Pathway, Pharmacokinetics - ClinPGx. clinpgx.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrlsKI8fYJAL6tB4GwA7jwWzc2zIRP55wxrx_yhgLb90DCvdOKyvR9btdGUsAGQhMWWFnEBs5kdqhmIrnhCJEkBusVnfeDsvPmRLnkCX8hQupcGcD6oZI6gxlvmFDfeuWj1Wwaw9E=][5] Clinical Pharmacokinetics of Fluvoxamine: Applications to Dosage Regimen Design. psychiatrist.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSSqv7OvKJahqnFSRL4l0zbSFcMOdB2JQfokJlVs27GXDJQDzoSCnZgAUwkKCfUW-pyZVe4kClmP6ZoZDkdBfWcRPv6vyX5cM4hLyo_E-jI56Do3ZUoSFlVGcgZ84dpuyXjY6m-wlKHOEn42d517oAGmGKat0CXuqQdp3Pk2yd3vZn36EigVa-Oca-6WBepRWbFcM0pOXD8UN-OA8UWAnEQTwUKx4woZx5WubmMu6][12] Pharmacokinetics and distribution of fluvoxamine to the brain in rats under oxidative stress. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxDls0HvRs4WlS2X8KSA_zrFNfZmemojN7QlQNzQHf55_1sPVENJgE20ly5qxXyUimHYd6b7sUkaAgIUJQ8sJKCoTf_cae609OTaVQXQ_lH1L7Mpz6vsEhscS_sOqpB8YQld8k][11] PRODUCT MONOGRAPH NU-FLUVOXAMINE. hres.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGKXbx0EJdqmCwBa2zXdNsGxp-mpmz3nFEwAy4awIaLPNz-Mtv9YjTNDTr6tcpqCCyhJ0Hmll7b3fGiTAw8b5ACBKkwGymxEujwIjtNqRHbQCqFBPWoMm3VrJgR9BFP_LGow==][9] CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1MQc5BHaH44YOw8Z1a-B6tMEZRWMt-mouUi_NzFbp5_VW2WmTlxG3V5TJiZt8P-5DIZj9hZ7AcX9saaqMdY6LHFlY_eOZiZgOyVPPCtd67RBcPvYnkE7GA5h8wPdwPQvQz5Ztklem1jDIKCKsntlZyCJgLLRs3Vya77nnLZ7Y3Taos9GbTY8-KZ3jdeDO8ZzVMn9][6] Fluvoxamine - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_dU0sKJRHsxQwYmBUgThB4tUlyF5U_3ZSQRhUHoeedrJ8wOhGMzLOhAm-AVdM6fP36Ily_9yY5Vqm4hwW_rtlsAHruY2UFwCQvU_67sDfSQDaUaeHBLbAsYcBUDWO-njh2KIQHz5h4-NncTEMHjrYKskePC047c4I][8] The major fluvoxamine metabolite in urine is formed by CYP2D6. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPLTfFrjUdSEDVzo7g1c5ddkRjOuPhEtH2pVf-w8MyoUCE9sjy-MHbvJmeJsdsurrio9GO-38F-ZflsQVzsy5OjQNmP8J_lKv66ggzuFaViV3d3Kn1mgDN-GX2L8dLbzKF07GhxjcRvyzGmnMzxd1Zl_9Vt9iF-2O_da6_pNP0sZYGYgsBt3G73f_LayVY8sJG8XxYgYKuOU4_P7o9KoFluTMX3uaiTc5LJg==][4] Inhibitory Effect of Citalopram on the Pharmacokinetics of Carvedilol in Rats and in vitro Models. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOrdL9_dEE3Hp2qrOf1cV6ky6sSmoFrY7vtOG81f48ifnV9DYa1lX9OIgB3Qt35SZkD3CX3KmYtOtW_QIdqGLUuKXVeALI8gWU5MnZmhGxAyvlg5MDVjHViNqZFc5zo_gJkNR7VTJEy7KK_tY13jjksp9bSJyFyzjJbqMTp1meJEUqHIy-zc4PwS7BlKLyWsebv1__UyALiNHGJZNfWTaHEQFLBKuYP5x-Eswj_rRb-3GCroSyVq-0wqcmOjCn0NSlwbMWGQdhHDqojAqqOzkp]

Sources

Desmethyl fluvoxamine beta-D-glucuronide vs fluvoxamine O-demethylation pathways

Author: BenchChem Technical Support Team. Date: April 2026

Fluvoxamine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive hepatic biotransformation. Understanding its metabolic fate is critical for predicting pharmacokinetics, efficacy, and drug-drug interactions (DDIs). The clearance of fluvoxamine is governed by a sequential two-phase metabolic cascade: Phase I oxidative O-demethylation to form desmethyl fluvoxamine (FLD), followed by Phase II conjugation to yield desmethyl fluvoxamine β-D-glucuronide.

This guide provides an objective comparison of these two distinct pathways, detailing the enzymatic mechanisms, clinical implications, and self-validating experimental protocols required to study them in vitro.

Mechanistic Comparison: Phase I vs. Phase II

Phase I: Fluvoxamine O-Demethylation

The primary metabolic clearance of fluvoxamine involves the oxidative cleavage of its methoxy group, a reaction catalyzed predominantly by Cytochrome P450 2D6 (CYP2D6) and CYP1A2[1]. This O-demethylation pathway produces the active metabolite desmethyl fluvoxamine (FLD)[2]. The clinical significance of this pathway is twofold:

  • Genetic Variability: Polymorphisms in the CYP2D6 gene lead to significant inter-individual variability in fluvoxamine plasma exposure; poor metabolizers exhibit markedly reduced clearance[3].

  • DDI Liability: Fluvoxamine itself acts as a potent competitive inhibitor of CYP1A2 and CYP2C19, creating a high risk for DDIs when co-administered with substrates of these enzymes, such as clozapine or olanzapine[4].

Phase II: Desmethyl Fluvoxamine Glucuronidation

Following Phase I oxidation, the resulting desmethyl fluvoxamine serves as a substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of a glucuronic acid moiety to the desmethyl metabolite, forming desmethyl fluvoxamine β-D-glucuronide[5]. This glucuronidation step dramatically increases the hydrophilicity and molecular weight of the compound, facilitating its rapid elimination via renal and biliary routes[6]. Unlike the CYP-mediated Phase I pathway, UGT-mediated clearance is generally less susceptible to severe, clinically actionable DDIs caused by fluvoxamine, though it remains a critical detoxification step[4].

Pathway FLV Fluvoxamine (Parent Drug) CYP CYP2D6 / CYP1A2 (Phase I Oxidation) FLV->CYP O-demethylation FLD Desmethyl Fluvoxamine (Metabolite) CYP->FLD NADPH, O2 UGT UGT Enzymes (Phase II Conjugation) FLD->UGT Glucuronidation GLUC Desmethyl Fluvoxamine β-D-glucuronide UGT->GLUC UDPGA

Caption: Fluvoxamine Phase I O-demethylation and Phase II glucuronidation pathways.

Quantitative Data Summary

Table 1: Comparative Kinetic and Metabolic Profile

ParameterPhase I: O-Demethylation PathwayPhase II: Glucuronidation Pathway
Substrate FluvoxamineDesmethyl Fluvoxamine
Primary Enzymes CYP2D6, CYP1A2UGTs
Obligate Cofactor NADPHUDP-Glucuronic Acid (UDPGA)
Reaction Type Oxidative CleavageConjugation
Product Formed Desmethyl Fluvoxamine (FLD)Desmethyl Fluvoxamine β-D-glucuronide
Major Excretion Route Further hepatic metabolismRenal (Urine) and Biliary
DDI Potential High (Inhibits CYP1A2, CYP2C19)Low to Moderate

Experimental Workflows: In Vitro Pathway Characterization

To accurately profile the metabolic stability and enzyme kinetics of these pathways, robust in vitro assays using Human Liver Microsomes (HLMs) are required. The following protocols are designed as self-validating systems , incorporating specific mechanistic controls to ensure data integrity.

Workflow Start Prepare Human Liver Microsomes (HLMs) Split Pathway Selection Start->Split Phase1 Phase I: O-Demethylation Add Fluvoxamine + MgCl2 Split->Phase1 Study CYP Phase2 Phase II: Glucuronidation Add Alamethicin (Pore-forming) Split->Phase2 Study UGT Init1 Initiate with NADPH (37°C Incubation) Phase1->Init1 Init2 Initiate with UDPGA (37°C Incubation) Phase2->Init2 Add Desmethyl Fluvoxamine Term1 Terminate: Ice-cold Acetonitrile Init1->Term1 Term2 Terminate: Ice-cold Methanol Init2->Term2 LCMS LC-MS/MS Quantification (FLD and FLD-Glucuronide) Term1->LCMS Term2->LCMS

Caption: Parallel in vitro experimental workflows for evaluating Phase I and Phase II metabolism.

Protocol 1: CYP-Mediated O-Demethylation Assay (Phase I)

Objective: Determine the intrinsic clearance ( CLint​ ) of fluvoxamine via CYP2D6/CYP1A2. System Validation: A minus-NADPH negative control must be run in parallel to rule out non-CYP-mediated chemical degradation. A positive control using a known CYP2D6 substrate (e.g., dextromethorphan) confirms microsomal viability.

Methodology:

  • Matrix Preparation: Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer strength and pH maintain the physiological ionization state of the enzymes.

  • Cofactor Addition: Add 3.3 mM MgCl₂. Causality: Divalent magnesium cations are essential for stabilizing the interaction between the CYP450 enzymes and NADPH-cytochrome P450 reductase.

  • Substrate Equilibration: Spike fluvoxamine (1–50 µM) into the mixture and pre-incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in initial reaction kinetics.

  • Initiation: Start the reaction by adding 1 mM NADPH. Causality: NADPH acts as the obligate electron donor for the P450 catalytic cycle.

  • Termination: At predefined time points (e.g., 0, 15, 30, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction and extracting the lipophilic parent drug and Phase I metabolites.

Protocol 2: UGT-Mediated Glucuronidation Assay (Phase II)

Objective: Characterize the formation kinetics of desmethyl fluvoxamine β-D-glucuronide. System Validation: A minus-UDPGA control is required to confirm that metabolite formation is strictly dependent on glucuronic acid conjugation.

Methodology:

  • Pore Formation (Critical Step): Pre-treat HLMs (0.5 mg/mL) with the pore-forming peptide alamethicin (50 µg/mg protein) on ice for 15 minutes. Causality: Unlike CYPs, UGT active sites are oriented toward the lumen of the endoplasmic reticulum. Alamethicin creates pores in the microsomal vesicles, overcoming this latency and allowing the highly polar cofactor UDPGA to access the active site.

  • Matrix Preparation: Combine the treated HLMs with 50 mM Tris-HCl buffer (pH 7.5) and 5 mM MgCl₂.

  • Substrate Equilibration: Add desmethyl fluvoxamine (1–50 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction with 2 mM UDP-glucuronic acid (UDPGA). Causality: UDPGA is the specific glucuronyl donor required by UGT enzymes.

  • Termination: Stop the reaction using ice-cold methanol containing an internal standard. Causality: Methanol is preferred over acetonitrile for Phase II assays because it effectively precipitates proteins while maintaining the solubility of the highly polar glucuronide conjugates.

Analytical Quantification (LC-MS/MS)

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the precise quantification of fluvoxamine and its desmethyl metabolites in complex biological matrices. A 2025 study validated the standard addition method to quantify FLD in authentic human tissues, revealing that the highest concentrations of FLV and FLD accumulate in the bile, liver, and cerebrum[7]. For in vitro assays, reversed-phase chromatography coupled with electrospray ionization (ESI) in positive ion mode provides the sensitivity required to track the depletion of fluvoxamine and the appearance of desmethyl fluvoxamine β-D-glucuronide.

References

  • Overview of Drug–Drug Interactions with SSRIs U.S. Pharmacist 1

  • Desmethyl Fluvoxamine β-D-Glucuronide - Data Sheet USBio 5

  • Pharmacogenetics of drug oxidation via cytochrome P450 (CYP) in the populations of Denmark, Faroe Islands and Greenland PubMed 3

  • Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method Legal Medicine / PubMed 7

  • CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine Frontiers in Pharmacology 2

  • Tobacco smoking and its drug interactions with comedications involving CYP and UGT enzymes and nicotine World Journal of Gastrointestinal Oncology 6

  • Metabolic Drug Interactions with Newer Antipsychotics: A Comparative Review Clinical Pharmacokinetics 4

Sources

Inter-day and intra-day precision for desmethyl fluvoxamine beta-D-glucuronide LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Quantifying Desmethyl Fluvoxamine β -D-Glucuronide

Desmethyl fluvoxamine is a primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine[1]. In human metabolism, this molecule undergoes extensive Phase II biotransformation to form desmethyl fluvoxamine β -D-glucuronide, a highly polar conjugate excreted in urine and bile[2].

For drug development professionals and clinical researchers, achieving high inter-day and intra-day precision during the LC-MS/MS quantification of this metabolite is notoriously difficult. The addition of the glucuronic acid moiety drastically reduces the molecule's hydrophobicity. When analyzed using traditional C18 reversed-phase chromatography, highly polar glucuronides often elute in the void volume alongside endogenous plasma salts and phospholipids. This co-elution triggers severe ion suppression in the electrospray ionization (ESI) source, leading to fluctuating signal intensities, poor peak integration, and ultimately, precision failures that violate FDA Bioanalytical Method Validation (BMV) guidelines[3].

This guide objectively compares the precision performance of a specialized Biphenyl UHPLC Column (Product A) against a Standard C18 Column (Alternative B) for the quantification of desmethyl fluvoxamine β -D-glucuronide in human plasma, demonstrating how stationary phase chemistry dictates assay reproducibility.

Mechanistic Design & Causality: Why Biphenyl Outperforms C18

To achieve the precision required by regulatory agencies (≤15% CV, or ≤20% at the LLOQ)[3], the analytical method must overcome the polarity of the glucuronide.

The C18 Limitation: C18 columns rely purely on dispersive, hydrophobic interactions. Because the glucuronide moiety is highly hydrophilic, the molecule is poorly retained on a C18 phase, resulting in broad, asymmetrical peaks that elute directly into the matrix suppression zone.

The Biphenyl Advantage: Biphenyl stationary phases offer a triad of retention mechanisms: hydrophobic, dipole-dipole, and π−π interactions[4]. While the glucuronide moiety resists retention, the aromatic core of the desmethyl fluvoxamine aglycone engages in strong π−π interactions with the biphenyl rings of the column. By utilizing methanol instead of acetonitrile as the strong mobile phase—since acetonitrile contains π electrons that compete for column binding sites—we maximize these π−π interactions. This selectively delays the metabolite's elution, shifting it past the phospholipid suppression zone and yielding sharp, symmetrical peaks that drive superior integration precision.

Self-Validating Experimental Protocol

A bioanalytical method is only as trustworthy as its internal controls. To create a self-validating protocol, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Desmethyl Fluvoxamine-D4 β -D-Glucuronide—is utilized. By spiking the SIL-IS into the raw plasma before any extraction steps, it dynamically corrects for well-to-well variations in Solid Phase Extraction (SPE) recovery and transient ion suppression in the MS source, ensuring that the calculated precision reflects true instrument performance rather than sample handling errors.

Step-by-Step Methodology
  • Sample Preparation (Self-Validation & Cleanup):

    • Aliquot 100 µL of human plasma (K2EDTA) into a 96-well plate.

    • Spike 10 µL of SIL-IS (50 ng/mL Desmethyl Fluvoxamine-D4 β -D-Glucuronide) into all wells (except blanks) to initiate the self-validating correction.

    • Add 100 µL of 2% phosphoric acid to disrupt protein binding.

  • Solid Phase Extraction (SPE):

    • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE plate with 1 mL methanol, followed by 1 mL water.

    • Load the pre-treated plasma samples. Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute the target analyte and SIL-IS with 2 x 250 µL of 100% methanol. Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • UHPLC-MS/MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol (Chosen to enhance π−π interactions).

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

    • Columns Evaluated: Biphenyl 2.6 µm, 100 x 2.1 mm vs. C18 2.6 µm, 100 x 2.1 mm.

    • Detection: Positive ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation Execution:

    • Analyze Quality Control (QC) samples at four levels: LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (50 ng/mL), and HQC (80 ng/mL).

    • Run 6 replicates per level, per day, over 3 consecutive days to calculate intra-day and inter-day precision (%CV)[3].

G N1 Plasma Aliquot (Target Analyte) N2 Add SIL-IS (Self-Validation) N1->N2 N3 SPE Cleanup (Matrix Removal) N2->N3 N4 UHPLC Separation (Biphenyl vs C18) N3->N4 N5 ESI-MS/MS (MRM Detection) N4->N5 N6 Precision Data (FDA Compliance) N5->N6

Bioanalytical workflow for LC-MS/MS precision validation of glucuronide metabolites.

Comparative Data & Performance Metrics

The quantitative data below highlights the cascading effect that chromatographic retention has on mass spectrometric precision.

Table 1: Chromatographic and Matrix Effect Comparison The Biphenyl column successfully retained the polar glucuronide, moving it out of the suppression zone and restoring signal integrity.

ParameterBiphenyl Column (Product A)Standard C18 (Alternative B)
Retention Time (min) 3.451.12 (Near Void Volume)
Peak Asymmetry ( Tf​ ) 1.05 (Symmetrical)1.68 (Severe Tailing)
Matrix Factor (%) 98.5% (Negligible Suppression)64.2% (Severe Suppression)
Signal-to-Noise at LLOQ 45:112:1

Table 2: Intra-Day and Inter-Day Precision (%CV) Data represents 6 replicates per QC level across 3 independent validation batches. FDA acceptance criteria dictate %CV ≤ 15% (≤ 20% for LLOQ)[3].

QC Level (ng/mL)Biphenyl Intra-day %CVBiphenyl Inter-day %CVC18 Intra-day %CVC18 Inter-day %CV
LLOQ (1.0) 4.25.118.523.4 (FAIL)
LQC (3.0) 3.84.614.217.8 (FAIL)
MQC (50.0) 2.13.59.512.1
HQC (80.0) 1.82.98.110.5

Conclusion

The data unequivocally demonstrates that standard C18 chemistries are inadequate for the precise quantification of highly polar phase II metabolites like desmethyl fluvoxamine β -D-glucuronide. The C18 column failed FDA inter-day precision criteria at both the LLOQ and LQC levels due to poor retention and subsequent matrix-induced ion suppression.

Conversely, the Biphenyl column leveraged π−π interactions to selectively retain the aromatic aglycone core of the metabolite. This mechanistic advantage eliminated matrix interference, resulting in highly reproducible peak integration and exceptional intra-day (≤4.2%) and inter-day (≤5.1%) precision across the entire dynamic range. For drug development professionals validating assays for polar glucuronides, adopting a biphenyl stationary phase paired with a methanolic gradient is a critical requirement for regulatory success.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry U.S. Food and Drug Administration (FDA) [Link]

  • Quantification of fluvoxamine, desmethyl fluvoxamine and fluvoxamine acid by LC-MS/MS in body fluids and solid tissues obtained from a deceased using the standard addition method PubMed / Legal Medicine[Link]

  • Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs MDPI / Analytica[Link]

Sources

Safety Operating Guide

DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmacokinetics and laboratory safety, I frequently consult with drug development professionals on the lifecycle management of active pharmaceutical ingredients (APIs) and their metabolites. Handling and disposing of complex metabolites like Desmethyl Fluvoxamine β -D-Glucuronide (CAS No. 89103-66-2) requires a rigorous, scientifically grounded approach.

This guide provides the essential operational and disposal protocols for this compound, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards while protecting downstream ecosystems.

The Causality of Disposal: Why Strict Protocols are Required

Fluvoxamine is a potent selective serotonin reuptake inhibitor (SSRI) extensively metabolized in the liver by cytochrome P450 enzymes (primarily CYP1A2 and CYP2D6) into various metabolites, including desmethyl fluvoxamine[1]. To facilitate renal excretion, this metabolite undergoes Phase II metabolism, conjugating with glucuronic acid to form Desmethyl Fluvoxamine β -D-Glucuronide.

The Ecological Risk: While glucuronidation increases the water solubility of the molecule, rendering it less pharmacologically active in humans, it presents a "Trojan Horse" scenario in environmental chemistry. If disposed of down the drain, this highly soluble conjugate easily bypasses standard municipal wastewater filtration[2]. Once in aquatic ecosystems, environmental bacteria expressing β -glucuronidase can cleave the glucuronide bond, releasing the biologically active desmethyl fluvoxamine back into the water[3]. SSRIs and their metabolites are notoriously persistent in aquatic environments and have been linked to severe behavioral and reproductive disruptions in aquatic life. Therefore, drain disposal is strictly prohibited [4][5].

Physicochemical & Waste Classification Data

To design a self-validating disposal protocol, we must first categorize the waste stream. Below is the quantitative and logistical data summary for this metabolite.

Property / ParameterValue / ClassificationOperational Impact
Chemical Name Desmethyl Fluvoxamine β -D-GlucuronideMust be written in full on all waste manifests; no abbreviations[6].
CAS Number 89103-66-2Primary identifier for Environmental Health & Safety (EHS) tracking.
Aqueous Solubility High (due to glucuronide moiety)Rapid dispersion risk in accidental spills; requires dry cleanup methods.
EPA Waste Category Non-listed, but treated as Toxic/HazardousMust be segregated from general municipal trash and biological waste[7].
Typical Matrix Methanol or Acetonitrile (LC-MS standards)Liquid waste will carry "Ignitable" (D001) characteristic due to the solvent[8].
Final Destruction High-Temperature IncinerationEnsures complete thermal breakdown of the carbon-fluorine and aromatic bonds.

Operational Disposal Workflow

The following diagram illustrates the logical relationship between waste generation, satellite accumulation, and final destruction.

G Start Waste Generation (Solid/Liquid) Decision Liquid or Solid? Start->Decision Liquid Liquid Waste (e.g., LC-MS Solvents) Decision->Liquid Solid Solid Waste (Vials, PPE, Powder) Decision->Solid SAA Satellite Accumulation Area (Secondary Containment) Liquid->SAA Solid->SAA EHS EHS Pickup & RCRA Manifesting SAA->EHS Incineration High-Temp Incineration (No Drain Disposal) EHS->Incineration

Caption: Workflow for the segregation and disposal of pharmaceutical metabolite laboratory waste.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the chain of custody and chemical compatibility are maintained.

Phase 1: Point-of-Generation Segregation

Because Desmethyl Fluvoxamine β -D-Glucuronide is frequently used as an analytical standard in LC-MS/MS workflows, it is often dissolved in organic solvents.

  • Determine the Matrix: Identify if the waste is a pure solid powder, or a liquid solution (e.g., 50:50 Methanol:Water).

  • Select the Receptacle:

    • For Liquids: Use a high-density polyethylene (HDPE) or glass carboy compatible with the solvent matrix. Do not use metal containers if the solution contains acidic modifiers (e.g., formic acid).

    • For Solids: Use a rigid, puncture-resistant plastic bin lined with a transparent poly-bag for contaminated consumables (weigh boats, pipette tips, empty vials).

  • Verification Check: Ensure the waste container is chemically compatible with the primary solvent, not just the trace metabolite.

Phase 2: Satellite Accumulation Area (SAA) Management

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, waste must be managed at the point of generation[8].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a chemically resistant tray) capable of holding 110% of the primary container's volume.

  • Vapor Control: Keep the container tightly closed at all times unless actively adding waste. If using a funnel, it must be a latching safety funnel with a vapor seal.

  • Labeling (Critical Step): Attach a hazardous waste tag the moment the first drop of waste is added[8]. The label must explicitly state:

    • "Hazardous Waste"

    • "Desmethyl Fluvoxamine β -D-Glucuronide"

    • The full names of all solvents (e.g., "Methanol", "Water" — never use abbreviations like "MeOH" or "H2O")[6].

    • The primary hazard (e.g., "Toxic", "Flammable").

Phase 3: Spill Response & Cleanup

In the event of an accidental spill of the solid powder or liquid standard:

  • Do not use water to wash the spill down a floor drain[5].

  • For Solids: Use an electrically protected vacuum cleaner with a HEPA filter, or wet-brush the powder using a compatible solvent to prevent aerosolization.

  • For Liquids: Absorb with inert materials (e.g., vermiculite, sand, or commercial spill pads).

  • Place all spill cleanup materials into a solid hazardous waste container and label as "Spill Debris contaminated with Desmethyl Fluvoxamine β -D-Glucuronide."

Phase 4: EHS Transfer and Final Destruction
  • Volume Monitoring: Monitor the SAA. Once a container is 3/4 full, or reaches the regulatory limit (typically 55 gallons for standard waste or 1 quart for acutely toxic waste), it must be dated[6][8].

  • EHS Notification: Contact your institutional Environmental Health and Safety (EHS) department within 3 calendar days of reaching the volume limit to schedule a pickup[8].

  • Final Destruction: EHS will manifest the waste for transport to an EPA-approved facility. The mandatory destruction method for fluorinated pharmaceutical metabolites is high-temperature incineration , which ensures the complete cleavage of the stable C-F bonds and prevents environmental contamination.

References

  • Distribution of Fluvoxamine and Identification of the Main Metabolite in a Fatal Intoxication. ResearchGate. Available at:[Link]

  • Laboratory Waste Disposal. Environmental Marketing Services. Available at:[Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]

  • From lab to environment: forecasting pharmaceutical impact using in silico and analytical tools. National Institutes of Health (NIH). Available at:[Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center. Available at:[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available at:[Link]

  • How To: Lab Waste. YouTube / LabXchange. Available at:[Link]

  • Nationwide reconnaissance of contaminants of emerging concern in source and treated drinking waters of the United States. National Institutes of Health (NIH). Available at:[Link]

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Personal protective equipment for handling DESMETHYL FLUVOXAMINE BETA-D-GLUCURONIDE

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) laboratory operations, I frequently consult on the handling of potent active pharmaceutical ingredient (API) metabolites. Desmethyl fluvoxamine beta-D-glucuronide is a critical Phase II metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, heavily utilized as an analytical standard to quantify CYP2D6-mediated N-demethylation and subsequent UGT-mediated glucuronidation[1].

Because it is a concentrated, pharmacologically relevant standard, treating it with the same rigorous safety protocols as the parent API is non-negotiable. This guide provides the operational causality, self-validating workflows, and strict Personal Protective Equipment (PPE) requirements necessary to handle this compound safely.

Hazard Profiling & Causality: The "Why" Behind the Protocol

While glucuronidation generally increases the polarity and water solubility of a parent compound—reducing its ability to passively cross lipid bilayers—the concentrated, lyophilized powder form of desmethyl fluvoxamine beta-D-glucuronide presents significant exposure risks.

  • Inhalation & Respiratory Risk: Similar to its parent compound fluvoxamine, which is classified under Acute Toxicity 4 (Inhalation) and STOT SE 3 (Respiratory Irritation)[2], the fine powder of the metabolite easily becomes aerosolized during weighing and transfer.

  • Dermal & Ocular Risk: The API framework is known to cause serious eye damage (Eye Dam. 1) and skin irritation[2]. The glucuronide standard must be handled with equivalent caution to prevent mucosal absorption and localized irritation[3].

  • Environmental Hazard: Fluvoxamine derivatives exhibit severe aquatic toxicity (Aquatic Chronic 1)[2]. Improper disposal down standard laboratory sinks can lead to environmental persistence and regulatory violations[4].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be worn before handling the standard. This matrix summarizes the quantitative and qualitative requirements for operator safety.

PPE CategorySpecification / MaterialCausality / Rationale
Gloves Butyl rubber or Viton™ (Min. 0.11 mm thickness)Provides superior chemical resistance against polar organic solvents (e.g., methanol, acetonitrile) used during LC-MS/MS standard reconstitution[5].
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1)Prevents ocular exposure to aerosolized micro-particulates during vial opening and powder transfer[6].
Respirator N95 / FFP2 particulate respirator (or EN 143 P2 filter)Mandatory if handling outside a fume hood. Protects against respiratory irritation and acute inhalation toxicity[6].
Body Protection Disposable, anti-static lab coat with knit cuffsPrevents electrostatic dispersion of the fine powder and protects street clothing from contamination[5].

Experimental Workflow: Safe Handling & Reconstitution

To ensure both operator safety and the analytical integrity of your 1[1], follow this self-validating protocol.

Step-by-Step Methodology:

  • Pre-Operation Environmental Setup: Ensure the Class II biological safety cabinet (BSC) or chemical fume hood has a face velocity of at least 80-100 fpm. Verify that the analytical balance is calibrated and placed on an anti-vibration table within the hood.

  • PPE Donning: Equip butyl rubber gloves, chemical safety goggles, and an anti-static lab coat[5].

  • Vial Equilibration (Self-Validating Step): Retrieve the desmethyl fluvoxamine beta-D-glucuronide vial from -20°C inert storage[3],[7]. Crucial: Allow the sealed vial to equilibrate to room temperature for 30 minutes in a desiccator. Validation: If condensation forms on the outer glass, the internal temperature has not yet normalized. Opening it prematurely introduces ambient moisture, degrading the sensitive glucuronide bond and invalidating your standard's concentration.

  • Weighing & Transfer: Use an anti-static staticizer on the spatula and weigh boat. Carefully transfer the required mass. Avoid rapid movements to prevent dust aerosolization[3].

  • Reconstitution: Dissolve the powder in a suitable LC-MS grade solvent (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid) directly inside the hood. Cap the volumetric flask immediately and vortex.

  • Decontamination: Wipe down the balance and hood surfaces with a 70% ethanol or isopropanol solution. Dispose of the wipe in a designated hazardous waste bin.

G Start 1. Don PPE (Butyl Gloves, Goggles) Storage 2. Retrieve Vial (-20°C Storage) Start->Storage Equilibrate 3. Room Temp Equilibration (30 min) Storage->Equilibrate Hood 4. Transfer to Fume Hood Equilibrate->Hood Recon 5. Reconstitution (Avoid Aerosols) Hood->Recon Analysis 6. UPLC-MS/MS DMPK Analysis Recon->Analysis Waste 7. Hazardous Waste Disposal Analysis->Waste

Workflow for safe handling and reconstitution of desmethyl fluvoxamine beta-D-glucuronide.

Spill Response & Waste Disposal Plan

A localized spill of the metabolite standard requires immediate, systematic containment to prevent cross-contamination and environmental release[4].

Step-by-Step Spill Response:

  • Evacuate & Assess: Instruct personnel to step back from the immediate area. Assess whether the spill consists of dry powder or reconstituted liquid.

  • Containment (Powder): Do NOT sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper (moistened with water or 70% ethanol) to suppress dust[4].

  • Containment (Liquid): Surround the liquid spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use a non-sparking scoop to collect the absorbent material. Place it into a sealable, leak-proof hazardous waste container[3].

  • Secondary Cleaning: Wash the affected area thoroughly with soap and water, followed by a final ethanol wipe down[5].

Disposal Plan: Never dispose of desmethyl fluvoxamine beta-D-glucuronide down the sink. Due to its aquatic toxicity[2], all contaminated materials (gloves, weigh boats, empty vials, and spill clean-up materials) must be consolidated into a clearly labeled "Hazardous Solid Waste - Pharmaceutical" container. Liquid waste from UPLC-MS/MS runs must be routed to an approved chemical waste disposal plant in accordance with local and national environmental regulations[6],[7].

References

  • Pharmacopoeia. Fluvoxamine maleate Assay Standard - SAFETY DATA SHEET. Retrieved from: [Link]

  • Frontiers in Pharmacology. CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine. Retrieved from:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.